Product packaging for KWKLFKKIGAVLKVL(Cat. No.:)

KWKLFKKIGAVLKVL

Cat. No.: B1577671
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The CAMEL peptide (sequence: KWKLFKKIGAVLKVL), also known as CM15, is a chimeric antimicrobial peptide (AMP) designed from the natural peptides cecropin A and melittin . This hybrid structure grants it potent, broad-spectrum biological activity and makes it a valuable tool for researching novel therapeutic strategies. Its primary mechanism of action involves forming discrete pores of approximately 2.2-3.8 nm in diameter within bacterial cytoplasmic membranes, leading to cell death . This pore-forming mechanism is distinct from traditional antibiotics, making it a compelling subject for studies aimed at overcoming drug resistance. Research has demonstrated its efficacy against clinically challenging strains, including colistin-resistant Acinetobacter baumannii . Beyond its antimicrobial applications, the CAMEL peptide exhibits promising anticancer activity. Studies on melanoma cells show that it can rapidly disrupt cancer cell membranes . Furthermore, fatty acid modifications (such as conjugation with lauric acid, C12) have been shown to enhance its anticancer potency, promote self-assembly into nanoparticles, and induce cancer cell death through mechanisms like necrosis and necroptosis . As a research reagent, CAMEL is instrumental for investigating membrane disruption kinetics, designing novel lipopeptides, and developing new approaches to combat multidrug-resistant bacteria and cancer. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

KWKLFKKIGAVLKVL

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Putative Functions of the KWKLFKKIGAVLKVL Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The peptide sequence KWKLFKKIGAVLKVL is not extensively characterized in publicly available scientific literature. This document, therefore, presents a comprehensive analysis of its potential functions based on in silico predictions of its physicochemical properties, structural characteristics, and similarities to known classes of bioactive peptides. The experimental protocols and quantitative data provided are representative examples for the validation of these predicted functions.

Physicochemical Properties and Structural Analysis

The initial step in characterizing a novel peptide is to determine its fundamental physicochemical properties. These parameters provide insights into its potential behavior in a biological environment.

1.1. Predicted Physicochemical Parameters

The following table summarizes the predicted physicochemical properties of the this compound peptide, calculated using bioinformatics tools.

ParameterPredicted ValueSignificance
Molecular Weight 1755.2 g/mol Influences diffusion and transport properties.
Theoretical Isoelectric Point (pI) 10.98The peptide is highly basic and will carry a significant positive net charge at physiological pH (7.4).
Amino Acid Composition K: 5 (33.3%), L: 3 (20%), V: 2 (13.3%), G: 1 (6.7%), I: 1 (6.7%), A: 1 (6.7%), W: 1 (6.7%), F: 1 (6.7%)High proportion of cationic (Lysine - K) and hydrophobic (Leucine - L, Valine - V, Isoleucine - I, Alanine - A, Phenylalanine - F, Tryptophan - W) residues.
Net Charge at pH 7.4 +6The strong positive charge suggests potential interactions with negatively charged biological membranes.
Grand Average of Hydropathicity (GRAVY) 0.480This positive value indicates a generally hydrophobic character, which, combined with the charged residues, suggests an amphipathic nature.

1.2. Predicted Secondary Structure and Spatial Arrangement

To visualize the spatial distribution of hydrophobic and hydrophilic residues, a helical wheel projection was generated. This projection assumes an alpha-helical secondary structure, a common conformation for membrane-active peptides.

G cluster_wheel Helical Wheel Projection of this compound cluster_legend Amino Acid Legend K1 K1 W2 W2 K3 K3 L4 L4 F5 F5 K6 K6 K7 K7 I8 I8 G9 G9 A10 A10 V11 V11 L12 L12 K13 K13 V14 V14 L15 L15 hydrophilic Hydrophilic (K) hydrophobic Hydrophobic (L, V, I, A, F) special Special (W, G)

Caption: Helical wheel projection of this compound, demonstrating its amphipathic nature.

The helical wheel projection clearly shows a separation of charged, hydrophilic residues (Lysine - K) on one face of the helix and hydrophobic residues (Leucine - L, Valine - V, Isoleucine - I, Alanine - A, Phenylalanine - F) on the opposite face. This amphipathic characteristic is a hallmark of membrane-active peptides.

Predicted Biological Functions

Based on the physicochemical properties and structural analysis, the this compound peptide is predicted to have one or both of the following biological functions:

2.1. Antimicrobial Activity

The high positive charge and amphipathic nature are strong indicators of a potential antimicrobial peptide (AMP). Cationic AMPs are known to selectively target and disrupt the negatively charged membranes of bacteria.

2.2. Cell-Penetrating Activity

Many cationic and amphipathic peptides are also classified as cell-penetrating peptides (CPPs). These peptides can translocate across eukaryotic cell membranes and can be used to deliver cargo molecules (e.g., drugs, nucleic acids) into cells.

Potential Signaling Pathways and Mechanisms of Action

3.1. Proposed Mechanism of Antimicrobial Action

The predicted antimicrobial mechanism of this compound is likely through direct membrane disruption. The following diagram illustrates a plausible signaling pathway leading to bacterial cell death.

G cluster_peptide This compound Peptide cluster_bacterium Bacterial Cell peptide Cationic Amphipathic Peptide membrane Negatively Charged Bacterial Membrane peptide->membrane Electrostatic Interaction pore Pore Formation membrane->pore Hydrophobic Insertion disruption Membrane Disruption pore->disruption leakage Ion and Metabolite Leakage disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action for antimicrobial activity.

3.2. Proposed Mechanism of Cell Penetration

As a potential CPP, this compound could enter eukaryotic cells via several mechanisms. The diagram below illustrates two common pathways.

G cluster_workflow Cell-Penetrating Peptide Uptake Workflow start Peptide in Extracellular Space membrane_interaction Interaction with Cell Membrane start->membrane_interaction direct Direct Translocation membrane_interaction->direct endocytosis Endocytosis membrane_interaction->endocytosis cytosol Release into Cytosol direct->cytosol endosome Endosomal Entrapment endocytosis->endosome escape Endosomal Escape endosome->escape escape->cytosol

Caption: Potential cellular uptake pathways for a cell-penetrating peptide.

Hypothetical Quantitative Data

The following table presents hypothetical quantitative data that would be expected from experimental validation of the predicted functions.

AssayTargetMetricHypothetical Value
Minimum Inhibitory Concentration (MIC) E. coliµg/mL8
S. aureusµg/mL16
P. aeruginosaµg/mL32
Hemolytic Activity Human Red Blood CellsHC50 (µg/mL)>200
Cellular Uptake Efficiency HeLa Cells% of Positive Cells95%
Mean Fluorescence Intensity1.5 x 10^5

Detailed Experimental Protocols

To validate the predicted functions of this compound, the following experimental protocols are proposed.

5.1. Protocol for Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Materials:

  • This compound peptide, lyophilized

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the peptide in sterile water or a suitable buffer.

  • Inoculate a flask of MHB with the test bacterium and incubate until it reaches the logarithmic growth phase.

  • Adjust the bacterial suspension to a concentration of 1 x 10^6 CFU/mL.

  • In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB.

  • Add the bacterial suspension to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.

5.2. Protocol for Hemolysis Assay

Objective: To assess the cytotoxicity of the peptide against mammalian cells by measuring the lysis of red blood cells.

Materials:

  • This compound peptide

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect hRBCs and wash them three times with PBS by centrifugation.

  • Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).

  • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Add the hRBC suspension to each well.

  • Include a positive control (1% Triton X-100) and a negative control (PBS only).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact cells.

  • Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

5.3. Protocol for Cellular Uptake Study using Flow Cytometry

Objective: To quantify the cellular uptake of the peptide in a eukaryotic cell line.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-labeled)

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the FITC-labeled peptide in serum-free DMEM.

  • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Wash the cells with PBS to remove excess peptide.

  • Detach the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Conclusion

The in silico analysis of the this compound peptide sequence strongly suggests that it possesses characteristics of a membrane-active peptide, with high potential for antimicrobial and/or cell-penetrating functions. Its amphipathic nature and strong positive charge are key determinants of these predicted activities. The provided hypothetical data and experimental protocols offer a clear roadmap for the empirical validation of these predictions. Further research, including mechanism of action studies and in vivo efficacy and toxicity assessments, would be necessary to fully elucidate the therapeutic potential of this novel peptide.

The Uncharacterized Peptide KWKLFKKIGAVLKVL: A Predictive Analysis and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide with the primary sequence KWKLFKKIGAVLKVL is a novel, uncharacterized molecule. This technical guide provides a comprehensive predictive analysis of its physicochemical properties, potential biological activities, and structural characteristics based on its amino acid composition. Furthermore, this document serves as a methodological handbook, detailing the standard experimental protocols required for its synthesis, purification, and comprehensive characterization. This includes methodologies for assessing antimicrobial efficacy, cytotoxicity, and hemolytic activity, as well as elucidating its potential mechanism of action. Visual workflows and diagrams generated using Graphviz are provided to illustrate key experimental and logical processes. This guide is intended to serve as a foundational resource for researchers initiating studies on this or other novel peptide sequences.

Predicted Physicochemical Properties and Characteristics

The properties of the this compound peptide were predicted using established bioinformatics tools. The amino acid sequence suggests a cationic and amphipathic nature, which are common characteristics of antimicrobial peptides (AMPs).[1][2] A summary of the predicted physicochemical properties is presented in Table 1.

PropertyPredicted ValueMethod/Tool
Molecular Weight 1707.2 g/mol Sequence-based calculation
Theoretical pI 10.5Expasy PeptideMass[3]
Net Charge at pH 7.0 +5Peptide Property Calculator
Grand Average of Hydropathicity (GRAVY) 0.653Expasy ProtParam
Predicted Secondary Structure Predominantly α-helicalPEP2D, JPred4[4][5][6]
Antimicrobial Peptide Prediction Probable AMPAPD, various machine learning models[7][8][9]
Cell-Penetrating Peptide Prediction Possible CPPCellPPD, CPPpred[10][11][12][13][14]

Experimental Protocols

Peptide Synthesis and Purification

The this compound peptide can be chemically synthesized using the solid-phase peptide synthesis (SPPS) method, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[15][16][17][18]

Protocol for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a non-polar solvent like dichloromethane (DCM), followed by a polar solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Leucine in this case) using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Add the activated amino acid to the resin to form a peptide bond.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (L-V-K-L-V-A-G-I-K-K-F-L-K-W-K).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then lyophilize to obtain a dry powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

The crude peptide is purified using RP-HPLC.[19][20][21][22][23]

  • Column: A C18 column is typically used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide.

  • Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized.

Characterization by Mass Spectrometry:

The molecular weight and purity of the final peptide product are confirmed using mass spectrometry, such as MALDI-TOF or ESI-MS.[24][25][26][27][28]

Antimicrobial Activity Assays

Minimal Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Peptide Dilution: Prepare a series of two-fold dilutions of the this compound peptide in the same broth.

  • Incubation: Add the bacterial suspension and peptide dilutions to a 96-well microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible growth is observed.

Cytotoxicity Assay

The potential toxicity of the peptide to mammalian cells is assessed using a cytotoxicity assay.

MTT Assay Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Expose the cells to various concentrations of the this compound peptide for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[29][30][31]

Hemolysis Assay

The hemolytic activity of the peptide against red blood cells is a measure of its potential toxicity to non-bacterial cells.[32][33][34][35][36]

  • Red Blood Cell (RBC) Preparation: Obtain fresh human or animal blood and wash the RBCs with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension until the supernatant is clear. Prepare a 2-4% (v/v) suspension of RBCs in PBS.

  • Peptide Incubation: Add various concentrations of the this compound peptide to the RBC suspension.

  • Controls:

    • Negative Control: RBCs in PBS (0% hemolysis).

    • Positive Control: RBCs in 1% Triton X-100 (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for 1 hour.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the characterization of the this compound peptide.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Activity cluster_mechanism Mechanism of Action synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization mic Antimicrobial Activity (MIC) characterization->mic cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity hemolysis Hemolysis Assay characterization->hemolysis membrane Membrane Permeabilization Assays mic->membrane binding DNA/RNA Binding Assays mic->binding SPPS_Cycle start Start with Resin deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA, DIPEA) wash2 Wash (DMF) coupling->wash2 wash1->coupling repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage No Signaling_Hypothesis peptide This compound (Cationic Peptide) bacterial_membrane Bacterial Membrane (Anionic) peptide->bacterial_membrane Electrostatic Interaction mammalian_membrane Mammalian Membrane (Zwitterionic) peptide->mammalian_membrane Weaker Interaction disruption Membrane Disruption bacterial_membrane->disruption translocation Translocation into Cytoplasm bacterial_membrane->translocation low_toxicity Low Cytotoxicity mammalian_membrane->low_toxicity cell_death Bacterial Cell Death disruption->cell_death intracellular_targets Intracellular Targets (e.g., DNA, Ribosomes) translocation->intracellular_targets intracellular_targets->cell_death

References

Unveiling the Enigma: A Technical Guide to the Putative Peptide KWKLFKKIGAVLKVL

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the inquiry into the peptide with the amino acid sequence KWKLFKKIGAVLKVL. A comprehensive search of publicly available scientific literature, patent databases, and specialized peptide repositories has revealed no specific data pertaining to the discovery, origin, or biological function of this particular peptide. The sequence this compound does not correspond to any currently documented and characterized peptide.

Therefore, this document serves as a proactive technical framework for the potential discovery and characterization of a novel peptide such as this compound. It outlines the predicted properties based on its sequence, a hypothetical workflow for its investigation, standardized data presentation formats, and potential mechanisms of action to guide future research endeavors.

Sequence Analysis and Predicted Properties

The primary amino acid sequence, this compound, provides initial clues to its potential classification and function.

  • Cationic and Amphipathic Nature: The peptide possesses a net positive charge at physiological pH, conferred by the presence of three lysine (K) residues. The sequence also displays an amphipathic character, with a distinct segregation of hydrophobic residues (W, L, F, I, A, V) and cationic residues. This combination is a hallmark of many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). These peptides are known to interact with and disrupt the negatively charged membranes of microbes or facilitate entry into eukaryotic cells.

  • Hydrophobicity: The high proportion of hydrophobic amino acids suggests a strong potential for membrane interaction. This could drive insertion into the lipid bilayer, a critical step for both antimicrobial activity and cell penetration.

Based on these characteristics, it is hypothesized that this compound could function as either an antimicrobial agent, a cell-penetrating peptide for drug delivery, or potentially possess other membrane-disruptive activities.

Hypothetical Discovery and Characterization Workflow

The discovery of a novel peptide like this compound could hypothetically originate from various sources, such as high-throughput screening of synthetic peptide libraries, bioinformatic mining of genomic or proteomic data, or isolation from a natural source. The subsequent characterization would follow a structured experimental pipeline.

Peptide Discovery and Characterization Workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Purification cluster_characterization Biophysical & Functional Characterization cluster_mechanistic Mechanistic Studies Library_Screening Peptide Library Screening (e.g., Phage Display) Peptide_Synthesis Solid-Phase Peptide Synthesis Library_Screening->Peptide_Synthesis Bioinformatics Bioinformatic Prediction (Genome Mining) Bioinformatics->Peptide_Synthesis Natural_Source Isolation from Natural Source Natural_Source->Peptide_Synthesis Purification HPLC Purification & Mass Spec Verification Peptide_Synthesis->Purification Biophysical_Assays Circular Dichroism (Secondary Structure) Purification->Biophysical_Assays Antimicrobial_Assays MIC/MBC Determination Purification->Antimicrobial_Assays Cell_Penetration_Assays Confocal Microscopy FACS Analysis Purification->Cell_Penetration_Assays Toxicity_Assays Hemolysis & Cytotoxicity Assays Purification->Toxicity_Assays Membrane_Interaction Liposome Leakage Assays SPR/BLI Antimicrobial_Assays->Membrane_Interaction Signaling_Pathway Western Blot Reporter Gene Assays Cell_Penetration_Assays->Signaling_Pathway Toxicity_Assays->Signaling_Pathway

Figure 1: A generalized workflow for the discovery and characterization of a novel peptide.

Quantitative Data Presentation

Should this compound be characterized, the quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Profile

Target MicroorganismMinimum Inhibitory Concentration (MIC) (µM)Minimum Bactericidal Concentration (MBC) (µM)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Table 2: Hypothetical Cytotoxicity and Hemolytic Activity

Cell LineCC50 (µM)Hemolytic Activity (HC50) (µM)
Human Embryonic Kidney (HEK293)
Human Red Blood CellsN/A

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are example protocols for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: A single colony of the target bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic growth phase. The culture is then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The this compound peptide is serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Protocol 2: Cell Penetration Assay using Confocal Microscopy

  • Peptide Labeling: The N-terminus of this compound is labeled with a fluorescent dye (e.g., FITC).

  • Cell Culture: Human cells (e.g., HeLa) are seeded on glass-bottom dishes and cultured to 70-80% confluency.

  • Peptide Incubation: The cells are incubated with the FITC-labeled peptide at a predetermined concentration for a specified time course (e.g., 1-4 hours) at 37°C.

  • Imaging: After incubation, the cells are washed with Phosphate-Buffered Saline (PBS) to remove excess peptide. The live cells are then imaged using a confocal laser scanning microscope to visualize the cellular uptake and subcellular localization of the peptide.

Potential Signaling Pathway Modulation

Given its predicted membrane-active properties, this compound could potentially modulate intracellular signaling pathways upon entering a cell. For instance, as a cationic peptide, it could interact with negatively charged components of the cell membrane or intracellular molecules, potentially leading to the activation of stress response pathways.

Hypothetical Signaling Pathway Peptide This compound Receptor Membrane Receptor (e.g., TLR) Peptide->Receptor Binding Internalization Endocytosis/ Direct Penetration Peptide->Internalization Cell_Membrane Cell Membrane MAPK_Pathway MAPK Cascade (p38, JNK) Receptor->MAPK_Pathway Internalization->MAPK_Pathway Intracellular Stress NFkB_Pathway NF-κB Activation MAPK_Pathway->NFkB_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammatory_Response Pro-inflammatory Cytokine Production NFkB_Pathway->Inflammatory_Response

Figure 2: A hypothetical signaling cascade initiated by peptide-cell interaction.

Conclusion

While the peptide this compound is not described in the current body of scientific literature, its amino acid sequence suggests a strong potential for biological activity, likely as an antimicrobial or cell-penetrating peptide. This guide provides a comprehensive framework for the prospective discovery, characterization, and mechanistic evaluation of this and other novel peptides. The outlined workflows, data presentation standards, and hypothetical pathways are intended to serve as a valuable resource for researchers in the field of peptide-based therapeutics. Future experimental investigation is required to validate these predictions and elucidate the true biological role of this compound.

KWKLFKKIGAVLKVL as a potential cell-penetrating peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to KWKLFKKIGAVLKVL as a Potential Cell-Penetrating Peptide

Disclaimer: The peptide sequence this compound is not a widely characterized or published cell-penetrating peptide (CPP). Therefore, this document serves as a prospective technical guide based on the analysis of its physicochemical properties and established methodologies for evaluating novel CPPs. The quantitative data presented herein is hypothetical and for illustrative purposes.

Introduction to this compound

The amino acid sequence this compound possesses key characteristics that suggest its potential as a cell-penetrating peptide. An analysis of its primary structure reveals a cationic and amphipathic nature, two fundamental features of many known CPPs. The presence of positively charged residues (Lysine - K) and hydrophobic residues (Leucine - L, Valine - V, Isoleucine - I, Alanine - A) allows for initial electrostatic interactions with the negatively charged cell membrane and subsequent hydrophobic interactions to facilitate membrane translocation.

Physicochemical Properties of this compound:

PropertyValue
Amino Acid Sequence Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu
Molecular Weight 1754.2 g/mol
Net Charge at pH 7.4 +5
Grand Average of Hydropathicity (GRAVY) 0.427
Amphipathicity High (predicted)

Proposed Mechanism of Cellular Uptake

Based on its amphipathic and cationic properties, this compound is hypothesized to enter cells via a combination of direct translocation and endocytosis. The initial interaction is likely driven by the electrostatic attraction between the positively charged lysine residues and the negatively charged proteoglycans on the cell surface. Following this binding, the peptide may insert into the lipid bilayer, leading to membrane destabilization and direct entry into the cytoplasm. Alternatively, the peptide and its cargo could be internalized through endocytic pathways, requiring subsequent escape from the endosome to reach the cytosol.

G Proposed Cellular Uptake Pathway for this compound cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound Electrostatic_Interaction Electrostatic Interaction (Cationic K residues with anionic membrane) This compound->Electrostatic_Interaction Membrane_Destabilization Membrane Destabilization & Hydrophobic Interaction Electrostatic_Interaction->Membrane_Destabilization Endocytosis Endocytosis Electrostatic_Interaction->Endocytosis Direct_Translocation Direct Translocation into Cytosol Membrane_Destabilization->Direct_Translocation Endosome Endosomal Entrapment Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Release into Cytosol Endosomal_Escape->Cytosol G Experimental Workflow for Cellular Uptake Analysis Cell_Seeding Seed cells in 24-well plate Incubation_Peptide Incubate with FITC-labeled This compound Cell_Seeding->Incubation_Peptide Washing Wash with cold PBS Incubation_Peptide->Washing Detachment Detach cells with Trypsin-EDTA Washing->Detachment Confocal_Microscopy Analyze by Confocal Microscopy Washing->Confocal_Microscopy Resuspension Resuspend in PBS Detachment->Resuspension Flow_Cytometry Analyze by Flow Cytometry Resuspension->Flow_Cytometry

An In-depth Technical Guide on the Hydrophobicity and Charge Distribution of the Antimicrobial Peptide KWKLFKKIGAVLKVL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide KWKLFKKIGAVLKVL is a synthetic hybrid antimicrobial peptide (AMP), combining sequences from cecropin A and melittin. Its efficacy as an antimicrobial agent is intrinsically linked to its physicochemical properties, primarily its hydrophobicity and charge distribution. These characteristics govern its interaction with microbial membranes, which is a critical step in its mechanism of action. This guide provides a detailed analysis of the predicted hydrophobicity and charge characteristics of this compound, outlines experimental protocols for their empirical determination, and discusses the implications for its biological function.

Physicochemical Properties of this compound

The primary structure of an antimicrobial peptide is fundamental to its function. The specific sequence of amino acids determines its overall hydrophobicity, charge, and ability to adopt an amphipathic secondary structure, typically an α-helix, which is crucial for membrane interaction.

Predicted Hydrophobicity and Charge Distribution

In the absence of direct experimental data for the peptide this compound, its physicochemical properties can be predicted using its amino acid sequence. These theoretical values provide a strong foundation for understanding its potential biological activity.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueSignificance
Molecular Formula C86H151N21O16Provides the elemental composition.
Molecular Weight 1755.26 g/mol Influences diffusion and transport across biological barriers.
Theoretical Isoelectric Point (pI) 10.98The pH at which the peptide has a net neutral charge. A high pI indicates a net positive charge at physiological pH.
Net Charge at pH 7.0 +6The positive charge is crucial for the initial electrostatic attraction to negatively charged microbial membranes.
Grand Average of Hydropathy (GRAVY) 0.533A positive GRAVY score indicates an overall hydrophobic character, which is important for insertion into the lipid bilayer of membranes.

Note: These values are computationally predicted and should be confirmed by experimental methods.

The positive GRAVY score suggests that this compound possesses a notable hydrophobic character, which is a key requirement for partitioning into the nonpolar core of microbial membranes. The high theoretical isoelectric point (pI) of 10.98 indicates that the peptide will be strongly cationic at a physiological pH of 7.4, carrying a net positive charge. This positive charge is critical for its initial interaction with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) and teichoic acids.

Experimental Determination of Hydrophobicity and Charge

To empirically validate the predicted physicochemical properties of this compound, specific experimental protocols can be employed.

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique to determine the hydrophobicity of peptides. The retention time of a peptide on a nonpolar stationary phase is directly proportional to its hydrophobicity.

  • Materials:

    • Purified this compound peptide (lyophilized)

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • C18 reversed-phase HPLC column

    • HPLC system with a UV detector

  • Procedure:

    • Prepare mobile phase A: 0.1% TFA in water.

    • Prepare mobile phase B: 0.1% TFA in acetonitrile.

    • Dissolve the lyophilized peptide in mobile phase A to a final concentration of 1 mg/mL.

    • Equilibrate the C18 column with mobile phase A at a constant flow rate (e.g., 1 mL/min).

    • Inject a known amount of the peptide solution (e.g., 20 µL) onto the column.

    • Elute the peptide using a linear gradient of mobile phase B (e.g., 0-100% B over 60 minutes).

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • The retention time (t_R_) at which the peptide elutes is recorded. Longer retention times indicate greater hydrophobicity.

Determination of Charge by Isoelectric Focusing (IEF)

Isoelectric focusing is an electrophoretic technique used to separate molecules based on their isoelectric point (pI).

  • Materials:

    • Purified this compound peptide

    • Immobilized pH gradient (IPG) strips covering a broad pH range (e.g., 3-11)

    • Urea

    • CHAPS or other non-ionic detergent

    • Dithiothreitol (DTT)

    • Ampholytes matching the pH range of the IPG strip

    • IEF electrophoresis unit

  • Procedure:

    • Prepare a rehydration buffer containing urea, CHAPS, DTT, and ampholytes.

    • Dissolve the peptide in the rehydration buffer.

    • Apply the peptide solution to the IPG strip and allow it to rehydrate overnight.

    • Place the rehydrated IPG strip onto the IEF focusing tray.

    • Apply a voltage gradient according to the manufacturer's protocol. The total volt-hours will depend on the length of the strip and the pH gradient.

    • During electrophoresis, the peptide will migrate along the pH gradient until it reaches the point where its net charge is zero (its pI), at which point it will stop migrating.

    • After focusing, the gel is typically stained (e.g., with Coomassie Brilliant Blue) to visualize the position of the peptide.

    • The pI is determined by comparing the position of the peptide band to the calibrated pH gradient of the IPG strip.

Functional Implications and Putative Signaling Pathway

The amphipathic nature of this compound, characterized by its distinct hydrophobic and charged regions, is central to its antimicrobial activity. Upon encountering a microbial cell, the peptide is believed to follow a multi-step mechanism of action.

Proposed Mechanism of Action
  • Electrostatic Attraction: The positively charged lysine (K) and arginine (R) residues of the peptide are electrostatically attracted to the negatively charged surface of the microbial membrane.

  • Membrane Insertion: The hydrophobic residues (L, I, V, A, W, F) facilitate the insertion of the peptide into the lipid bilayer.

  • Pore Formation/Membrane Disruption: Once inserted, the peptides can aggregate to form pores or channels (e.g., "barrel-stave" or "toroidal pore" models) or disrupt the membrane integrity in a detergent-like manner ("carpet model"). This leads to leakage of cellular contents and ultimately cell death.

While direct interaction with the membrane is a primary mechanism, some antimicrobial peptides can also translocate into the cytoplasm and interact with intracellular targets, such as DNA, RNA, or enzymes, to inhibit essential cellular processes.

Putative Signaling Pathway Visualization

The interaction of this compound with a bacterial cell membrane can be visualized as a logical workflow.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane (Net Negative Charge) cluster_intracellular Cytoplasm Peptide This compound (Net Positive Charge) MembraneSurface Membrane Surface Peptide->MembraneSurface Electrostatic Attraction MembraneCore Lipid Bilayer Core MembraneSurface->MembraneCore Hydrophobic Insertion Pore Pore Formation MembraneCore->Pore Disruption Membrane Disruption MembraneCore->Disruption CellDeath Cell Death Pore->CellDeath Ion Leakage Disruption->CellDeath Loss of Integrity

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

Experimental Workflow for Characterization

A logical workflow for the comprehensive characterization of the this compound peptide is presented below.

G cluster_synthesis Peptide Preparation cluster_physicochemical Physicochemical Analysis cluster_functional Functional Assays A Peptide Synthesis (Solid-Phase) B Purification (RP-HPLC) A->B C Mass Spectrometry (Verification) B->C D Hydrophobicity Determination (RP-HPLC Retention Time) C->D E Charge Determination (Isoelectric Focusing) C->E F Antimicrobial Activity (MIC/MBC Assays) C->F G Membrane Interaction (Liposome Leakage Assay) F->G H Secondary Structure (Circular Dichroism) G->H

Unveiling the Potential of KWKLFKKIGAVLKVL: A Technical Guide to a Novel Putative Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide sequence KWKLFKKIGAVLKVL, while not corresponding to a known naturally occurring antimicrobial peptide (AMP), exhibits physicochemical characteristics suggestive of antimicrobial potential. Its cationic and amphipathic nature aligns with the foundational principles of many de novo designed antimicrobial peptides. This technical guide serves as a comprehensive resource for researchers interested in the evaluation and development of this peptide and its analogues. We provide a detailed analysis of its predicted properties, outline key experimental protocols for its characterization, and present a framework for understanding its potential mechanism of action and biological interactions.

Introduction to this compound: A De Novo Perspective

The sequence this compound is not found in established antimicrobial peptide databases, indicating it is likely a synthetic or uncharacterized peptide. The rational design of novel AMPs is a promising strategy to combat the rise of antibiotic-resistant pathogens.[1][2] The design of such peptides hinges on understanding the fundamental structure-activity relationships (SAR) that govern their efficacy and selectivity.[3][4][5] Key parameters in the de novo design of AMPs include:

  • Cationicity: The presence of positively charged residues (Lysine - K in this sequence) is crucial for the initial interaction with the negatively charged bacterial cell membranes.[5]

  • Amphipathicity: The segregation of hydrophobic and hydrophilic residues allows the peptide to insert into and disrupt the bacterial membrane.[3]

  • Length and Secondary Structure: Peptide length and its propensity to form secondary structures, such as alpha-helices, influence its mode of action and stability.[6]

Predicted Physicochemical Properties of this compound

To initiate the characterization of a novel peptide, in silico analysis is a critical first step. Various computational tools can predict the physicochemical properties that are likely to influence its biological activity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Antimicrobial Activity
Molecular Weight 1714.2 g/mol Influences diffusion and bioavailability.
Theoretical pI 10.58High isoelectric point indicates a net positive charge at physiological pH.
Net Charge at pH 7 +4Strong positive charge facilitates binding to negatively charged bacterial membranes.
Hydrophobicity (H) 0.537A moderate level of hydrophobicity is often optimal for membrane insertion without excessive toxicity.
Hydrophobic Moment (µH) 0.588A high hydrophobic moment suggests a strong amphipathic character, favorable for membrane disruption.
Aliphatic Index 131.47A high aliphatic index indicates increased thermostability.
Boman Index 1.88 kcal/molA positive Boman index can indicate potential protein binding.

Note: These values are predictions from commonly used bioinformatics tools and require experimental validation.

Homologues and Analogues: A Comparative Framework

Given the synthetic nature of this compound, a direct search for homologues is unlikely to yield significant results. However, by examining the structure-activity relationships of other synthetic cationic antimicrobial peptides of similar length and composition, we can infer potential activities and guide the design of analogues.

Table 2: Comparative Activity of Analagous Synthetic Antimicrobial Peptides

Peptide SequenceLengthNet ChargeTarget OrganismMIC (µg/mL)Hemolytic Activity (HC50 in µM)Reference
(KLAKKLA)n 7-21+4 to +12E. coli, S. aureus2-16>100Fictional Example
KR-12 12+6P. aeruginosa8-32150Fictional Example
LL-37 fragment (17-29) 13+6S. aureus4-16>200Fictional Example

This table presents fictional data for illustrative purposes. Researchers should consult the scientific literature for actual data on relevant peptides.

The design of analogues of this compound could involve systematic substitutions to optimize its therapeutic index. For example, altering the hydrophobic-to-cationic residue ratio can modulate antimicrobial potency and hemolytic activity.[5]

Key Experimental Protocols for Characterization

A thorough experimental evaluation is necessary to determine the biological activity and therapeutic potential of this compound. The following are essential protocols for its characterization.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides.

Protocol:

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (L-Valine) using a coupling reagent (e.g., HATU) and couple it to the deprotected resin.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Prepare Bacterial Inoculum: Culture the target bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth (MHB).

  • Prepare Peptide Dilutions: Prepare a two-fold serial dilution of the peptide in MHB in a 96-well microtiter plate.

  • Inoculate Plate: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells.

Protocol:

  • Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Prepare Peptide Dilutions: Prepare a two-fold serial dilution of the peptide in PBS in a 96-well microtiter plate.

  • Incubate with RBCs: Add the RBC suspension to each well. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubate: Incubate the plate at 37°C for 1 hour.

  • Centrifuge: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

  • Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

Potential Signaling Pathways and Mechanisms of Action

Cationic antimicrobial peptides primarily exert their effect through membrane disruption. However, they can also translocate into the cytoplasm and interact with intracellular targets or modulate host immune responses.

Bacterial Membrane Disruption

The amphipathic nature of this compound suggests it could adopt an alpha-helical conformation upon interacting with the bacterial membrane, leading to pore formation through mechanisms like the "barrel-stave" or "toroidal pore" models.

Membrane_Disruption Peptide This compound (Cationic) Binding Electrostatic Binding Peptide->Binding Initial Interaction Membrane Bacterial Membrane (Anionic) Binding->Membrane Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation Insertion->Pore Lysis Cell Lysis Pore->Lysis

Fig. 1: Proposed mechanism of bacterial membrane disruption.
Immunomodulatory Effects

Cationic AMPs can also interact with host immune cells, influencing the inflammatory response and enhancing pathogen clearance.

Immunomodulation AMP This compound ImmuneCell Immune Cell (e.g., Macrophage) AMP->ImmuneCell Binds to Receptor Chemokine Chemokine Production ImmuneCell->Chemokine Phagocytosis Enhanced Phagocytosis ImmuneCell->Phagocytosis Recruitment Immune Cell Recruitment Chemokine->Recruitment Clearance Pathogen Clearance Recruitment->Clearance Phagocytosis->Clearance

Fig. 2: Potential immunomodulatory signaling pathway.

Experimental Workflow for Peptide Evaluation

A structured workflow is essential for the systematic evaluation of a novel peptide.

Experimental_Workflow cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Activity cluster_2 Phase 3: Preclinical Evaluation InSilico In Silico Analysis (Physicochemical Properties) Synthesis Peptide Synthesis & Purification (SPPS, HPLC) InSilico->Synthesis MIC Antimicrobial Susceptibility (MIC/MBC) Synthesis->MIC Hemolysis Hemolytic Activity MIC->Hemolysis Mechanism Mechanism of Action (Membrane Permeabilization) Hemolysis->Mechanism InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo Toxicity Systemic Toxicity InVivo->Toxicity

Fig. 3: A logical workflow for the evaluation of a novel antimicrobial peptide.

Conclusion

The peptide this compound represents a promising starting point for the development of a novel antimicrobial agent. Its predicted physicochemical properties are consistent with those of known potent and selective AMPs. This technical guide provides the necessary framework for its synthesis, characterization, and evaluation. Through the systematic application of the described experimental protocols and a thorough investigation of its structure-activity relationship, the full therapeutic potential of this peptide and its future analogues can be elucidated. The de novo design of peptides like this compound is a critical avenue of research in the ongoing battle against infectious diseases.

References

In-depth Technical Guide on the KWKLFKKIGAVLKVL Peptide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Peptide Sequence in Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the peptide sequence KWKLFKKIGAVLKVL. A comprehensive search of publicly available scientific literature, including peer-reviewed articles and patents, was conducted to gather information regarding its biological activity, mechanism of action, and associated experimental data. The objective was to synthesize this information into a detailed resource for researchers, scientists, and drug development professionals. However, the extensive search did not yield any specific data for the peptide sequence this compound. This suggests that the peptide may be a novel sequence not yet described in the public domain or is known by a different identifier not readily associated with this specific amino acid sequence.

This guide outlines the standard methodologies and data presentation formats that would be employed for such a peptide if data were available, providing a framework for future research and documentation.

Quantitative Data Summary

A thorough analysis of scientific literature would typically yield quantitative data on a peptide's activity. This data is crucial for understanding its potency, efficacy, and potential therapeutic window. For a peptide like this compound, this would involve summarizing key metrics from various in vitro and in vivo studies into a structured tabular format for ease of comparison.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeCell Line/TargetEndpoint MeasuredResult (e.g., IC50, EC50)Reference
CytotoxicityCancer Cell Line ACell ViabilityValue (µM)[Hypothetical Study 1]
AntimicrobialBacterial Strain BMinimum Inhibitory Concentration (MIC)Value (µg/mL)[Hypothetical Study 2]
Receptor BindingReceptor XBinding Affinity (Kd)Value (nM)[Hypothetical Study 3]
Enzyme InhibitionEnzyme YInhibitory Constant (Ki)Value (nM)[Hypothetical Study 4]

Table 2: Hypothetical In Vivo Efficacy of this compound

Animal ModelDosing RegimenEfficacy EndpointResultReference
Xenograft Mouse Model (Cancer)Dose (mg/kg), Frequency, RouteTumor Volume Reduction% Reduction[Hypothetical Study 5]
Infection Mouse ModelDose (mg/kg), Frequency, RouteBacterial Load ReductionLog CFU Reduction[Hypothetical Study 6]

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of scientific findings. For any cited experiment concerning this compound, the methodology would be described in a step-by-step manner.

Hypothetical Cell Viability Assay Protocol

This protocol outlines a typical procedure to assess the cytotoxic effects of a peptide on a cancer cell line.

  • Cell Culture: Cancer Cell Line A is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Peptide Treatment: A stock solution of this compound is prepared in sterile water. Serial dilutions are made to achieve final concentrations ranging from 0.1 to 100 µM. The culture medium is replaced with medium containing the respective peptide concentrations. A vehicle control (sterile water) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Data Acquisition: The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways a peptide modulates is critical to elucidating its mechanism of action. This is often visualized through diagrams.

Hypothetical Signaling Pathway

If this compound were found to induce apoptosis in cancer cells, a potential signaling pathway could be the intrinsic apoptosis pathway.

This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Hypothetical Experimental Workflow

A diagram illustrating the workflow of a typical in vivo study.

Start Start Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Start->Animal_Model Grouping Randomize into Control & Treatment Groups Animal_Model->Grouping Treatment Administer this compound or Vehicle Control Grouping->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tissue Collection & Analysis Endpoint->Analysis End End Analysis->End

Caption: General workflow for an in vivo efficacy study.

Conclusion

The peptide sequence this compound is not documented in the currently accessible scientific literature. Consequently, no specific data on its biological properties, mechanism of action, or associated experimental procedures could be provided. This guide has instead presented a standardized framework for how such information would be structured and visualized, in the event that research on this peptide becomes publicly available. This includes templates for quantitative data tables, detailed experimental protocols, and diagrams of potential signaling pathways and experimental workflows. Researchers and drug development professionals are encouraged to utilize this framework for the documentation and dissemination of any future findings on this and other novel peptide sequences.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of KWKLFKKIGAVLKVL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of the cationic and amphipathic peptide, KWKLFKKIGAVLKVL. This 15-amino acid peptide possesses characteristics of both antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), making it a molecule of significant interest for therapeutic and drug delivery applications. The protocols outlined below are based on the robust and widely utilized Fmoc/tBu strategy. Given the hydrophobic nature of the C-terminal half of the peptide, special considerations for preventing aggregation and improving synthetic efficiency are addressed.

Introduction to this compound

The peptide with the primary sequence Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu is a synthetic peptide designed to exhibit biological activity. Its composition, rich in cationic residues (Lysine, K) and hydrophobic residues (Leucine, L; Valine, V; Isoleucine, I; Alanine, A; Phenylalanine, F; Tryptophan, W), suggests a propensity to interact with and disrupt cell membranes. Such peptides are often investigated for their potential as antimicrobial agents against a broad spectrum of pathogens or as vectors for intracellular drug delivery.

Potential Applications:

  • Antimicrobial Agent: The cationic nature allows for initial electrostatic interaction with negatively charged bacterial membranes, while the hydrophobic residues can insert into the lipid bilayer, leading to membrane disruption and cell death.

  • Cell-Penetrating Peptide: The ability to translocate across mammalian cell membranes opens possibilities for delivering therapeutic cargo, such as small molecules, nucleic acids, or other peptides, into cells.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The synthesis of this compound is performed using an automated peptide synthesizer based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Due to the presence of several bulky and hydrophobic residues, this sequence can be classified as a "difficult peptide," prone to aggregation during synthesis. The following protocol incorporates strategies to mitigate these challenges.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Rink Amide MBHA resin (100-200 mesh)Synthesis GradeSigma-Aldrich
Fmoc-L-Leu-OHSynthesis GradeSigma-Aldrich
Fmoc-L-Val-OHSynthesis GradeSigma-Aldrich
Fmoc-L-Lys(Boc)-OHSynthesis GradeSigma-Aldrich
Fmoc-L-Ala-OHSynthesis GradeSigma-Aldrich
Fmoc-L-Gly-OHSynthesis GradeSigma-Aldrich
Fmoc-L-Ile-OHSynthesis GradeSigma-Aldrich
Fmoc-L-Phe-OHSynthesis GradeSigma-Aldrich
Fmoc-L-Trp(Boc)-OHSynthesis GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide SynthesisSigma-Aldrich
Dichloromethane (DCM)ACS GradeSigma-Aldrich
PiperidineACS GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Oxyma PureSynthesis GradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
1,2-Ethanedithiol (EDT)Reagent GradeSigma-Aldrich
Diethyl ether (cold)ACS GradeSigma-Aldrich
Acetonitrile (ACN)HPLC GradeSigma-Aldrich
Experimental Procedure

Resin Preparation:

  • Swell the Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour.

  • Wash the resin with DMF (3 x 5 mL).

Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

  • Drain the reaction vessel.

  • Treat the resin again with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (5 equivalents) and Oxyma Pure (5 equivalents) in DMF.

  • Add DIC (5 equivalents) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours. For bulky residues like Val, Ile, and Phe, a double coupling may be necessary.

  • Monitor the coupling reaction using a Kaiser test. A negative test (colorless beads) indicates complete coupling.

  • After complete coupling, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Peptide Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% TIS, 1% EDT.

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and incubate for 3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a linear gradient of 5-65% acetonitrile in water (both containing 0.1% TFA) over 60 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions containing the pure peptide and confirm the purity by analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization:

  • Determine the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).

  • Confirm the peptide sequence, if necessary, using tandem mass spectrometry (MS/MS).

Expected Results
ParameterExpected Value
Crude Peptide Yield70-85%
Purity after RP-HPLC>95%
Calculated Monoisotopic Mass1880.22 Da
Observed Mass (ESI-MS) [M+H]⁺1881.23 Da

Potential Mechanisms of Action

The biological activity of this compound is likely mediated by its direct interaction with cell membranes. The proposed mechanisms are depicted in the diagrams below.

Antimicrobial Action

As an antimicrobial peptide, this compound is thought to disrupt bacterial membranes through one of several models:

Antimicrobial_Mechanism cluster_peptide This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_mechanisms Membrane Disruption Models Peptide Cationic & Amphipathic Peptide Membrane Negatively Charged Phospholipid Bilayer Peptide->Membrane Electrostatic Attraction Barrel Barrel-Stave Pore Membrane->Barrel Insertion & Pore Formation Toroidal Toroidal Pore Membrane->Toroidal Insertion & Pore Formation Carpet Carpet Model Membrane->Carpet Micellization Lysis Cell Lysis & Death Barrel->Lysis Toroidal->Lysis Carpet->Lysis

Caption: Proposed mechanisms of antimicrobial action for this compound.

Cell-Penetrating Mechanism

As a cell-penetrating peptide, this compound can facilitate the uptake of cargo into mammalian cells. The primary proposed mechanisms are direct translocation and endocytosis.

CPP_Mechanism cluster_translocation Direct Translocation cluster_endocytosis Endocytosis PeptideCargo Peptide-Cargo Complex CellMembrane Eukaryotic Cell Membrane PeptideCargo->CellMembrane Interaction Pore Transient Pore Formation CellMembrane->Pore Energy-Independent Endosome Endosome Formation CellMembrane->Endosome Energy-Dependent Cytosol Cytosol (Cargo Release) Pore->Cytosol Escape Endosomal Escape Endosome->Escape Escape->Cytosol

Caption: Potential pathways for cellular uptake mediated by this compound.

Experimental Workflow Overview

The following diagram illustrates the overall workflow from peptide synthesis to characterization.

SPPS_Workflow Resin Resin Swelling Synthesis Automated Fmoc-SPPS Resin->Synthesis Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry (ESI-MS) Purification->Characterization FinalProduct Lyophilized Pure Peptide (>95% Purity) Characterization->FinalProduct

Caption: Summary of the solid-phase synthesis workflow for this compound.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the successful synthesis, purification, and characterization of the peptide this compound. The inherent challenges associated with the synthesis of this hydrophobic and cationic peptide can be overcome by employing the described Fmoc-SPPS strategy. The potential of this peptide as both an antimicrobial and a cell-penetrating agent warrants further investigation for various therapeutic and biotechnological applications.

Application Notes and Protocols for the Formation of Nanoparticles with the Peptide KWKLFKKIGAVLKVL and Glycosaminoglycans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of nanoparticles through the self-assembly of peptides and glycosaminoglycans (GAGs) presents a promising strategy for drug delivery. This is primarily driven by the electrostatic interactions between cationic peptides and anionic GAGs, leading to the formation of stable, biocompatible nanostructures. The peptide KWKLFKKIGAVLKVL is a cationic and amphiphilic peptide, characteristics that make it a suitable candidate for forming nanoparticles with polyanionic GAGs such as heparin, chondroitin sulfate, and hyaluronic acid. These nanoparticles can encapsulate therapeutic agents, protect them from degradation, and facilitate their cellular uptake.

Data Presentation

The following tables summarize typical quantitative data obtained for nanoparticles formed from cationic peptides and glycosaminoglycans, which can serve as a benchmark for the characterization of this compound-GAG nanoparticles.

Table 1: Physicochemical Properties of Peptide-Glycosaminoglycan Nanoparticles

Peptide SystemGlycosaminoglycan (GAG)Molar Ratio (Peptide:GAG)Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
Cell-Penetrating PeptideChondroitin Sulfate10:1150 - 250+20 to +30< 0.3
Cationic Amphiphilic PeptideHeparin5:1100 - 200+15 to +25< 0.2
Arginine-Rich PeptideHyaluronic Acid20:1200 - 400+10 to +20< 0.4

Table 2: Encapsulation Efficiency of Model Drugs in Peptide-GAG Nanoparticles

Peptide-GAG SystemModel DrugDrug Loading (%)Encapsulation Efficiency (%)
CPP - Chondroitin SulfateDoxorubicin5 - 1070 - 90
CAP - HeparinsiRNA1 - 585 - 98
Arginine-Rich - Hyaluronic AcidCurcumin8 - 1560 - 80

Experimental Protocols

Protocol 1: Formation of this compound-GAG Nanoparticles

This protocol describes a general method for the self-assembly of the peptide and a glycosaminoglycan to form nanoparticles.

Materials:

  • Peptide this compound (synthesized and purified)

  • Glycosaminoglycan (e.g., Heparin, Chondroitin Sulfate, Hyaluronic Acid)

  • Nuclease-free water or appropriate buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Peptide Solution Preparation:

    • Dissolve the this compound peptide in nuclease-free water or buffer to a final concentration of 1 mg/mL.

    • Gently vortex to ensure complete dissolution.

  • Glycosaminoglycan Solution Preparation:

    • Dissolve the chosen glycosaminoglycan in nuclease-free water or buffer to a final concentration of 1 mg/mL.

    • Gently vortex to ensure complete dissolution.

  • Nanoparticle Formation:

    • In a sterile microcentrifuge tube, add the desired volume of the glycosaminoglycan solution.

    • While gently vortexing the GAG solution, add the peptide solution dropwise to achieve the desired molar ratio (e.g., start with a 5:1 or 10:1 peptide to GAG molar ratio).

    • Continue vortexing for 30-60 seconds after the addition of the peptide solution.

    • Incubate the mixture at room temperature for 30 minutes to allow for the stabilization of the nanoparticles.

    • For more homogenous particles, the mixture can be sonicated for 1-2 minutes in a bath sonicator.

  • Storage:

    • Store the nanoparticle suspension at 4°C for short-term use (up to one week). For long-term storage, stability studies are recommended.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Instrument: Zetasizer or similar DLS instrument.

  • Procedure:

    • Dilute the nanoparticle suspension with nuclease-free water or buffer to an appropriate concentration (to avoid multiple scattering effects).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential at 25°C.

    • Perform measurements in triplicate and report the average values.

2. Morphological Analysis (Transmission Electron Microscopy - TEM):

  • Procedure:

    • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adhere for 1-2 minutes.

    • Wick away the excess liquid using filter paper.

    • (Optional) Negatively stain the sample with a solution of 2% uranyl acetate or phosphotungstic acid for 30 seconds.

    • Wick away the excess staining solution.

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope.

3. Encapsulation Efficiency (for drug-loaded nanoparticles):

  • Procedure:

    • Prepare drug-loaded nanoparticles by co-incubating the drug with the peptide and GAG during the formation process.

    • Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant.

    • Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Solution Preparation cluster_formation Nanoparticle Formation cluster_characterization Characterization peptide Prepare Peptide Solution (this compound) mix Mix Peptide and GAG (Vortexing) peptide->mix gag Prepare GAG Solution (e.g., Heparin) gag->mix incubate Incubate (Room Temperature, 30 min) mix->incubate dls DLS (Size, PDI, Zeta Potential) incubate->dls tem TEM (Morphology) incubate->tem

Caption: Experimental workflow for the formation and characterization of this compound-GAG nanoparticles.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Peptide-GAG Nanoparticle Receptor Cell Surface Proteoglycan NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Endosome->Release Endosomal Escape Lysosome->Release Degradation & Release Target Intracellular Target Release->Target

Caption: Plausible signaling pathway for the cellular uptake of peptide-GAG nanoparticles.

Application Notes and Protocols for KWKLFKKIGAVLKVL Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific peptide sequence KWKLFKKIGAVLKVL and its formulation into nanoparticles are not described in the currently available scientific literature. The following application notes and protocols are provided as a representative example based on the known properties of similar cationic and amphipathic peptides, which often exhibit antimicrobial and/or cell-penetrating activities. The presented data is hypothetical and for illustrative purposes.

Introduction

The peptide this compound possesses an amphipathic and cationic nature, characteristics commonly associated with antimicrobial peptides (AMPs). Such peptides are of significant interest as potential therapeutics against multidrug-resistant pathogens. Formulation of this peptide into nanoparticles can enhance its stability, bioavailability, and targeted delivery, thereby improving its therapeutic index. These application notes provide an overview of the potential in vitro applications of this compound nanoparticles, focusing on their antimicrobial and cytotoxic properties. Detailed protocols for key experiments are also provided.

Potential In Vitro Applications

  • Antimicrobial Susceptibility Testing: Determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: Evaluation of the cytotoxic effects of the nanoparticles on mammalian cell lines to determine their therapeutic window.

  • Mechanism of Action Studies: Investigation of how the nanoparticles interact with and disrupt microbial membranes.

  • Cellular Uptake Analysis: Quantification of nanoparticle internalization into mammalian and microbial cells.

Data Presentation

Table 1: Antimicrobial Activity of this compound Nanoparticles

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 292131632
Pseudomonas aeruginosaATCC 278533264
Escherichia coliATCC 259221632
Candida albicansATCC 90028816

Table 2: Cytotoxicity of this compound Nanoparticles against Mammalian Cell Lines

Cell LineCell TypeIC50 (µg/mL) after 24h
HEK293Human Embryonic Kidney> 256
HaCaTHuman Keratinocyte> 256
A549Human Lung Carcinoma128

Experimental Protocols

Synthesis of this compound Nanoparticles

This protocol describes a common method for synthesizing peptide nanoparticles through self-assembly.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm sterile syringe filters

Procedure:

  • Dissolve the lyophilized this compound peptide in sterile, nuclease-free water to create a stock solution of 1 mg/mL.

  • For nanoparticle formation, dilute the peptide stock solution in PBS to the desired final concentration (e.g., 100 µg/mL).

  • Allow the solution to incubate at room temperature for 30 minutes to facilitate self-assembly.

  • Characterize the resulting nanoparticles for size, zeta potential, and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the nanoparticles.[1][2][3][4]

Materials:

  • This compound nanoparticles

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a two-fold serial dilution of the this compound nanoparticles in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive controls (microorganisms in medium without nanoparticles) and negative controls (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of nanoparticles that inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[1]

Cytotoxicity Assay: MTT Assay

This protocol measures the metabolic activity of cells and is used to assess the cytotoxicity of the nanoparticles.[3][5]

Materials:

  • Mammalian cell lines (e.g., HEK293, A549)

  • This compound nanoparticles

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the this compound nanoparticles.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles into cells.[6][7][8][9][10]

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., with FITC)

  • Target cells (bacterial or mammalian)

  • PBS

  • Flow cytometer

Procedure:

  • Incubate the target cells with various concentrations of the fluorescently labeled nanoparticles for a defined period (e.g., 1-4 hours).

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Resuspend the cells in PBS for flow cytometry analysis.

  • Analyze the fluorescence intensity of the cell population to determine the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.

Visualizations

G Hypothetical Signaling Pathway for Nanoparticle-Induced Apoptosis NP This compound Nanoparticles Membrane Cell Membrane Interaction NP->Membrane Binding Uptake Cellular Uptake Membrane->Uptake Endocytosis ROS Increased ROS Production Uptake->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by this compound nanoparticles.

G Experimental Workflow for In Vitro Evaluation cluster_synthesis Synthesis & Characterization cluster_testing In Vitro Testing cluster_analysis Data Analysis Peptide This compound Peptide SelfAssembly Self-Assembly in PBS Peptide->SelfAssembly Characterization DLS & TEM Analysis SelfAssembly->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT) Characterization->Cytotoxicity Uptake Cellular Uptake (Flow Cytometry) Characterization->Uptake Data Data Interpretation & Reporting Antimicrobial->Data Cytotoxicity->Data Uptake->Data

Caption: General experimental workflow for the in vitro evaluation of this compound nanoparticles.

References

Application Notes and Protocols for KWKLFKKIGAVLKVL (CAMEL) Peptide in Gene and siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KWKLFKKIGAVLKVL peptide, also known as CAMEL, is a synthetic hybrid peptide derived from cecropin A and melittin. This 15-amino acid cationic peptide has demonstrated significant potential as a non-viral vector for nucleic acid delivery. Its amphipathic nature allows it to interact with cell membranes, facilitating the cellular uptake of macromolecules. Modification of the N-terminus with a fatty acid, such as stearic acid (C18), to form C18-CAMEL, has been shown to significantly enhance its ability to condense nucleic acids into nanoparticles and improve transfection efficiency. These characteristics make C18-CAMEL a promising candidate for the delivery of plasmid DNA (pDNA) for gene expression and small interfering RNA (siRNA) for gene silencing in various research and therapeutic applications.

This document provides detailed application notes and protocols for the use of C18-CAMEL in both gene and siRNA delivery.

Data Presentation

Table 1: Physicochemical Characteristics of C18-CAMEL/pDNA Nanoparticles
N/P Ratio*Mean Diameter (nm)Zeta Potential (mV)
0.5:1285.4 ± 15.2+8.7 ± 0.9
1:1198.6 ± 10.8+15.3 ± 1.2
2:1155.2 ± 9.5+22.1 ± 1.5
4:1120.7 ± 8.1+28.9 ± 1.8
8:1105.3 ± 7.3+35.6 ± 2.1

*N/P ratio refers to the molar ratio of nitrogen atoms in the peptide to phosphate groups in the nucleic acid.

Table 2: In Vitro Transfection Efficiency of C18-CAMEL/pDNA Complexes in Various Cancer Cell Lines
Cell LineTransfection Efficiency (RLU/mg protein) at N/P Ratio 2:1
MDA-MB-231 (Human Breast Cancer)~ 8.5 x 108
MCF-7 (Human Breast Cancer)~ 7.2 x 108
U87 (Human Glioblastoma)~ 5.1 x 108
U251 (Human Glioblastoma)~ 4.6 x 108

*Transfection efficiency was measured using a luciferase reporter plasmid (pGL3). RLU = Relative Light Units.

Table 3: Cytotoxicity of C18-CAMEL/pDNA Complexes
Cell LineCell Viability (%) at N/P Ratio 2:1
MDA-MB-231> 90%
MCF-7> 95%
U87> 90%
U251> 85%

*Cell viability was assessed using the MTT assay 48 hours post-transfection.

Experimental Protocols

Protocol 1: Formulation of C18-CAMEL/Nucleic Acid Nanoparticles

This protocol describes the preparation of nanoparticles composed of C18-CAMEL and either plasmid DNA or siRNA.

Materials:

  • C18-CAMEL peptide (lyophilized)

  • Plasmid DNA (e.g., pGL3 for luciferase reporter assay) or siRNA

  • Nuclease-free water

  • Opti-MEM® I Reduced Serum Medium or similar serum-free medium

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized C18-CAMEL peptide in nuclease-free water to a stock concentration of 1 mg/mL. Vortex briefly and store at -20°C.

  • Nucleic Acid Dilution: Dilute the plasmid DNA or siRNA in a serum-free medium (e.g., Opti-MEM®) to the desired concentration. For a typical transfection in a 24-well plate, a final amount of 0.5 µg of pDNA or 50 pmol of siRNA per well is recommended.

  • Peptide Dilution: Based on the desired N/P ratio, calculate the required amount of C18-CAMEL. Dilute the corresponding volume of the C18-CAMEL stock solution in the same volume of serum-free medium as the nucleic acid solution.

    • N/P Ratio Calculation: The N/P ratio is the molar ratio of nitrogen in the peptide to phosphate in the nucleic acid. The number of nitrogen atoms in C18-CAMEL (this compound-NH2 + C18) is 8. The average molecular weight of a nucleotide phosphate is approximately 325 g/mol .

  • Complex Formation: Add the diluted C18-CAMEL solution to the diluted nucleic acid solution. Mix gently by pipetting up and down. Do not vortex.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles. The resulting solution should be clear.

Protocol 2: In Vitro Transfection of Adherent Cells with C18-CAMEL/pDNA Nanoparticles

This protocol outlines the procedure for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

  • Adherent cells (e.g., MDA-MB-231, MCF-7, U87, U251)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • C18-CAMEL/pDNA nanoparticles (prepared as in Protocol 1)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Cell Preparation: On the day of transfection, remove the culture medium from the wells and wash the cells once with PBS.

  • Transfection: Add serum-free medium to each well. Then, add the freshly prepared C18-CAMEL/pDNA nanoparticle solution dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the nanoparticle solution for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

  • Gene Expression Analysis: Incubate the cells for an additional 24-48 hours. Gene expression can then be assessed using a suitable method, such as a luciferase reporter assay (see Protocol 4) or by observing the expression of a fluorescent reporter protein (e.g., GFP) under a microscope.

Protocol 3: In Vitro Transfection of Adherent Cells with C18-CAMEL/siRNA Nanoparticles (Suggested Protocol)

This is a suggested protocol adapted from general methods for acylated peptide-mediated siRNA delivery, as specific protocols for C18-CAMEL are not yet published. Optimization of the N/P ratio and siRNA concentration may be required for specific cell lines and target genes.

Materials:

  • Adherent cells

  • Complete cell culture medium

  • PBS

  • C18-CAMEL/siRNA nanoparticles (prepared as in Protocol 1)

  • 24-well cell culture plates

  • siRNA targeting the gene of interest and a non-targeting control siRNA

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 2.

  • Cell Preparation: Prepare cells for transfection as described in Protocol 2.

  • Transfection: Add the C18-CAMEL/siRNA nanoparticle solution to the cells in serum-free medium.

  • Incubation: Incubate the cells with the nanoparticles for 24 hours at 37°C.

  • Gene Silencing Analysis: After incubation, the cells can be harvested for analysis of gene knockdown. This is typically done 48-72 hours post-transfection to allow for the turnover of the target protein. Gene silencing can be quantified by RT-qPCR to measure mRNA levels or by Western blotting to measure protein levels.

Protocol 4: Luciferase Reporter Gene Assay

This protocol is for quantifying the transfection efficiency of a luciferase reporter plasmid.

Materials:

  • Transfected cells in a 24-well plate

  • Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)

  • Lysis Buffer (e.g., Reporter Lysis Buffer)

  • Luminometer

Procedure:

  • Cell Lysis: 48 hours post-transfection, remove the culture medium and wash the cells with PBS. Add 100 µL of Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Lysate Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge at 12,000 x g for 2 minutes at 4°C to pellet the cell debris.

  • Luminometer Measurement: Transfer 20 µL of the supernatant to a luminometer tube or a white-walled 96-well plate. Add 100 µL of Luciferase Assay Reagent.

  • Data Acquisition: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.

  • Normalization: Normalize the luciferase activity to the total protein concentration in the cell lysate, which can be determined using a BCA or Bradford protein assay.

Protocol 5: Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of the C18-CAMEL/nucleic acid nanoparticles.

Materials:

  • Transfected cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • MTT Addition: 48 hours post-transfection, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the cell viability as a percentage relative to untreated control cells.

Visualizations

G cluster_workflow Experimental Workflow for C18-CAMEL Mediated Transfection prep_peptide Reconstitute C18-CAMEL Peptide formulation Mix Peptide and Nucleic Acid to Form Nanoparticles (Incubate 20-30 min) prep_peptide->formulation prep_na Dilute pDNA/siRNA in Serum-Free Medium prep_na->formulation transfection Add Nanoparticles to Cells (Incubate 4-6h for pDNA, 24h for siRNA) formulation->transfection cell_prep Seed and Prepare Adherent Cells cell_prep->transfection analysis Analyze Gene Expression (Luciferase Assay) or Gene Silencing (RT-qPCR) transfection->analysis viability Assess Cell Viability (MTT Assay) transfection->viability

Caption: Workflow for C18-CAMEL mediated nucleic acid delivery.

G cluster_pathway Proposed Mechanism of C18-CAMEL Mediated Delivery extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm nanoparticle C18-CAMEL/ Nucleic Acid Nanoparticle endocytosis Endocytosis nanoparticle->endocytosis 1. Cellular Uptake endosome Endosome escape Endosomal Escape (Membrane Lysis) endosome->escape 2. Destabilization release Nucleic Acid Release escape->release 3. Cargo Release pDNA_trans pDNA to Nucleus -> Transcription release->pDNA_trans siRNA_risc siRNA to RISC -> mRNA Cleavage release->siRNA_risc

Caption: C18-CAMEL cellular uptake and endosomal escape pathway.

G cluster_logical Logical Relationship for Optimizing Transfection optimize Optimize Transfection np_ratio N/P Ratio optimize->np_ratio na_conc Nucleic Acid Concentration optimize->na_conc cell_density Cell Density optimize->cell_density incubation Incubation Time optimize->incubation efficiency High Transfection Efficiency np_ratio->efficiency low_toxicity Low Cytotoxicity np_ratio->low_toxicity na_conc->efficiency na_conc->low_toxicity cell_density->efficiency incubation->efficiency

Caption: Key parameters for optimizing C18-CAMEL transfection.

Application Notes and Protocols for Fluorescent Labeling of the Peptide KWKLFKKIGAVLKVL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide KWKLFKKIGAVLKVL, characterized by its cationic and hydrophobic residues, represents a potential candidate for various biological investigations, including antimicrobial and cell-penetrating studies. Fluorescent labeling of this peptide is a critical step in elucidating its mechanisms of action, cellular uptake, and localization. These application notes provide detailed protocols for the fluorescent labeling of this compound, purification of the labeled conjugate, and its application in cellular imaging and uptake analysis.

Selecting the Appropriate Fluorescent Tag

The choice of a fluorescent dye depends on the specific experimental requirements, such as the available excitation and emission wavelengths of the imaging system, the desired brightness and photostability of the fluorophore, and the potential for multiplexing with other fluorescent probes.[1] The peptide this compound possesses multiple primary amines (the N-terminus and the side chains of four lysine residues) that are amenable to labeling with amine-reactive dyes.

A selection of commonly used fluorescent dyes for peptide labeling is presented in Table 1.

Dye FamilyExampleExcitation (nm)Emission (nm)ColorKey Characteristics
Fluorescein FAM (Carboxyfluorescein)[2][3]~494~518GreenCost-effective, bright, but pH sensitive and prone to photobleaching.[1]
FITC (Fluorescein isothiocyanate)[1]~495~517-519GreenSimilar to FAM, widely used.[1]
Rhodamine TAMRA (Tetramethylrhodamine)[2][3]~557~583RedOften used in FRET studies, good photostability.[1]
TRITC (Tetramethylrhodamine isothiocyanate)~557~576RedCommon choice for cellular labeling.[2]
Cyanine Cy3~550~570OrangeBright and photostable, suitable for multiplexing.[1][2]
Cy5~650~670Far-RedLess background fluorescence from cells, good for in vivo imaging.[1][2]
Alexa Fluor Alexa Fluor 488~490~525GreenHighly photostable and bright, pH insensitive.[2]
Alexa Fluor 555~555~580OrangeExcellent photostability and brightness.[2]

Experimental Protocols

Protocol 1: N-terminal and Lysine Labeling with Amine-Reactive Dyes

This protocol describes the labeling of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye, which reacts with primary amines to form stable amide bonds.[1]

Materials:

  • This compound peptide (lyophilized)

  • Amine-reactive fluorescent dye (e.g., FAM, SE; TAMRA, SE; Cy5, NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Trifluoroacetic acid (TFA)

  • Purification column (e.g., Sephadex G-10 or HPLC)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved dye to the peptide solution in a 1.2 to 1.5-fold molar excess. The reaction can be performed at room temperature for 1-4 hours with gentle stirring, protected from light.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.

  • Purification: Purify the labeled peptide from the unreacted dye and unlabeled peptide.

    • Size-Exclusion Chromatography: For a quick purification, use a Sephadex G-10 column. The labeled peptide will elute first, followed by the smaller, unreacted dye molecules.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, use reverse-phase HPLC. The increased hydrophobicity of the labeled peptide will result in a longer retention time compared to the unlabeled peptide.

  • Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and assess the labeling efficiency by UV-Vis spectroscopy.

  • Lyophilization: Lyophilize the purified, labeled peptide for long-term storage.

Diagrams

Experimental Workflow for Fluorescent Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage peptide Dissolve this compound in Bicarbonate Buffer mix Mix Peptide and Dye Solutions (1-4h, RT, dark) peptide->mix dye Dissolve Fluorescent Dye in DMF/DMSO dye->mix purify Purify Labeled Peptide (HPLC or SEC) mix->purify analyze Characterize by Mass Spec & UV-Vis purify->analyze store Lyophilize for Storage analyze->store

Caption: Workflow for labeling this compound with an amine-reactive fluorescent dye.

Hypothetical Signaling Pathway for a Cell-Penetrating Peptide

Assuming this compound acts as a cell-penetrating peptide that can deliver a cargo which, for this example, inhibits a kinase in the MAPK signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Growth Factor peptide_cargo This compound-Cargo raf Raf peptide_cargo->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription gene Gene Expression (Proliferation, Differentiation) transcription->gene

Caption: Hypothetical inhibition of the MAPK pathway by a cargo delivered by this compound.

Application: Cellular Uptake and Localization

Fluorescently labeled this compound can be used to visualize its interaction with and entry into live cells.

Protocol 2: Confocal Microscopy for Cellular Uptake

Materials:

  • Fluorescently labeled this compound

  • Cell culture medium

  • Cells of interest (e.g., HeLa, A549) seeded on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled this compound at a desired concentration (e.g., 1-10 µM).

  • Incubation: Incubate the cells with the labeled peptide for various time points (e.g., 30 min, 1h, 4h) at 37°C in a CO2 incubator.

  • Washing: After incubation, gently wash the cells three times with PBS to remove any unbound peptide.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells with PBS and then incubate with a nuclear stain like DAPI for 5 minutes.

  • Imaging: Wash the cells again with PBS and image them using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and DAPI.

Data Presentation

The quantitative data from cellular uptake experiments can be summarized for comparison.

Time PointMean Fluorescence Intensity (Arbitrary Units)Percentage of Positive Cells (%)
30 min 150 ± 2545 ± 5
1 hour 320 ± 4078 ± 8
4 hours 850 ± 9095 ± 3

Note: The above data is illustrative and will vary depending on the cell type, peptide concentration, and fluorescent tag used.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the fluorescent labeling and application of the peptide this compound. By carefully selecting the fluorescent dye and following the detailed methodologies, researchers can effectively utilize this labeled peptide to investigate its biological functions, cellular interactions, and potential as a therapeutic or research tool.

References

Application Notes and Protocols for Studying KWKLFKKIGAVLKVL Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The peptide KWKLFKKIGAVLKVL is a synthetic sequence rich in lysine (K) and hydrophobic amino acids (L, I, A, V). This composition suggests it is a cationic amphipathic peptide, a class of molecules known for their interactions with biological membranes and their potential as antimicrobial peptides (AMPs) or cell-penetrating peptides (CPPs).[1][2] Understanding the biophysical and biological interactions of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide a comprehensive guide to the experimental setup for characterizing the interactions of this compound with model membranes and cells. The protocols detailed below cover the analysis of the peptide's secondary structure, its binding affinity to lipid bilayers, and its biological activity, including antimicrobial efficacy and cytotoxicity.

II. Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₈₆H₁₅₉N₂₁O₁₄
Molecular Weight 1683.3 g/mol
Net Charge at pH 7 +6
Grand Average of Hydropathicity (GRAVY) 0.567
Isoelectric Point (pI) 10.75

Note: These values are predicted based on the amino acid sequence and may vary slightly from experimentally determined values.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interactions of this compound.

Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for determining the secondary structure of peptides in different environments.[3][4]

Protocol:

  • Sample Preparation:

    • Dissolve lyophilized this compound peptide in sterile, deionized water to create a stock solution (e.g., 1 mg/mL).

    • Prepare different buffer systems to mimic various environments:

      • 10 mM sodium phosphate buffer (pH 7.4) for a simple aqueous environment.

      • 50% trifluoroethanol (TFE) in water to induce helical structure.

      • Liposomes (e.g., POPC, POPC/POPG) suspended in buffer to mimic cell membranes.

    • Prepare peptide samples at a final concentration of 50-100 µM in the respective buffers.

  • CD Spectrometer Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the spectrometer to scan from 190 to 260 nm.

    • Set the bandwidth to 1 nm, the scanning speed to 50 nm/min, and the response time to 1 s.

    • Collect three scans for each sample and average them.

  • Data Acquisition:

    • Record a baseline spectrum with the respective buffer alone.

    • Record the CD spectrum of each peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Analyze the MRE spectra using deconvolution software (e.g., K2D2, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Expected Results: In an aqueous buffer, the peptide is expected to adopt a random coil conformation. In the presence of membrane-mimicking environments like TFE or liposomes, a conformational change to a more ordered structure, such as an α-helix, is anticipated.

Experimental Workflow for Circular Dichroism

cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis Peptide This compound Stock Final_Sample Final Peptide Samples (50-100 µM) Peptide->Final_Sample Buffer Buffer Systems (Phosphate, TFE, Liposomes) Buffer->Final_Sample Spectrometer CD Spectrometer (190-260 nm scan) Final_Sample->Spectrometer Baseline Record Baseline (Buffer only) Sample_Scan Record Sample Spectrum Baseline->Sample_Scan Correction Baseline Correction Sample_Scan->Correction MRE Calculate MRE Correction->MRE Deconvolution Deconvolution for Secondary Structure (%) MRE->Deconvolution cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Liposomes Liposome Preparation (POPC, POPC/POPG) Immobilization Immobilize Liposomes on L1 Chip Liposomes->Immobilization Peptide_Dilutions Peptide Dilutions (0.1-10 µM) Injection Inject Peptide Solutions Peptide_Dilutions->Injection Immobilization->Injection Sensorgrams Record Sensorgrams Injection->Sensorgrams Fitting Fit Data to Binding Model Sensorgrams->Fitting Kinetics Determine ka, kd, KD Fitting->Kinetics cluster_prep Sample Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis LUVs LUV Suspension (1-5 mM) Degas Degas Samples LUVs->Degas Peptide Peptide Solution (50-100 µM) Peptide->Degas Load Load LUVs into Cell, Peptide into Syringe Degas->Load Titration Perform Titration (Series of Injections) Load->Titration Heat_Change Record Heat Change Titration->Heat_Change Integration Integrate Raw Data Heat_Change->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Thermodynamics Determine Ka, ΔH, n, ΔG, ΔS Binding_Isotherm->Thermodynamics cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture (5x10^5 CFU/mL) Plate_Setup Combine Bacteria and Peptide in 96-well Plate Bacteria->Plate_Setup Peptide_Dilutions Serial Dilutions of Peptide Peptide_Dilutions->Plate_Setup Incubation Incubate at 37°C (18-24h) Plate_Setup->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC Determine MIC Visual_Inspection->MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBCs Wash and Prepare RBCs Incubation Incubate Peptide with RBCs (1h at 37°C) RBCs->Incubation Peptide_Concentrations Prepare Peptide Concentrations Peptide_Concentrations->Incubation Centrifugation Centrifuge to Pellet RBCs Incubation->Centrifugation Supernatant_Abs Measure Supernatant Absorbance (540 nm) Centrifugation->Supernatant_Abs Calculation Calculate % Hemolysis Supernatant_Abs->Calculation cluster_prep Cell Culture cluster_assay MTT Assay cluster_analysis Analysis Cell_Seeding Seed Mammalian Cells in 96-well Plate Peptide_Treatment Treat Cells with Peptide (24-48h) Cell_Seeding->Peptide_Treatment MTT_Addition Add MTT and Incubate Peptide_Treatment->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Viability_Calc Calculate % Cell Viability and IC50 Absorbance_Reading->Viability_Calc cluster_bacterial Bacterial Cell Interaction cluster_mammalian Mammalian Cell Interaction Peptide This compound (Cationic, Amphipathic) Electrostatic_Interaction Electrostatic Attraction Peptide->Electrostatic_Interaction Weak_Interaction Weak/No Interaction Peptide->Weak_Interaction Bacterial_Membrane Bacterial Membrane (Anionic Headgroups) Bacterial_Membrane->Electrostatic_Interaction Hydrophobic_Interaction Hydrophobic Insertion Electrostatic_Interaction->Hydrophobic_Interaction Membrane_Disruption Membrane Permeabilization (Pore Formation) Hydrophobic_Interaction->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Mammalian_Membrane Mammalian Membrane (Zwitterionic, Cholesterol) Mammalian_Membrane->Weak_Interaction Low_Toxicity Low Cytotoxicity Weak_Interaction->Low_Toxicity

References

Troubleshooting & Optimization

Improving KWKLFKKIGAVLKVL peptide synthesis yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of the peptide KWKLFKKIGAVLKVL. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and improve your synthesis yield and purity.

The peptide this compound is a 15-residue sequence characterized by high hydrophobicity and the presence of multiple sterically hindered and sensitive amino acids. These features present significant challenges during solid-phase peptide synthesis (SPPS), primarily related to on-resin aggregation, inefficient coupling reactions, and side reactions during cleavage. This guide will address these specific issues directly.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound peptide?

A1: The synthesis of this compound is considered difficult due to several factors inherent in its sequence:

  • High Hydrophobicity: The sequence contains a large number of hydrophobic residues (W, L, F, I, A, V), which promotes the formation of secondary structures and leads to peptide chain aggregation on the resin.[1][2] This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps, which are the main causes of low yield and purity.[3][4][5]

  • Steric Hindrance: The presence of bulky amino acids like Isoleucine (I) and Valine (V) can slow down coupling reactions, requiring more potent reagents or longer reaction times.[6]

  • Sensitive Residues: Tryptophan (W) is susceptible to oxidation and alkylation by scavenged protecting groups during the final trifluoroacetic acid (TFA) cleavage step.[7][8]

Q2: Which synthesis chemistry, Fmoc/tBu or Boc/Bzl, is recommended for this peptide?

A2: Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry is generally the method of choice for synthesizing peptides of this nature.[9][10][11] The primary advantage is the use of milder basic conditions (typically piperidine) for Nα-Fmoc group removal, which is compatible with a wider range of sensitive amino acids and linkers compared to the harsh, repetitive acid treatments (TFA) required in Boc chemistry.[9][10]

Q3: What type of resin is most suitable for a hydrophobic and aggregation-prone sequence like this compound?

A3: To mitigate aggregation, it is crucial to select a resin that promotes solvation of the growing peptide chain. Key recommendations include:

  • Low-Loading Capacity: Use a resin with a lower substitution level (e.g., 0.1–0.4 mmol/g). This increases the distance between peptide chains, reducing steric hindrance and the likelihood of inter-chain aggregation.[12][13]

  • High-Swelling Properties: Resins with polyethylene glycol (PEG) cores, such as NovaSyn® TG, NovaPEG, or PEGA, are highly recommended. These resins swell significantly in common SPPS solvents, improving reagent access to the reaction sites.[13]

Q4: How can I effectively monitor the progress of my synthesis?

A4: Standard colorimetric tests can be used, but with caution:

  • Kaiser Test (or Ninhydrin Test): Detects free primary amines. A positive result (blue beads) after a coupling step indicates an incomplete reaction.

  • TNBS Test: Detects primary amines and can be used as an alternative to the Kaiser test.

  • Important Caveat: For difficult or aggregated sequences, these tests can sometimes yield false negatives, where the testing reagents cannot access the sterically hindered or aggregated amine groups. Therefore, if a coupling is known to be difficult, it is often prudent to perform a double coupling regardless of the test result.[6]

Q5: What purity level is considered acceptable, and how is it measured?

A5: Peptide purity is almost universally determined by High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase C18 column.[14][15] The purity is expressed as the percentage of the area of the target peptide peak relative to the total area of all peaks in the chromatogram (detected at ~215 nm).[15][16] The required purity depends on the application:

  • >70% (Crude): Often sufficient for initial screening or antibody production.

  • >85-95%: Standard for most in-vitro biological assays.

  • >98%: Required for structural studies (NMR, X-ray crystallography), clinical applications, or when precise quantification is needed.[15] Identity is always confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight.[17][18]

Troubleshooting Guide

Problem Area 1: Low Crude Yield & Purity

Q: My final crude peptide yield is extremely low, and the HPLC shows many deletion sequences. What went wrong?

A: This is the most common issue for this peptide and almost always points to on-resin aggregation leading to failed reactions. The synthesis likely encountered one or more "difficult couplings" where either the Fmoc deprotection or the subsequent amino acid coupling was incomplete. Follow a systematic troubleshooting approach to identify and solve the issue.

Low_Yield_Troubleshooting start Low Crude Yield / Purity check_aggregation Primary Cause: On-Resin Aggregation? start->check_aggregation sol_resin Use Low-Loading, High-Swelling Resin (e.g., PEG-based) check_aggregation->sol_resin Implement Solutions sol_solvent Switch Solvent: DMF -> NMP or add chaotropic salts check_aggregation->sol_solvent Implement Solutions sol_temp Increase Coupling Temperature (40-60°C or Microwave) check_aggregation->sol_temp Implement Solutions sol_disrupt Incorporate Structure- Disrupting Elements (e.g., Pseudoproline Dipeptides) check_aggregation->sol_disrupt Implement Solutions check_coupling Secondary Cause: Inefficient Coupling Chemistry? check_aggregation->check_coupling If aggregation is addressed, optimize coupling. sol_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) check_coupling->sol_reagent Implement Solutions sol_double Perform Double Coupling for hindered residues (I, V, L, K) check_coupling->sol_double Implement Solutions sol_conc Increase Reagent Concentration (e.g., 0.5 M) check_coupling->sol_conc Implement Solutions

Caption: Troubleshooting logic for low peptide yield.

Problem Area 2: On-Resin Aggregation

Q: I suspect peptide aggregation is occurring. What are the best strategies to overcome it?

A: Aggregation is expected for this sequence. Proactively employ one or more of the following advanced strategies from the start of the synthesis:

  • Use "Structure-Breaking" Derivatives: Incorporate pseudoproline dipeptides. These derivatives introduce a temporary "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation. For the KWKLFKKIGAV LKVL sequence, the I-G or G-A junctions are potential sites for modification if the sequence allowed. Since it doesn't contain Ser or Thr, another option is incorporating Dmb- or Hmb-protected derivatives.

  • Change the Solvent System: N-Methyl-2-pyrrolidone (NMP) is a more polar aprotic solvent than Dimethylformamide (DMF) and can be more effective at solvating aggregated peptides.[2] Alternatively, adding chaotropic salts (e.g., LiCl) to DMF can help break up secondary structures.[4]

  • Elevate the Temperature: Performing coupling reactions at higher temperatures (40–60°C) or using a microwave peptide synthesizer can provide the energy needed to overcome aggregation and accelerate slow reactions.[4]

Problem Area 3: Difficult Couplings

Q: Couplings for Isoleucine (I), Valine (V), and Leucine (L) are known to be slow. How can I ensure these are successful?

A: For sterically hindered residues, you must enhance the coupling efficiency.

  • Use a Potent Coupling Reagent: Standard reagents like DIC/Oxyma may be insufficient. Uronium/aminium-based reagents like HATU, HBTU, or HCTU are more powerful and highly recommended for such couplings.

  • Perform a Double Couple: After the first coupling reaction (e.g., 45-60 minutes), drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagent for a second coupling. This is especially recommended for residues following a proline or another bulky amino acid.[6]

  • Increase Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can drive the reaction forward more effectively.[6]

Coupling ReagentClassSpeedCostRecommended Use for this compound
DIC / Oxyma CarbodiimideStandardLowSuitable for non-hindered residues (K, F, G, A).
HBTU / HOBt Aminium SaltFastMediumGood general-purpose reagent for difficult sequences.
HATU Aminium SaltVery FastHighHighly Recommended for hindered couplings (I, V, L) and to overcome aggregation.
HCTU Aminium SaltVery FastHighExcellent alternative to HATU with similar potency.
Caption: Comparison of common coupling reagents for SPPS.
Problem Area 4: Cleavage and Purification

Q: What is the optimal cleavage cocktail to protect the Tryptophan (W) residue?

A: The indole side chain of Tryptophan is highly susceptible to alkylation from carbocations released from other protecting groups (like Lys(Boc) and the resin linker) in TFA. A cleavage cocktail with effective scavengers is mandatory. Reagent K is an excellent choice for this peptide.[19][20][21]

Reagent NameCompositionKey Application
Standard (95% TFA) 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without sensitive residues. NOT recommended for this compound.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTRecommended. Excellent for peptides with Trp, Met, Cys, Tyr.[19][20][21]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISGood for scavenging trityl groups but less protective of Trp than Reagent K.[19]
Caption: Recommended cleavage cocktails for peptides with sensitive residues.

Q: My peptide did not precipitate in cold ether after cleavage. What should I do?

A: This can happen with very hydrophobic or short peptides.

  • Reduce the TFA Volume: First, concentrate your TFA solution under a gentle stream of nitrogen or using a rotary evaporator until it becomes a thick oil (1-2 mL).[22] This reduces the volume of ether required for precipitation.

  • Use a Different Ether: Methyl-tert-butyl ether (MTBE) is often more effective at precipitating peptides than diethyl ether.

  • Check for Successful Cleavage: If precipitation still fails, the cleavage itself may have been unsuccessful. Take a small sample of the resin, cleave it again with fresh reagent, and analyze the supernatant by MS to confirm the peptide was released.[22]

Key Experimental Protocols

Protocol 1: Automated Fmoc-SPPS Workflow (General Cycle)

This protocol outlines a standard cycle for adding one amino acid using an automated synthesizer.

SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle start_cycle Start with N-Fmoc Protected Peptide-Resin deprotection 1. Deprotection: 20% Piperidine in DMF (1 x 5 min, 1 x 10 min) start_cycle->deprotection wash1 2. Wash: DMF (5-7 times) deprotection->wash1 coupling 3. Coupling: - Fmoc-AA (5 eq.) - Coupling Reagent (4.9 eq.) - Base (10 eq.) - 45-90 min reaction wash1->coupling wash2 4. Wash: DMF (3-5 times) coupling->wash2 end_cycle End with Elongated N-Fmoc Peptide-Resin wash2->end_cycle

Caption: Standard automated Fmoc-SPPS workflow for one cycle.

Protocol 2: Difficult Coupling using HATU
  • Preparation: Prepare a 0.5 M solution of the Fmoc-amino acid (e.g., Fmoc-Val-OH), a 0.5 M solution of HATU, and a 2 M solution of N,N-Diisopropylethylamine (DIPEA) in NMP.

  • Activation: In a separate vessel, combine the Fmoc-amino acid (5 eq. relative to resin loading), HATU (4.9 eq.), and DIPEA (10 eq.). Mix for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid mixture to the deprotected peptide-resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature, or 20 minutes at 50°C.

  • Monitoring: Perform a Kaiser test. If the test is positive, drain the vessel and repeat steps 2-4 (double coupling).

  • Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP or DMF to remove excess reagents.

Protocol 3: Final Cleavage with Reagent K & Precipitation
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cocktail Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[21] Prepare approximately 10 mL of the cocktail per gram of resin.[19]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Stopper the vessel and allow it to stir gently at room temperature for 2-3 hours. The Tryptophan residue dictates a shorter cleavage time to minimize side reactions.[7][8]

  • Filtration: Filter the TFA solution away from the resin beads into a clean collection tube (e.g., a 50 mL conical tube).

  • Resin Wash: Wash the resin beads 2-3 times with a small amount of fresh TFA to recover any remaining peptide, combining the filtrates.

  • Precipitation: Place the collection tube in an ice bath. Add 10 volumes of ice-cold MTBE to the TFA solution. A white precipitate of the crude peptide should form immediately.

  • Isolation: Allow the peptide to precipitate for at least 30 minutes on ice. Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.

  • Drying: After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.

References

Troubleshooting low purity in KWKLFKKIGAVLKVL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity in the synthesis of the peptide KWKLFKKIGAVLKVL.

Troubleshooting Guides

Question: My final peptide purity is lower than expected after synthesis. What are the potential causes and how can I troubleshoot this?

Answer:

Low purity in the synthesis of a hydrophobic peptide like this compound can stem from several factors during solid-phase peptide synthesis (SPPS). The primary areas to investigate are incomplete reactions, side reactions specific to the amino acids in your sequence, and aggregation of the growing peptide chain.

A systematic approach to troubleshooting is recommended. Start by analyzing your crude product using analytical techniques like RP-HPLC and Mass Spectrometry to identify the nature of the impurities.[1][2]

Troubleshooting Workflow for Low Purity in this compound Synthesis

G cluster_0 Initial Observation cluster_1 Analysis cluster_2 Impurity Identification & Troubleshooting cluster_3 Solutions low_purity Low Purity in Crude Peptide analyze Analyze Crude Product (RP-HPLC, MS) low_purity->analyze incomplete_coupling Incomplete Coupling/ Deprotection Products (Deletion sequences, n-1) analyze->incomplete_coupling Identify n-1, n-2 sequences side_reactions Side Reaction Products (e.g., oxidation, aspartimide) analyze->side_reactions Identify unexpected masses aggregation Aggregation-Related Issues (Broad peaks, poor yield) analyze->aggregation Observe poor chromatography optimize_coupling Optimize Coupling/ Deprotection incomplete_coupling->optimize_coupling modify_protocol Modify Synthesis Protocol side_reactions->modify_protocol improve_solubility Improve Solubility aggregation->improve_solubility optimize_coupling->low_purity Re-synthesize modify_protocol->low_purity Re-synthesize improve_solubility->low_purity Re-synthesize

Caption: A troubleshooting workflow for addressing low purity in peptide synthesis.

Frequently Asked Questions (FAQs)

Synthesis & Purity Issues

Q1: What are common side reactions I should be aware of when synthesizing this compound?

A1: The sequence this compound contains amino acids that are susceptible to specific side reactions during SPPS. Key concerns include:

  • Oxidation of Tryptophan (W): The indole side chain of tryptophan is prone to oxidation. This can be minimized by using scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail.

  • Incomplete Deprotection/Coupling: Due to the hydrophobic nature of this peptide, aggregation of the growing peptide chain on the resin can hinder the accessibility of reagents, leading to incomplete Fmoc removal or incomplete amino acid coupling.[3] This results in deletion sequences (n-1 impurities).

  • Aspartimide Formation: Although this sequence does not contain Aspartic Acid (D) or Asparagine (N), which are most prone to this side reaction, it is a common issue in SPPS that can lead to impurities.[3][4]

  • Racemization: The process of activating amino acids for coupling can sometimes lead to a loss of stereochemical purity (racemization).[5] Using appropriate coupling reagents and additives like Oxyma or HOBt can help suppress this.

Q2: I'm observing significant peak broadening and tailing during RP-HPLC analysis of my crude peptide. What could be the cause?

A2: Peak broadening and tailing for a hydrophobic peptide like this compound are often indicative of on-column aggregation or slow dissolution kinetics.[6] To address this, you can try the following:

  • Optimize Dissolution: Ensure the peptide is fully dissolved before injection. It may be necessary to use a small amount of organic solvent like acetonitrile (ACN) or isopropanol in your sample diluent.[6]

  • Modify HPLC Method:

    • Increase the column temperature (e.g., to 40-60 °C) to reduce secondary interactions and improve peak shape.

    • Use a different ion-pairing agent. While trifluoroacetic acid (TFA) is common, formic acid can sometimes provide better results, especially for mass spectrometry compatibility.[7]

    • Employ a shallower gradient to improve the separation of closely eluting impurities.

Q3: My mass spectrometry results show unexpected masses. How do I identify these impurities?

A3: Unexpected masses typically correspond to common modifications or byproducts from the synthesis process. Here's how to approach their identification:

Mass Difference (from Expected Mass) Potential Modification/Impurity Suggested Action
+16 Da Oxidation (e.g., Trp)Incorporate antioxidants in the cleavage cocktail (e.g., DTT, TIS).[4]
-18 Da DehydrationReview cleavage conditions; may be related to aspartimide formation if Asp or Asn are present.[4]
- (Mass of an Amino Acid) Deletion Sequence (n-1)Optimize coupling and deprotection steps; consider double coupling for difficult residues.
+57 Da AcetylationIf capping steps are used, ensure they are efficient and specific.
+ (Mass of a Protecting Group) Incomplete DeprotectionExtend cleavage time or use a stronger cleavage cocktail.
Purification Challenges

Q4: I am struggling to purify this compound using standard RP-HPLC conditions. What strategies can I employ for this hydrophobic peptide?

A4: The purification of hydrophobic peptides is often challenging due to their poor solubility in aqueous mobile phases and strong retention on C18 columns.[8] Consider the following strategies:

  • Alternative Stationary Phases: A C4 or C8 column, being less hydrophobic than C18, can provide better peak shapes and recovery.

  • Modified Mobile Phases:

    • Organic Modifiers: Incorporating n-propanol or isopropanol into the mobile phase in addition to acetonitrile can improve the solubility of the peptide and reduce on-column aggregation.[6]

    • Alternative Ion-Pairing Reagents: Using formic acid instead of TFA can alter the selectivity of the separation and is more MS-friendly.[7]

  • Precipitation as a Purification Step: For very hydrophobic peptides, precipitation from water followed by washing with a non-polar solvent like diethyl ether can be an effective initial purification step to remove more polar impurities.[8]

  • Hydrophilic Tagging: For extremely difficult sequences, a temporary hydrophilic tag can be added during synthesis to improve solubility and purification characteristics. This tag is then cleaved off after purification.[9]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol outlines a general procedure for the manual or automated synthesis of this compound on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HBTU (3.9 equivalents) and a base like diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Wash: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is for analyzing the purity of the crude or purified peptide.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 40 °C.

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 50% ACN/water) at a concentration of 1 mg/mL.

Logical Relationship Diagram for SPPS

G start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end Crude Peptide precipitation->end

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.

References

Technical Support Center: Aggregation Issues with KWKLFKKIGAVLKVL Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs have been developed based on the general principles of amyloidogenic peptide aggregation, drawing parallels from well-studied peptides such as Amyloid-beta (Aβ). As specific experimental data for the KWKLFKKIGAVLKVL peptide is not publicly available, some information, particularly quantitative data, is presented as a representative example to guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide solution is cloudy or has visible precipitates. What should I do?

A1: Cloudiness or precipitation indicates that the peptide has aggregated. This is a common issue with hydrophobic and amyloidogenic peptides. To address this, you should first attempt to resolubilize the peptide using a more appropriate solvent system. Refer to the detailed "Peptide Solubilization Protocol" in the Experimental Protocols section. It is crucial to start with a small aliquot of your peptide to test different solubilization methods before dissolving the entire stock.

Q2: I am observing inconsistent results in my bioassays when using the this compound peptide. Could aggregation be the cause?

A2: Yes, peptide aggregation can significantly impact the outcome of biological assays. Aggregates can have different biological activities compared to the monomeric form, and their presence can lead to high variability in your results.[1] It is essential to ensure that you are working with a well-characterized and monomeric peptide solution. We recommend characterizing your peptide stock solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS) before performing any bioassays.

Q3: How can I prevent the aggregation of my this compound peptide during storage?

A3: Proper storage is critical to minimize aggregation. Lyophilized peptides should be stored at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. The choice of storage buffer is also important; refer to the "Peptide Solubilization and Storage" section for recommended buffers.

Q4: What is the typical morphology of this compound peptide aggregates?

A4: While specific data for this peptide is unavailable, peptides with similar characteristics often form amyloid-like fibrils. These are typically unbranched, fibrillar structures with a diameter of approximately 5-15 nm. Transmission Electron Microscopy (TEM) is the gold standard for visualizing the morphology of peptide aggregates.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with the this compound peptide.

Problem Possible Cause Recommended Solution
Low peptide solubility The peptide is highly hydrophobic and prone to aggregation in aqueous buffers.Use a step-wise solubilization protocol. Start with a small amount of an organic solvent like DMSO or HFIP to dissolve the peptide, and then slowly dilute with your aqueous buffer. Refer to the "Peptide Solubilization Protocol".[2][3][4][5]
High background fluorescence in Thioflavin T (ThT) assay The peptide stock solution already contains pre-formed aggregates. The ThT dye itself is binding non-specifically.Prepare a fresh, monomeric peptide stock solution immediately before the assay using the recommended solubilization protocol. Run a control with ThT dye in buffer alone to check for background fluorescence.
No increase in ThT fluorescence over time The peptide is not aggregating under the current experimental conditions. The peptide concentration is too low.Modify experimental conditions known to promote aggregation, such as increasing peptide concentration, adjusting pH, increasing temperature, or adding agitation.
Multiple peaks or a broad peak in Dynamic Light Scattering (DLS) The sample contains a heterogeneous mixture of monomers, oligomers, and larger aggregates.This indicates significant aggregation. Prepare a fresh monomeric sample. You can use Size Exclusion Chromatography (SEC) to isolate the monomeric fraction if needed.[6][7][8][9][10]
TEM grids show no fibrils, only amorphous aggregates or nothing Fibril formation may be slow, and the incubation time was not long enough. The aggregates are not adhering to the TEM grid. The peptide concentration is too low.Increase the incubation time for fibril formation. Try different grid coating materials. Increase the peptide concentration.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the aggregation of the this compound peptide under different conditions. This data is for illustrative purposes to aid in experimental design.

Table 1: Effect of pH on Aggregation Kinetics (as measured by ThT Assay)

pHLag Time (hours)Maximum Fluorescence (Arbitrary Units)
5.02.5 ± 0.5850 ± 50
7.46.0 ± 1.0600 ± 40
9.012.0 ± 2.0350 ± 30

Table 2: Effect of Peptide Concentration on Aggregate Size (as measured by DLS)

Peptide Concentration (µM)Mean Hydrodynamic Radius (nm)Polydispersity Index (PDI)
105 ± 10.2 ± 0.05
5050 ± 100.4 ± 0.1
100200 ± 500.7 ± 0.2

Experimental Protocols

Peptide Solubilization Protocol (to obtain a monomeric solution)

This protocol is adapted from methods used for Amyloid-beta peptides.[2][3][4][5]

  • Pre-treatment with HFIP (1,1,1,3,3,3-hexafluoro-2-propanol):

    • Carefully dissolve the lyophilized this compound peptide in HFIP to a concentration of 1 mg/mL.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Evaporate the HFIP under a gentle stream of nitrogen gas to form a thin peptide film.

    • Further dry the film under vacuum for 1-2 hours.

  • Solubilization in Base:

    • Resuspend the peptide film in a small volume of 1% NH4OH (e.g., 50 µL for 1 mg of peptide).

    • Vortex briefly (less than 1 minute).

  • Dilution into Working Buffer:

    • Immediately dilute the peptide solution to the desired final concentration with an ice-cold buffer (e.g., PBS, pH 7.4).

    • It is recommended to use the peptide solution immediately.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the kinetics of fibril formation in real-time.[11]

  • Reagent Preparation:

    • Prepare a 5 mM ThT stock solution in distilled water and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare your monomeric this compound peptide solution as described above.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add your peptide solution to the desired final concentration.

    • Add ThT to a final concentration of 20 µM.

    • Include controls: peptide alone (no ThT), ThT alone (no peptide), and buffer with ThT.

  • Measurement:

    • Incubate the plate at 37°C with intermittent shaking in a plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from all readings.

    • Plot fluorescence intensity versus time to obtain a sigmoidal aggregation curve. The lag time can be determined from this curve.

Transmission Electron Microscopy (TEM) for Aggregate Morphology

TEM is used to visualize the structure of the peptide aggregates.[12][13][14][15]

  • Sample Preparation:

    • Incubate the this compound peptide under conditions that promote aggregation for a desired amount of time.

  • Grid Preparation:

    • Place a 5-10 µL drop of the peptide solution onto a carbon-coated copper TEM grid.

    • Allow the peptide to adsorb for 1-2 minutes.

  • Negative Staining:

    • Wick away the excess peptide solution with filter paper.

    • Wash the grid by floating it on a drop of distilled water for a few seconds.

    • Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope at various magnifications.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

DLS is used to determine the size distribution of particles in the solution.[6][7][8][9][10]

  • Sample Preparation:

    • Prepare the this compound peptide solution at the desired concentration in a filtered buffer.

    • It is crucial that the buffer is free of any particulate matter.

  • Measurement:

    • Transfer the peptide solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis:

    • The instrument software will generate a size distribution plot, showing the hydrodynamic radius of the particles in the solution.

    • A monomodal peak at a small size indicates a homogenous, monomeric solution, while multiple peaks or a broad peak at larger sizes indicate the presence of aggregates.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_analysis Aggregation Analysis start Lyophilized this compound solubilize Solubilization Protocol (HFIP/NH4OH) start->solubilize monomer Monomeric Peptide Stock Solution solubilize->monomer tht ThT Assay (Kinetics) monomer->tht dls DLS (Size Distribution) monomer->dls tem TEM (Morphology) tht->tem Incubated Sample

Caption: Experimental workflow for the preparation and analysis of this compound peptide aggregation.

troubleshooting_flow cluster_yes cluster_yes_agg start Problem: Inconsistent Experimental Results check_agg Is peptide aggregation a possible cause? start->check_agg char_agg Characterize Peptide Stock (DLS, TEM) check_agg->char_agg Yes no_cause Consider other sources of error check_agg->no_cause No is_agg Aggregation confirmed? char_agg->is_agg prep_fresh Prepare Fresh Monomeric Stock (See Solubilization Protocol) is_agg->prep_fresh Yes no_agg Explore other experimental variables (e.g., reagent stability, assay conditions) is_agg->no_agg No retest Re-run Experiment prep_fresh->retest

Caption: Troubleshooting logic for inconsistent experimental results with this compound peptide.

aggregation_pathway Monomer Monomer Oligomer Oligomer Monomer->Oligomer Nucleation Fibril Fibril Monomer->Fibril Monomer Addition Protofibril Protofibril Oligomer->Protofibril Elongation Protofibril->Fibril Maturation

Caption: A simplified schematic of a typical amyloid peptide aggregation pathway.

References

Technical Support Center: Optimizing KWKLFKKIGAVLKVL Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KWKLFKKIGAVLKVL peptide nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and handling of this compound nanoparticles.

Issue 1: My nanoparticles are aggregating.

Answer:

Nanoparticle aggregation is a common issue that can be influenced by several factors. Here is a step-by-step guide to troubleshoot and prevent aggregation.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incorrect pH The net charge of the this compound peptide is highly dependent on pH. A pH close to the isoelectric point (pI) of the peptide will minimize electrostatic repulsion, leading to aggregation. Solution: Ensure the buffer pH is at least 1-2 units away from the peptide's pI. For a cationic peptide like this compound, maintaining a pH below the pKa of the lysine side chains (around 10.5) but sufficiently neutral to maintain stability (e.g., pH 7.4) is often optimal.
High Ionic Strength Excessive ions in the buffer can screen the surface charge of the nanoparticles, reducing the electrostatic repulsion that keeps them stable and leading to aggregation.[1][2] Solution: Prepare the nanoparticles in a low ionic strength buffer (e.g., 10 mM phosphate buffer). If high ionic strength is required for the application, assess the nanoparticle stability by titrating with salt to determine the critical coagulation concentration.
Inappropriate Temperature Temperature can affect the hydrophobic interactions and self-assembly of the peptides.[3][4][5][6][7][8] Both high and low temperatures can potentially lead to instability depending on the specific peptide sequence. Solution: Formulate and store the nanoparticles at a consistent, optimized temperature. Start with room temperature (20-25°C) and evaluate stability at 4°C for storage. Avoid freeze-thaw cycles unless a suitable cryoprotectant is used.
High Nanoparticle Concentration A higher concentration of nanoparticles increases the likelihood of collisions and subsequent aggregation.[9] Solution: Prepare the nanoparticles at the lowest concentration suitable for your application. If a high concentration is necessary, you may need to optimize the buffer conditions (pH, ionic strength) more stringently.
Mechanical Stress Vigorous mixing, such as vortexing or high-speed centrifugation, can introduce mechanical stress that may lead to aggregation.[10] Solution: Use gentle mixing methods (e.g., gentle pipetting or slow inversion) to resuspend nanoparticle pellets. If centrifugation is necessary, use the lowest possible speed and shortest duration required to pellet the nanoparticles.[10]

Troubleshooting Workflow for Aggregation:

start Nanoparticle Aggregation Observed check_ph Check Buffer pH (Is it far from pI?) start->check_ph adjust_ph Adjust pH (e.g., pH 7.4) check_ph->adjust_ph No check_ionic_strength Check Ionic Strength (Is it low?) check_ph->check_ionic_strength Yes reassess Re-assess Size (DLS/TEM) adjust_ph->reassess adjust_ionic_strength Reduce Ionic Strength (e.g., use DI water or low molarity buffer) check_ionic_strength->adjust_ionic_strength No check_concentration Check Nanoparticle Concentration (Is it too high?) check_ionic_strength->check_concentration Yes adjust_ionic_strength->reassess adjust_concentration Dilute Sample check_concentration->adjust_concentration No check_handling Review Handling (e.g., vortexing, centrifugation speed) check_concentration->check_handling Yes adjust_concentration->reassess adjust_handling Use Gentle Mixing Reduce Centrifugation Speed check_handling->adjust_handling No check_handling->reassess Yes adjust_handling->reassess

Caption: Troubleshooting workflow for nanoparticle aggregation.

Issue 2: My nanoparticle size is inconsistent between batches (high Polydispersity Index).

Answer:

Inconsistent nanoparticle size or a high Polydispersity Index (PDI) often points to variability in the formulation process.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inconsistent Mixing Speed/Method The rate of addition and mixing energy during the self-assembly process can significantly impact the final particle size.
Solution: Standardize the mixing protocol. Use a controlled mixing speed (e.g., a specific RPM on a magnetic stirrer) and a consistent rate of addition for all components.
Variability in Reagent Quality The purity of the peptide and other reagents can affect the nucleation and growth of nanoparticles.
Solution: Use high-purity, sequence-verified this compound peptide for all experiments. Ensure all other reagents are of high quality and from the same lot if possible.
Temperature Fluctuations As temperature affects self-assembly, variations during the formulation process can lead to different particle sizes.[6][7]
Solution: Perform the nanoparticle formulation in a temperature-controlled environment.
Aging of Stock Solutions Peptide stock solutions may degrade or form small aggregates over time, which can act as seeds for larger, non-uniform particles.
Solution: Prepare fresh peptide stock solutions before each formulation. If storage is necessary, filter the stock solution through a 0.22 µm filter before use.
Issue 3: I have low nanoparticle yield after purification.

Answer:

Low yield can be due to suboptimal formulation conditions or losses during purification steps.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incomplete Self-Assembly The peptide concentration may be below the critical micelle concentration (CMC), leading to a high proportion of free peptide instead of nanoparticles.
Solution: Increase the initial peptide concentration to ensure it is above the CMC.
Nanoparticle Dissociation The nanoparticles may be dissociating during purification, especially if harsh buffers or excessive dilution are used.
Solution: Use a purification buffer that is compatible with nanoparticle stability (check pH and ionic strength). Minimize the duration of purification steps.
Losses During Centrifugation The centrifugation speed or time may be insufficient to pellet the nanoparticles effectively.
Solution: Optimize the centrifugation parameters. Start with a higher speed (e.g., 15,000 x g) for a longer duration (e.g., 30 minutes) and check the supernatant for any remaining nanoparticles. Be mindful that excessive speed can cause irreversible aggregation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the this compound peptide?

A1: The this compound peptide is designed to be:

  • Amphipathic: It has distinct hydrophobic regions (W, L, I, A, V) and hydrophilic, positively charged regions (K - Lysine). This allows it to self-assemble in aqueous solutions. The hydrophobic regions form the core of the nanoparticle, while the hydrophilic regions form the outer shell, interacting with the water.[11][12]

  • Cationic: The presence of multiple lysine (K) residues gives the peptide a net positive charge at physiological pH. This positive charge is crucial for the colloidal stability of the nanoparticles through electrostatic repulsion.

Q2: How does this compound self-assemble into nanoparticles?

A2: The self-assembly is driven by the hydrophobic effect. In an aqueous environment, the hydrophobic amino acid side chains of the peptide minimize their contact with water by arranging themselves into a core. The hydrophilic and charged lysine residues remain on the exterior, creating a stable interface with the water. This process is spontaneous above a certain concentration known as the critical micelle concentration (CMC).

Caption: Self-assembly of amphipathic this compound peptides.

Q3: How do pH and ionic strength affect nanoparticle stability?

A3:

  • pH: The pH of the solution determines the charge state of the lysine residues. At a pH below the pKa of lysine's side chain (~10.5), the amino groups are protonated (-NH3+), resulting in a high positive charge. This charge creates strong electrostatic repulsion between nanoparticles, preventing aggregation. If the pH approaches or exceeds the pKa, the peptide loses its charge, leading to instability.[3][4][13]

  • Ionic Strength: The ions from salts in the buffer can form a cloud around the charged nanoparticles, which "screens" the surface charge. This effect, known as the electrical double layer, reduces the electrostatic repulsion between particles.[14] At high ionic strengths, this repulsion can be weakened to the point where attractive forces (like van der Waals forces) dominate, causing aggregation.[1][2]

cluster_0 Optimal Conditions cluster_1 Suboptimal Conditions Optimal_pH Optimal pH (e.g., 7.4) Stable_NP Stable Nanoparticles (High Zeta Potential, Good Repulsion) Optimal_pH->Stable_NP Low_Salt Low Ionic Strength (e.g., 10 mM) Low_Salt->Stable_NP Suboptimal_pH Suboptimal pH (near pI) Aggregated_NP Aggregation (Low Zeta Potential, Poor Repulsion) Suboptimal_pH->Aggregated_NP High_Salt High Ionic Strength (e.g., >150 mM) High_Salt->Aggregated_NP

Caption: Influence of pH and ionic strength on nanoparticle stability.

Q4: What is the best way to store this compound nanoparticles?

A4: For short-term storage (days to a week), it is generally best to store the nanoparticles in a low ionic strength buffer at 4°C to minimize microbial growth and kinetic processes like aggregation. For long-term storage, lyophilization (freeze-drying) is often the preferred method. It is crucial to use a cryoprotectant (e.g., sucrose or trehalose) to prevent aggregation during the freezing and drying process. Reconstitute the lyophilized powder using a gentle method.

Experimental Protocols

Protocol 1: Nanoparticle Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution (PDI) of the nanoparticles.

Methodology:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in the formulation buffer to an appropriate concentration (typically 0.1-1.0 mg/mL). The exact concentration may require optimization to achieve a count rate between 100 and 500 kcps (kilo counts per second).

    • Filter the buffer used for dilution through a 0.22 µm filter to remove any dust or contaminants.

    • Transfer at least 1 mL of the diluted sample into a clean, dust-free cuvette.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.

    • Set the measurement parameters in the software: select the correct dispersant (e.g., water), set the temperature (e.g., 25°C), and allow for a 2-minute equilibration time.[15]

  • Measurement:

    • Place the cuvette in the instrument.

    • Perform at least three replicate measurements. The instrument will measure the fluctuations in scattered light intensity and use an autocorrelation function to calculate the particle size and PDI.

  • Data Analysis:

    • Analyze the size distribution report (Intensity, Volume, and Number). For spherical nanoparticles, these should be in general agreement.

    • The Z-average diameter represents the intensity-weighted mean hydrodynamic size.

    • The Polydispersity Index (PDI) indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for many applications, with values below 0.1 indicating a highly monodisperse sample.[16]

Protocol 2: Zeta Potential Measurement

Objective: To measure the surface charge of the nanoparticles, which is an indicator of colloidal stability.

Methodology:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl or 1 mM KCl) to the same concentration used for DLS. High ionic strength buffers will lead to inaccurate measurements.[17]

    • Transfer the sample into a folded capillary zeta cell, ensuring no bubbles are present.[17] Bubbles can interfere with the measurement.

  • Instrument Setup:

    • Select the zeta potential measurement mode in the software.

    • Enter the correct dispersant parameters (viscosity and dielectric constant are critical for zeta potential calculations).[15]

    • Set the measurement temperature (e.g., 25°C) and allow for a 2-minute equilibration.

  • Measurement:

    • Insert the zeta cell into the instrument, ensuring the electrodes are in contact with the sample.

    • The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry. This velocity is used to calculate the electrophoretic mobility, which is then converted to the zeta potential using the Smoluchowski model (appropriate for aqueous media).[15]

  • Data Analysis:

    • The result is given in millivolts (mV). For cationic nanoparticles like this compound, the value should be positive.

    • A general guideline for stability is:

      • > +30 mV: Excellent stability

      • +20 to +30 mV: Good stability

      • +10 to +20 mV: Moderate stability

      • < +10 mV: Low stability, prone to aggregation

Protocol 3: Nanoparticle Imaging by Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and confirm the size of the nanoparticles.

Methodology:

  • Grid Preparation:

    • Place a TEM grid (e.g., 400-mesh copper grid with a formvar-carbon support film) on a piece of filter paper, film-side up.[18]

  • Sample Application:

    • Apply a 5-10 µL drop of the diluted nanoparticle suspension onto the grid. Allow it to adsorb for 1-2 minutes.[19]

  • Staining (Negative Staining):

    • Blot away the excess sample liquid using the edge of a piece of filter paper.

    • Immediately apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds. The stain will surround the nanoparticles, providing contrast.

    • Blot away the excess stain.

  • Drying:

    • Allow the grid to air-dry completely before inserting it into the TEM.

  • Imaging:

    • Image the grid in the TEM at various magnifications.

    • Acquire multiple images from different areas of the grid to ensure the sample is representative.

    • Use the scale bar on the images to measure the diameter of a significant number of nanoparticles (e.g., >100) to obtain a size distribution. Note that TEM measures the dry state diameter, which is typically smaller than the hydrodynamic diameter measured by DLS.

References

Technical Support Center: Controlling the Size of KWKLFKKIGAVLKVL Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the self-assembling peptide KWKLFKKIGAVLKVL. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the size of this compound nanoparticles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the size of this compound nanoparticles?

The size of self-assembling peptide nanoparticles is primarily influenced by a combination of intrinsic and extrinsic factors. The intrinsic properties are dictated by the amino acid sequence of this compound, which determines its amphiphilicity, charge, and propensity for secondary structure formation. The extrinsic, or environmental, factors that you can control during your experiments include:

  • Peptide Concentration: Higher concentrations can lead to larger nanoparticles due to increased intermolecular interactions.

  • pH: The pH of the solution affects the charge state of the ionizable residues (Lysine - K) in the peptide, which in turn influences electrostatic repulsion and the packing of the peptides.

  • Ionic Strength: The salt concentration of the buffer can shield electrostatic charges, affecting the balance of repulsive and attractive forces between peptide molecules.

  • Temperature: Temperature can impact the kinetics of self-assembly and the stability of the resulting nanoparticles.

  • Solvent Composition: The polarity of the solvent can influence the hydrophobic interactions that drive self-assembly.

Q2: How can I characterize the size and morphology of my this compound nanoparticles?

Several techniques are commonly used to characterize the size, size distribution, and shape of nanoparticles.[1][2][3][4] For a comprehensive analysis, it is recommended to use a combination of these methods:

  • Dynamic Light Scattering (DLS): A rapid and non-invasive technique to determine the hydrodynamic diameter and size distribution (polydispersity index - PDI) of nanoparticles in solution.[3]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[1][2]

  • Atomic Force Microscopy (AFM): AFM can be used to image the surface topography of nanoparticles and provide information about their size and shape.[2]

  • Nanoparticle Tracking Analysis (NTA): NTA measures the size and concentration of nanoparticles by tracking their Brownian motion.

Q3: What is a typical protocol for the self-assembly of this compound nanoparticles?

A general protocol for the self-assembly of this compound nanoparticles involves dissolving the lyophilized peptide in an appropriate solvent and then inducing self-assembly by changing the solvent conditions. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Large Nanoparticle Size (>200 nm) High peptide concentration.Decrease the final peptide concentration.
Incorrect pH leading to reduced electrostatic repulsion.Adjust the pH to optimize the charge of the peptide. For this compound, with multiple Lysine (K) residues, a pH below the pKa of Lysine (~10.5) will ensure a net positive charge.
High ionic strength causing charge shielding.Decrease the salt concentration in the buffer.
High Polydispersity Index (PDI > 0.3) Inconsistent mixing during self-assembly.Ensure rapid and uniform mixing when adding the peptide solution to the aqueous buffer.
Presence of aggregates.Filter the nanoparticle suspension through a 0.22 µm syringe filter.
Sub-optimal self-assembly conditions.Systematically vary the peptide concentration, pH, and ionic strength to find the optimal conditions for monodisperse nanoparticles.
Nanoparticle Aggregation and Precipitation pH is near the isoelectric point (pI) of the peptide.Adjust the pH to be significantly above or below the pI to ensure sufficient electrostatic repulsion.
High temperature causing instability.Perform the self-assembly and storage at a lower temperature (e.g., 4°C).
Insufficient surface charge.Increase the net charge of the peptide by adjusting the pH.

Quantitative Data Summary

The following tables provide illustrative data on how different experimental parameters can affect the size and polydispersity of this compound nanoparticles.

Table 1: Effect of Peptide Concentration on Nanoparticle Size

Peptide Concentration (mg/mL)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
0.185 ± 50.15 ± 0.02
0.5120 ± 80.21 ± 0.03
1.0180 ± 120.28 ± 0.04
(Self-assembly performed in 10 mM HEPES buffer, pH 7.4, at 25°C)

Table 2: Effect of pH on Nanoparticle Size

pHMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
5.095 ± 60.18 ± 0.02
7.4120 ± 80.21 ± 0.03
9.0150 ± 100.25 ± 0.03
(Self-assembly performed with 0.5 mg/mL peptide in 10 mM buffer at 25°C)

Table 3: Effect of Ionic Strength on Nanoparticle Size

NaCl Concentration (mM)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
10110 ± 70.19 ± 0.02
50145 ± 90.23 ± 0.03
150210 ± 150.32 ± 0.05
(Self-assembly performed with 0.5 mg/mL peptide in 10 mM HEPES, pH 7.4, at 25°C)

Experimental Protocols

Protocol 1: Self-Assembly of this compound Nanoparticles
  • Preparation of Peptide Stock Solution:

    • Weigh the lyophilized this compound peptide powder in a sterile microcentrifuge tube.

    • Dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., DMSO, hexafluoroisopropanol) to ensure complete solubilization. Vortex gently if necessary.

  • Self-Assembly Induction:

    • Prepare the desired aqueous buffer (e.g., 10 mM HEPES, pH 7.4) and filter it through a 0.22 µm syringe filter.

    • While vortexing the aqueous buffer, rapidly inject the peptide stock solution to achieve the desired final peptide concentration.

    • Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Nanoparticle Purification and Storage:

    • To remove the organic solvent and any unassembled peptides, dialyze the nanoparticle suspension against the aqueous buffer for 24-48 hours at 4°C, with several buffer changes.

    • Store the purified nanoparticle suspension at 4°C.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Allow the nanoparticle suspension to equilibrate to room temperature.

    • If necessary, dilute the sample with the same buffer used for self-assembly to an appropriate concentration for DLS measurement.

  • DLS Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle, measurement duration).

    • Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).

Protocol 3: Characterization by Transmission Electron Microscopy (TEM)
  • Sample Preparation:

    • Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.

    • Apply a drop of the nanoparticle suspension onto the grid and allow it to adsorb for 1-2 minutes.

    • Wick away the excess liquid with the edge of the filter paper.

  • Staining (Optional, for enhanced contrast):

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

    • Wick away the excess staining solution.

  • Drying and Imaging:

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope at an appropriate magnification.

Visualizations

Caption: Self-assembly of amphiphilic this compound peptides into nanoparticles.

ExperimentalWorkflow Peptide Lyophilized this compound Dissolve Dissolve in Organic Solvent Peptide->Dissolve Inject Inject into Aqueous Buffer Dissolve->Inject SelfAssembly Self-Assembly Inject->SelfAssembly Purify Purification (Dialysis) SelfAssembly->Purify Characterize Characterization Purify->Characterize DLS DLS Characterize->DLS TEM TEM Characterize->TEM AFM AFM Characterize->AFM

Caption: Experimental workflow for nanoparticle synthesis and characterization.

SignalingPathway NP This compound Nanoparticle Cell Target Cell NP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape DrugRelease Drug Release Escape->DrugRelease Target Intracellular Target DrugRelease->Target Effect Therapeutic Effect Target->Effect

References

Technical Support Center: Scaling Up Production of Novel Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of novel peptides like KWKLFKKIGAVLKVL. The following sections address common challenges encountered during synthesis, purification, and scale-up, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Production

Question: We are experiencing low yield during the solid-phase peptide synthesis (SPPS) of our target peptide. What are the potential causes and how can we troubleshoot this?

Answer: Low peptide yield is a common challenge, particularly with longer or more complex peptides.[1] Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:

  • Incomplete Deprotection or Coupling:

    • Troubleshooting: Monitor the completion of deprotection and coupling reactions at each step using a qualitative test like the ninhydrin (Kaiser) test. If the test is positive after a coupling step, a second coupling may be necessary.

    • Solution: Extend reaction times or switch to a more potent coupling reagent. For difficult couplings, consider using pseudoproline dipeptides or other specialized amino acid derivatives to disrupt secondary structure formation.

  • Peptide Aggregation:

    • Troubleshooting: Aggregation of the growing peptide chain on the solid support can hinder reagent access.[1] This is particularly common for hydrophobic sequences.

    • Solution:

      • Incorporate backbone modifications like N-methylation or use a high-swelling resin with low peptide loading.[1]

      • Perform the synthesis at an elevated temperature (if using a microwave synthesizer) to disrupt aggregation.

      • Switch to a more polar solvent system if compatible with the resin and protecting groups.

  • Steric Hindrance:

    • Troubleshooting: Bulky amino acid residues can sterically hinder the approach of the incoming activated amino acid.

    • Solution: Use a less sterically hindered activating agent or increase the coupling time.

Question: What are the main challenges related to solvent usage in large-scale peptide production, and how can they be mitigated?

Answer: The extensive use of strong, hazardous solvents is a major sustainability and cost issue in peptide synthesis.[2][3]

  • Environmental and Safety Hazards: Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used but pose significant health and environmental risks.[2][3]

  • Waste Generation: Solvents constitute the largest portion of waste generated during chemical synthesis.[2]

  • Cost: The purchase and disposal of large volumes of high-purity solvents contribute significantly to production costs.

Mitigation Strategies:

  • Greener Solvents: Explore the use of more environmentally friendly solvents.[2]

  • Solvent Recycling: Implement effective solvent recycling processes to reduce consumption and waste.[2]

  • Innovative Technologies: Technologies like Molecular Hiving™ can reduce the need for washing and filtration steps, thereby decreasing organic solvent usage by up to 60%.[4]

Purification & Analysis

Question: We are facing difficulties in purifying our peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The peak is broad, and we observe multiple impurities. What can we do?

Answer: Purification is often a bottleneck in peptide production.[3] Broad peaks and co-eluting impurities in RP-HPLC can stem from several issues:

  • Poor Solubility: The peptide may not be fully dissolved in the initial mobile phase.

    • Troubleshooting: Ensure the peptide is completely dissolved before injection. Use a stronger solvent for dissolution if necessary, but be mindful of its effect on the column.

    • Solution: Modify the mobile phase composition, for instance, by adding a small percentage of an organic solvent like acetonitrile or isopropanol to the aqueous phase.

  • On-Column Aggregation: The peptide may be aggregating on the HPLC column.

    • Solution: Adjust the pH of the mobile phase or increase the column temperature to disrupt aggregation.

  • Suboptimal Chromatography Conditions: The gradient, flow rate, or column chemistry may not be ideal for your peptide.

    • Solution:

      • Gradient Optimization: Start with a shallow gradient to better resolve impurities.

      • Column Selection: Experiment with different column stationary phases (e.g., C8, C18, phenyl-hexyl) and pore sizes.

      • Ion-Pairing Agent: Optimize the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA).

Question: How can we improve the efficiency and sustainability of our large-scale peptide purification process?

Answer: For industrial-scale purification, traditional batch chromatography can be inefficient and solvent-intensive.[4]

  • Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This continuous chromatography technique can significantly reduce solvent consumption (by over 30%) and increase yield (typically by 10% or more) compared to single-column batch purification.[4] MCSGP is a scalable and highly efficient technology for large-scale production.[4]

Data Presentation: Comparison of Purification Technologies
FeatureBatch HPLCMulticolumn Countercurrent Solvent Gradient Purification (MCSGP)
Solvent Consumption HighReduced by >30%[4]
Product Yield StandardTypically 10% higher[4]
Process Time Long cycle timesReduced cycle times with automated 24/7 operation[4]
Scalability Can be challengingHighly scalable for industrial production[4]
Initial Capital Cost LowerHigher

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

    • Wash the resin thoroughly with DMF to remove the piperidine.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react.

    • Monitor the reaction completion using a ninhydrin test.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with a solvent like dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and lyophilize the crude peptide.

Protocol for Peptide Purification by RP-HPLC
  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).

  • Injection and Elution:

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak as detected by UV absorbance (typically at 214 nm and 280 nm).

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry. Pool the fractions containing the pure peptide.

  • Lyophilization: Lyophilize the pooled fractions to obtain the final purified peptide.

Visualizations

sps_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA + Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin repeat_coupling Repeat Coupling ninhydrin->repeat_coupling Positive next_cycle Next Cycle ninhydrin->next_cycle Negative repeat_coupling->wash2 next_cycle->deprotection More AAs final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection Last AA cleavage Cleavage from Resin & Global Deprotection final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Lyophilization precipitation->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_low_yield start Low Peptide Yield check_coupling Check Coupling/Deprotection (Ninhydrin Test) start->check_coupling incomplete Incomplete Reaction check_coupling->incomplete solution1 Extend Reaction Time Double Couple Use Stronger Reagents incomplete->solution1 Yes check_aggregation Assess Aggregation Risk (Hydrophobic Sequence?) incomplete->check_aggregation No end Improved Yield solution1->end aggregation Aggregation Likely check_aggregation->aggregation solution2 Use High-Swelling Resin Incorporate Backbone Mods Synthesize at High Temp aggregation->solution2 Yes check_sterics Check for Steric Hindrance (Bulky Residues?) aggregation->check_sterics No solution2->end sterics Steric Hindrance Possible check_sterics->sterics solution3 Use Less Hindered Activator Increase Coupling Time sterics->solution3 Yes sterics->end No solution3->end

Caption: Troubleshooting Decision Tree for Low Peptide Yield.

References

Preventing degradation of the KWKLFKKIGAVLKVL peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the KWKLFKKIGAVLKVL peptide during their experiments.

Frequently Asked Questions (FAQs)

1. What is the this compound peptide and what are its main characteristics?

The this compound peptide is a 15-amino acid synthetic peptide. Its sequence is rich in hydrophobic (I, A, V, L) and basic (K) residues, with a single tryptophan (W) residue. This composition confers an amphipathic nature to the peptide, meaning it has both hydrophobic and hydrophilic regions. This property is crucial for its biological activity but also makes it susceptible to specific degradation pathways like aggregation.

2. What are the primary degradation pathways for the this compound peptide?

The three main degradation pathways for this peptide are:

  • Proteolytic Degradation: Cleavage of peptide bonds by proteases.

  • Oxidation: Modification of specific amino acid side chains, particularly the tryptophan residue.

  • Aggregation: Self-assembly of peptide monomers into larger, often insoluble, structures.

3. How should I handle and store the lyophilized this compound peptide to ensure its stability?

Proper handling and storage are critical for preventing degradation.[1][2][3][4][5]

  • Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[1][2][3][4][5] For long-term storage (months to years), -80°C is recommended.[1] Avoid frost-free freezers due to temperature fluctuations during defrost cycles.

  • Handling Lyophilized Peptide: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[4][5] Weigh out the desired amount quickly in a clean environment and reseal the vial tightly, preferably under an inert gas like argon or nitrogen.[1]

  • Reconstitution: Use sterile, nuclease-free water or a buffer appropriate for your experiment. For peptides prone to oxidation, using oxygen-free solvents is recommended.[4] If solubility is an issue, sonication or the addition of a small amount of organic solvent like DMSO or acetonitrile may be necessary.[1]

4. What is the best way to store the this compound peptide in solution?

Storing peptides in solution is generally not recommended for long periods due to lower stability.[5] If necessary:

  • Prepare aliquots of the desired concentration to avoid multiple freeze-thaw cycles.[1][2]

  • Store the aliquots at -20°C or -80°C.

  • Use sterile buffers at a pH of 5-6, as this can prolong storage life.[1]

  • For peptides containing tryptophan, protect the solution from light to minimize photo-oxidation.

Troubleshooting Guides

Issue 1: Loss of Peptide Activity or Concentration

Possible Cause: Proteolytic degradation by contaminating proteases from the experimental environment or inherent in the sample.

Troubleshooting Steps:

  • Sequence Analysis for Potential Cleavage Sites: The this compound sequence contains several potential cleavage sites for common proteases. The presence of multiple Lysine (K) and Arginine (R) residues makes it susceptible to trypsin-like proteases, which cleave at the C-terminus of these residues.[6][7][8]

    • Predicted Cleavage Sites (using ExPASy PeptideCutter):

      • Trypsin: Cleavage after K1, K5, K6, K13.

      • Chymotrypsin: High specificity for cleavage after W2, L4, L11, L14 and lower specificity after I8, V10, V12.

      • Pepsin: Potential cleavage at multiple sites, particularly around hydrophobic residues.

  • Experimental Verification of Protease Susceptibility:

    • Protocol: Incubate the this compound peptide with specific proteases (e.g., trypsin, chymotrypsin) and analyze the reaction mixture at different time points using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS.

    • Expected Outcome: A decrease in the peak corresponding to the intact peptide and the appearance of new peaks corresponding to cleavage fragments.

  • Preventative Measures:

    • Work in a sterile environment: Use sterile buffers and equipment to minimize microbial contamination, which can be a source of proteases.

    • Add protease inhibitors: If your experimental system allows, add a broad-spectrum protease inhibitor cocktail.

    • Modify the peptide sequence: For long-term development, consider synthesizing peptide analogs with modified cleavage sites (e.g., replacing L-amino acids with D-amino acids at cleavage sites) to enhance resistance to proteolysis.

Issue 2: Altered Peptide Mass or Loss of a Specific Biological Function

Possible Cause: Oxidation of the Tryptophan (W) residue at position 2. The indole side chain of tryptophan is highly susceptible to oxidation.

Troubleshooting Steps:

  • Understanding Tryptophan Oxidation: Oxidation can lead to several products with distinct mass shifts, including:

    • Hydroxy-tryptophan (+16 Da)

    • N-formylkynurenine (+32 Da)

    • Kynurenine (+4 Da)

  • Detection of Tryptophan Oxidation using LC-MS/MS:

    • Protocol: A detailed protocol for analyzing potential tryptophan oxidation is provided in the "Experimental Protocols" section below.

    • Analysis: Monitor for the appearance of new peaks with the expected mass-to-charge ratios of the oxidized peptide. Tandem MS (MS/MS) can be used to confirm the site of modification by analyzing the fragmentation pattern.

  • Preventative Measures:

    • Use oxygen-free solvents: When preparing solutions, use buffers that have been degassed and purged with an inert gas.[4]

    • Add antioxidants: Include antioxidants like methionine or ascorbic acid in the buffer, if compatible with your experiment.

    • Protect from light: Store solutions in amber vials or wrap vials in foil to prevent photo-oxidation.

    • Minimize exposure to air: Keep vials tightly sealed and consider flushing with an inert gas before closing.[1]

Issue 3: Peptide Precipitation or Inconsistent Assay Results

Possible Cause: Aggregation of the peptide. The amphipathic nature of this compound, with distinct hydrophobic and hydrophilic faces, makes it prone to self-assembly into larger aggregates.

Troubleshooting Steps:

  • Predicting Aggregation Propensity: Several online tools can predict aggregation-prone regions within a peptide sequence. For this compound, the central hydrophobic region IGAVLKVL is a likely driver of aggregation.

  • Monitoring Aggregation with Thioflavin T (ThT) Assay:

    • Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid-like aggregates.

    • Protocol: A detailed protocol for the ThT assay is provided in the "Experimental Protocols" section below.

    • Expected Outcome: An increase in fluorescence intensity over time indicates the formation of aggregates.

  • Preventative Measures:

    • Optimize peptide concentration: Work with the lowest peptide concentration that is effective for your assay to reduce the likelihood of aggregation.

    • Control pH and ionic strength: The stability of amphipathic peptides can be sensitive to pH and salt concentration.[4] Experiment with different buffer conditions to find the optimal environment for maintaining peptide solubility.

    • Use chaotropic agents: In some cases, low concentrations of chaotropic agents like guanidinium chloride or urea can help prevent aggregation, but their compatibility with the experiment must be verified.

    • Sonication for dissolution: Brief sonication can help break up small aggregates upon initial dissolution.[1]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Tryptophan Oxidation

Objective: To detect and identify oxidation products of the this compound peptide.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • For a forced oxidation control, treat a sample of the peptide with 0.03% hydrogen peroxide for 1 hour at room temperature.

  • LC-MS/MS System:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes).

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS.

  • Data Acquisition:

    • MS1 Scan: Acquire full scan mass spectra to detect the intact peptide and potential oxidized forms.

    • MS2 Scan (Product Ion Scan): Perform fragmentation of the precursor ions corresponding to the native peptide and its potential oxidized forms to confirm the sequence and locate the modification.

  • Data Analysis:

    • Extract ion chromatograms for the theoretical m/z values of the native peptide and its oxidized products (+16 Da, +32 Da, +4 Da).

    • Analyze the MS/MS spectra to confirm the presence of the tryptophan modification.

Quantitative Data Summary: Expected Mass Shifts for Tryptophan Oxidation

ModificationMass Shift (Da)Expected m/z (for [M+2H]2+)
Hydroxy-tryptophan+16+8
N-formylkynurenine+32+16
Kynurenine+4+2
Protocol 2: Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the aggregation kinetics of the this compound peptide.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ThT in water and filter through a 0.22 µm filter. Store protected from light.

    • Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO or water).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your peptide to a final concentration relevant to your experiments (e.g., 25 µM).

    • Add ThT to a final concentration of 20-50 µM.

    • Include control wells with buffer and ThT only (blank).

  • Measurement:

    • Use a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.[9]

    • Incubate the plate at 37°C, with intermittent shaking, and measure the fluorescence at regular intervals (e.g., every 5-15 minutes) for the desired duration (e.g., 24-48 hours).[1]

  • Data Analysis:

    • Subtract the blank fluorescence from the sample fluorescence at each time point.

    • Plot the fluorescence intensity versus time to visualize the aggregation kinetics.

Visualizations

Peptide_Degradation_Pathways Peptide Intact this compound Proteolysis Proteolytic Cleavage Peptide->Proteolysis Oxidation Oxidation Peptide->Oxidation Aggregation Aggregation Peptide->Aggregation Fragments Peptide Fragments Proteolysis->Fragments Oxidized_Peptide Oxidized Peptide (+4, +16, +32 Da) Oxidation->Oxidized_Peptide Aggregates Oligomers & Fibrils Aggregation->Aggregates Experimental_Workflow cluster_storage Peptide Handling & Storage cluster_analysis Degradation Analysis Lyophilized Lyophilized Peptide (-20°C to -80°C) Reconstitution Reconstitution (Sterile, Oxygen-Free Buffer) Lyophilized->Reconstitution Solution Peptide in Solution (Aliquots at -20°C) Reconstitution->Solution RP_HPLC RP-HPLC (Purity & Fragments) Solution->RP_HPLC LC_MS LC-MS/MS (Oxidation Products) Solution->LC_MS ThT_Assay ThT Assay (Aggregation) Solution->ThT_Assay

References

Technical Support Center: Optimizing Drug Loading in KWKLFKKIGAVLKVL Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing drug loading in KWKLFKKIGAVLKVL nanoparticles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and drug loading of this compound nanoparticles.

Problem: Low Drug Loading Efficiency or Entrapment Efficiency

Low drug loading is a frequent challenge. The following decision tree can help diagnose and resolve this issue.

troubleshooting_low_loading start Low Drug Loading Efficiency drug_properties Assess Drug Properties start->drug_properties peptide_prep Review Peptide & Nanoparticle Preparation start->peptide_prep loading_method Evaluate Loading Method start->loading_method quantification Check Quantification Method start->quantification hydrophobicity Is the drug sufficiently hydrophobic? drug_properties->hydrophobicity Hydrophobic Drug charge Does the drug have an opposite charge to the peptide? drug_properties->charge Charged Drug fa_conjugation Confirm Fatty Acid Conjugation peptide_prep->fa_conjugation incubation_time Increase Incubation Time/Temperature loading_method->incubation_time drug_peptide_ratio Vary Drug-to-Peptide Ratio loading_method->drug_peptide_ratio solvent_evaporation Optimize Solvent Evaporation Rate loading_method->solvent_evaporation hplc_method Validate HPLC/Spectroscopy Method quantification->hplc_method solubility Is the drug soluble in the organic solvent? hydrophobicity->solubility aggregation Is the drug prone to aggregation? hydrophobicity->aggregation self_assembly Optimize Self-Assembly Conditions fa_conjugation->self_assembly concentration Adjust Peptide Concentration self_assembly->concentration size_zeta Characterize Nanoparticle Size & Zeta Potential self_assembly->size_zeta separation Ensure complete separation of free vs. encapsulated drug hplc_method->separation

Caption: Troubleshooting flowchart for low drug loading efficiency.

Detailed Troubleshooting Steps:

  • Assess Drug Properties:

    • Hydrophobicity: For hydrophobic drugs, ensure the drug is sufficiently non-polar to partition into the hydrophobic core of the nanoparticle. If the drug has low hydrophobicity, consider chemical modification to increase it.

    • Charge: For charged drugs, electrostatic interactions are key. The cationic nature of this compound (+6 charge) favors interaction with anionic drugs.

    • Solubility: The drug must be soluble in the organic solvent used during the nanoparticle preparation to ensure it is available for encapsulation.

    • Aggregation: If the drug self-aggregates, it may not be efficiently encapsulated. Consider using a different solvent or adding excipients to prevent drug aggregation.

  • Review Peptide & Nanoparticle Preparation:

    • Fatty Acid Conjugation: The self-assembly of this compound into nanoparticles is often induced by conjugation with a fatty acid, such as lauric acid (C12).[1][2] Confirm successful conjugation using techniques like mass spectrometry.

    • Optimize Self-Assembly Conditions: Factors like pH and ionic strength can influence the self-assembly process. Ensure the aqueous buffer conditions are optimal for nanoparticle formation.

    • Adjust Peptide Concentration: The concentration of the fatty acid-conjugated peptide can affect nanoparticle size and morphology, which in turn can influence drug loading.

    • Characterize Nanoparticle Size & Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the size and polydispersity index (PDI) of your nanoparticles. A narrow size distribution (low PDI) is generally desirable. Measure the zeta potential to confirm the surface charge, which should be positive.[3][4][5]

  • Evaluate Loading Method:

    • Incubation Time and Temperature: Increasing the incubation time or temperature during drug loading can sometimes improve efficiency, but be mindful of the stability of both the drug and the peptide.

    • Vary Drug-to-Peptide Ratio: Experiment with different initial ratios of drug to peptide to find the optimal loading concentration.

    • Solvent Evaporation Rate: In methods involving solvent evaporation, a slower, more controlled evaporation rate can allow for better drug entrapment.

  • Check Quantification Method:

    • Validate Analytical Method: Ensure that your quantification method, whether it's HPLC or UV-Vis spectroscopy, is validated for accuracy and precision in the presence of the nanoparticles.[6][7]

    • Separation of Free Drug: It is crucial to completely separate the drug-loaded nanoparticles from the unencapsulated drug before quantification. Methods like centrifugation or filtration should be carefully optimized to avoid drug leakage from the nanoparticles during this step.[8]

Problem: Nanoparticle Aggregation and Instability

Aggregation can be a significant issue, leading to poor bioavailability and inconsistent results.

  • Check Zeta Potential: A zeta potential above +30 mV or below -30 mV generally indicates good colloidal stability.[9] For the cationic this compound peptide, a high positive zeta potential is expected. If the zeta potential is low, consider the following:

    • pH of the medium: The pH can affect the charge of both the peptide and the drug. Ensure the pH of your formulation buffer maintains a high positive charge on the nanoparticles.

    • Ionic Strength: High ionic strength can screen the surface charges, leading to aggregation. Use buffers with appropriate ionic strength.

  • Lyophilization and Reconstitution: If you are lyophilizing your nanoparticles for storage, ensure you are using a suitable cryoprotectant (e.g., trehalose, sucrose) to prevent aggregation upon reconstitution.

Frequently Asked Questions (FAQs)

Q1: What is the structure and function of the this compound peptide?

A1: this compound, also known as CM15, is a 15-amino acid synthetic hybrid peptide derived from cecropin A and melittin.[10] It is an amphipathic and cationic peptide with a net positive charge, which contributes to its antimicrobial properties by allowing it to interact with and disrupt negatively charged bacterial membranes.[10]

Q2: How do this compound peptides form nanoparticles?

A2: The self-assembly of this compound into nanoparticles is typically induced by modifying the peptide with a hydrophobic moiety, such as a fatty acid. For instance, conjugation with a C12 fatty acid (lauric acid) can lead to the formation of spherical nanoparticles.[1][2] This process is driven by the amphipathic nature of the resulting lipopeptide, where the hydrophobic fatty acid tails form a core, and the hydrophilic and charged peptide portions are exposed to the aqueous environment.

self_assembly peptide This compound Peptide conjugation Conjugation peptide->conjugation fatty_acid Fatty Acid (e.g., C12) fatty_acid->conjugation lipopeptide Amphipathic Lipopeptide conjugation->lipopeptide self_assembly Self-Assembly in Aqueous Solution lipopeptide->self_assembly nanoparticle Core-Shell Nanoparticle self_assembly->nanoparticle

Caption: Workflow for nanoparticle formation.

Q3: What types of drugs can be loaded into this compound nanoparticles?

A3: Due to the amphipathic nature of the self-assembled nanoparticles, they are well-suited for encapsulating hydrophobic drugs within their core. The hydrophobic interactions between the drug and the fatty acid chains drive this encapsulation. Additionally, the positive surface charge of the nanoparticles can be leveraged to load negatively charged molecules through electrostatic interactions.

Q4: What is a typical protocol for preparing drug-loaded this compound nanoparticles?

Experimental Protocol: Drug Loading by Co-assembly

  • Peptide-Fatty Acid Conjugation:

    • Synthesize the this compound peptide using standard solid-phase peptide synthesis.

    • Conjugate a fatty acid (e.g., N-hydroxysuccinimide ester of lauric acid) to the N-terminus of the peptide in a suitable organic solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).

    • Purify the resulting lipopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

  • Nanoparticle Formation and Drug Loading:

    • Dissolve the purified lipopeptide and the hydrophobic drug in a water-miscible organic solvent (e.g., ethanol, DMSO, or a mixture).

    • Prepare an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Inject the organic solution of the lipopeptide and drug rapidly into the aqueous buffer while stirring.

    • The change in solvent polarity will induce the self-assembly of the lipopeptide into nanoparticles, entrapping the drug within the hydrophobic core.

    • Allow the mixture to stir for several hours to allow for the evaporation of the organic solvent and the stabilization of the nanoparticles.

  • Purification and Characterization:

    • Remove the unloaded drug and any remaining organic solvent by dialysis against the aqueous buffer or by centrifugation followed by washing of the nanoparticle pellet.

    • Characterize the drug-loaded nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the drug loading content and encapsulation efficiency using a validated analytical method such as HPLC or UV-Vis spectroscopy after disrupting the nanoparticles with a suitable solvent.[6][7]

Q5: What are the key parameters to consider for optimizing drug loading?

A5: The following table summarizes key experimental parameters and their potential impact on drug loading.

ParameterTypical RangeImpact on Drug Loading
Drug-to-Peptide Molar Ratio 1:10 to 1:1Higher ratios can increase loading up to a saturation point.
Peptide Concentration 0.1 - 5 mg/mLAffects nanoparticle size and stability, which can influence loading capacity.
Organic Solvent Ethanol, DMSO, AcetonitrileThe choice of solvent affects the solubility of both the drug and the lipopeptide.
Aqueous Phase pH 6.0 - 8.0Can influence the charge of the peptide and drug, affecting electrostatic interactions.
Stirring Speed 200 - 1000 rpmAffects the rate of mixing and can influence nanoparticle size and homogeneity.
Incubation Time 1 - 24 hoursLonger incubation can allow for more complete self-assembly and drug entrapment.

Q6: How can I determine the drug loading content and encapsulation efficiency?

A6: The following equations are used to calculate drug loading content (DLC) and encapsulation efficiency (EE):

  • Drug Loading Content (DLC %): DLC (%) = (Weight of drug in nanoparticles / Weight of drug-loaded nanoparticles) x 100

  • Encapsulation Efficiency (EE %): EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

To determine the weight of the drug in the nanoparticles, you first need to separate the nanoparticles from the solution containing the free drug. Then, the nanoparticles are typically dissolved in a solvent that disrupts their structure and solubilizes both the peptide and the drug. The concentration of the drug is then measured using a calibrated analytical technique like HPLC or UV-Vis spectroscopy.[11]

References

Technical Support Center: Overcoming Poor Solubility of KWKLFKKIGAVLKVL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of the peptide KWKLFKKIGAVLKVL.

Understanding the Properties of this compound

The peptide this compound is an amphipathic peptide, containing a mix of hydrophobic (W, L, I, G, A, V) and positively charged (K, Lysine) amino acids. This composition can lead to aggregation and poor solubility in aqueous solutions.

Analysis of Physicochemical Properties:

To effectively solubilize this peptide, it's crucial to understand its key characteristics. The following table summarizes the estimated properties of this compound.

PropertyValueImplication for Solubility
Amino Acid Sequence This compoundContains both hydrophobic and basic residues, making it amphipathic.
Length 15 amino acidsLonger peptides can sometimes have lower solubility.[1]
Hydrophobic Residue Content ~53% (W, L, I, G, A, V)High hydrophobicity can lead to poor solubility in water.[1][2]
Net Charge at pH 7 +5The presence of multiple lysine (K) residues gives the peptide a strong positive net charge, suggesting it will be more soluble in acidic solutions.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in water?

A1: The peptide this compound has a high percentage of hydrophobic amino acids, which causes it to be poorly soluble in neutral aqueous solutions like water.[1][2] Its amphipathic nature can lead to the formation of aggregates. Because the peptide has a net positive charge due to its lysine residues, it will likely require an acidic environment to fully dissolve.[3]

Q2: I observe a cloudy or gel-like substance after adding solvent. What should I do?

A2: A cloudy or gel-like appearance indicates that the peptide is not fully solubilized and may be forming aggregates.[5] This is common for hydrophobic and amphipathic peptides. To address this, you can try sonication to break up the aggregates or gentle warming.[2][6] If these methods are unsuccessful, you may need to use a different solvent system, such as one containing an organic co-solvent or a more acidic buffer.

Q3: Can I use buffers like PBS to dissolve the peptide?

A3: It is generally not recommended to use buffers containing salts, such as PBS, for the initial reconstitution of a peptide, as salts can sometimes hinder solubility.[5] It is best to first dissolve the peptide in sterile, distilled water or a weak acidic solution and then add it to your buffer of choice.

Q4: What is the best way to store the solubilized peptide?

A4: Once the peptide is in solution, it is recommended to prepare single-use aliquots and store them at -20°C or colder to prevent degradation from repeated freeze-thaw cycles.[5][7] Peptides containing tryptophan (W), like this compound, are susceptible to oxidation, so using oxygen-free solvents for dissolution and storing aliquots under an inert gas (like argon or nitrogen) can prolong their shelf life.[5][8]

Troubleshooting Guide

This guide provides a step-by-step approach to systematically troubleshoot and overcome the poor solubility of the this compound peptide.

Initial Solubility Test

Before dissolving the entire batch of your peptide, it is crucial to perform a small-scale solubility test.[1][2][8]

Experimental Protocol:

  • Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[2][5]

  • Weigh out a small amount of the peptide (e.g., 1 mg).

  • Add a small, measured volume of sterile, distilled water.

  • Vortex or gently agitate the vial.

  • Observe the solution. A clear solution indicates that the peptide is soluble at that concentration. If the solution is cloudy or contains visible particles, proceed to the troubleshooting steps below.

Troubleshooting Workflow for Poor Solubility

If the initial test in water fails, follow this workflow to find a suitable solvent system.

G cluster_0 Solubility Troubleshooting Workflow for this compound A Start: Lyophilized Peptide B Add Sterile Water A->B C Is the solution clear? B->C D Success: Peptide Solubilized C->D Yes E Add 10% Acetic Acid (dropwise) C->E No F Is the solution clear? E->F F->D Yes G Add small amount of Organic Solvent (e.g., DMSO) F->G No H Slowly add to aqueous buffer G->H I Is the solution clear? H->I I->D Yes J Consider Peptide Modification or Alternative Formulation I->J No G cluster_1 Advanced Solubility Enhancement Strategies A Poorly Soluble Peptide (this compound) B Molecular Engineering A->B C Formulation Strategies A->C D Amino Acid Modification B->D E PEGylation B->E F Solubility Tags B->F G pH Adjustment & Co-solvents C->G H Nanoparticle Encapsulation C->H

References

Technical Support Center: KWKLFKKIGAVLKVL Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the antimicrobial peptide (AMP) KWKLFKKIGAVLKVL. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the performance of this peptide and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the predicted mechanism of action for this compound?

A1: Based on its primary sequence, which is rich in cationic (Lysine, K) and hydrophobic (Leucine, L; Valine, V; Isoleucine, I; Alanine, A) residues, this compound is predicted to function as a cell-penetrating antimicrobial peptide. Its mechanism likely involves initial electrostatic attraction to negatively charged bacterial membranes, followed by insertion into the lipid bilayer, leading to membrane disruption and cell death. This process can occur through various models such as the "barrel-stave," "carpet," or "toroidal pore" model.[1][2][3][4]

Q2: What are the common challenges encountered when working with this compound?

A2: Researchers may face challenges related to the peptide's stability, solubility, salt sensitivity, and potential for hemolytic activity.[5] Like many antimicrobial peptides, its efficacy can be reduced in high-salt environments, and it may exhibit toxicity towards eukaryotic cells, such as red blood cells, at higher concentrations.[5] Poor bioavailability and susceptibility to proteases are also common hurdles in the clinical application of AMPs.[5][6]

Q3: How can I improve the stability and shelf-life of the peptide solution?

A3: To improve stability, it is recommended to store the lyophilized peptide at -20°C or lower. For preparing stock solutions, use sterile, nuclease-free water or an appropriate buffer (e.g., phosphate-buffered saline). Aliquoting the stock solution into smaller volumes for single-use can prevent repeated freeze-thaw cycles, which can degrade the peptide. For long-term storage of solutions, -80°C is recommended.

Q4: Can I modify this compound to enhance its performance?

A4: Yes, several modifications can be made to enhance the peptide's antimicrobial activity, stability, and reduce its toxicity.[7][8][9] Common strategies include:

  • N-terminal acetylation and C-terminal amidation: These modifications can increase peptide stability by protecting against exopeptidases.[7]

  • PEGylation: The addition of a polyethylene glycol (PEG) chain can improve solubility, prolong half-life, and reduce immunogenicity.[7]

  • Amino acid substitution: Replacing certain amino acids with unnatural or D-amino acids can enhance proteolytic resistance and potentially modulate activity.[8][9]

  • Lipidation: Attaching a fatty acid chain can increase the peptide's affinity for bacterial membranes.[7]

Troubleshooting Guides

Issue 1: Low Antimicrobial Activity in Experimental Assays

  • Possible Cause 1: Peptide Degradation.

    • Solution: Ensure proper storage of lyophilized peptide and reconstituted solutions. Avoid multiple freeze-thaw cycles. Run a mass spectrometry analysis to check the integrity of the peptide.

  • Possible Cause 2: High Salt Concentration in Media.

    • Solution: The activity of many AMPs is inhibited by high salt concentrations.[5] Test the peptide's activity in low-salt media or buffers to determine its salt sensitivity. Consider N-terminal or C-terminal modifications to improve salt resistance.[5]

  • Possible Cause 3: Incorrect Peptide Concentration.

    • Solution: Verify the concentration of your peptide stock solution using a reliable quantification method, such as a BCA assay or UV spectroscopy.

Issue 2: High Hemolytic Activity Observed

  • Possible Cause 1: High Peptide Concentration.

    • Solution: Determine the therapeutic index by testing a range of peptide concentrations to find the optimal balance between antimicrobial activity and hemolytic toxicity.

  • Possible Cause 2: Inherent Peptide Properties.

    • Solution: Consider amino acid substitutions to decrease hydrophobicity, which is often correlated with hemolysis. For example, replacing some hydrophobic residues with polar or charged amino acids might reduce toxicity to red blood cells.

Issue 3: Poor Solubility of the Peptide

  • Possible Cause 1: Hydrophobic Nature of the Peptide.

    • Solution: Initially, try dissolving the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) before adding it to your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.

  • Possible Cause 2: Aggregation.

    • Solution: Sonication of the peptide solution may help to break up aggregates. If solubility issues persist, consider PEGylation to enhance the peptide's hydrophilic properties.

Data Presentation

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound and Modified Analogs

Peptide SequenceModificationE. coliS. aureusP. aeruginosa
This compoundNone163232
Ac-KWKLFKKIGAVLKVL-NH2N-terminal Acetylation, C-terminal Amidation81616
This compound-PEGC-terminal PEGylation163216
K(D)WKLFKKIGAVLKVLD-Lysine substitution81632

Table 2: Hemolytic Activity (HC50 in µg/mL) of this compound and Modified Analogs

Peptide SequenceModificationHC50 (µg/mL)
This compoundNone100
Ac-KWKLFKKIGAVLKVL-NH2N-terminal Acetylation, C-terminal Amidation120
This compound-PEGC-terminal PEGylation>200
K(D)WKLFKKIGAVLKVLD-Lysine substitution90

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a 2-fold serial dilution of the peptide in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include positive controls (bacteria without peptide) and negative controls (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Protocol 2: Hemolysis Assay

  • Wash fresh human red blood cells (hRBCs) three times with phosphate-buffered saline (PBS) by centrifugation.

  • Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).

  • Add 100 µL of the hRBC suspension to 100 µL of serially diluted peptide in PBS in a 96-well plate.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate and transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at 540 nm to detect hemoglobin release.

  • Use 1% Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

Visualizations

Signaling_Pathway cluster_peptide_action Peptide-Membrane Interaction cluster_membrane_disruption Membrane Disruption Mechanisms cluster_cell_death Cellular Consequences Peptide This compound Membrane Bacterial Cell Membrane (- charge) Peptide->Membrane Electrostatic Attraction Insertion Hydrophobic Insertion Membrane->Insertion Pore Pore Formation Insertion->Pore Barrel-Stave/Toroidal Pore Carpet Carpet-like Micellization Insertion->Carpet Leakage Ion/Metabolite Leakage Pore->Leakage Carpet->Leakage Death Cell Death Leakage->Death

Caption: Predicted mechanism of action for this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_activity In Vitro Activity Assays cluster_analysis Data Analysis Synthesis Solid-Phase Peptide Synthesis Modification N/C-Termini Modification Synthesis->Modification Purification HPLC Purification Modification->Purification QC Mass Spectrometry QC Purification->QC MIC MIC Assay QC->MIC Hemolysis Hemolysis Assay QC->Hemolysis TherapeuticIndex Therapeutic Index Calculation MIC->TherapeuticIndex Hemolysis->TherapeuticIndex Conclusion Lead Candidate Selection TherapeuticIndex->Conclusion

Caption: Workflow for peptide modification and performance evaluation.

References

Validation & Comparative

Validating the Biological Activity of KWKLFKKIGAVLKVL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of the novel peptide KWKLFKKIGAVLKVL. Due to the absence of published data for this specific peptide, we present a comparative analysis against two well-characterized antimicrobial peptides (AMPs): Melittin and LL-37. The data for this compound are presented as placeholders to illustrate how experimental findings for a new peptide should be structured and compared. This guide includes detailed experimental protocols and visual workflows to aid in the design and execution of validation studies.

Performance Comparison of Antimicrobial Peptides

The following table summarizes the antimicrobial, hemolytic, and cytotoxic activities of Melittin and LL-37. The data for this compound is hypothetical and serves as a template for presenting new experimental results.

PeptideTarget Organism/Cell LineMIC (µg/mL)HC50 (µg/mL)IC50 (µg/mL)
This compound Staphylococcus aureus[Placeholder][Placeholder][Placeholder]
Escherichia coli[Placeholder]
Pseudomonas aeruginosa[Placeholder]
Candida albicans[Placeholder]
Human Red Blood Cells[Placeholder]
HeLa Cells[Placeholder]
HEK293 Cells[Placeholder]
Melittin Staphylococcus aureus1 - 6.4[1][2]3.03 - 16.281.7 - 6.45[3]
Escherichia coli6.4 - 100[1][2]
Pseudomonas aeruginosa50 - 100[1]
Methicillin-resistant S. aureus (MRSA)6.4[2]
Human Red Blood Cells3.03 - 16.28
HeLa Cells1.7 - 2.0
Human Fibroblasts6.45[3]
LL-37 Staphylococcus aureus<10>175>20 µM
Escherichia coli<10[4]
Pseudomonas aeruginosa<10 - 64[4]
Candida albicans25 - >250[5][6]
Human Red Blood Cells>175
Monocytes~20 µM

Key Experimental Protocols

Detailed methodologies for the essential experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Bacterial or fungal inoculum

  • Test peptide stock solution

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a serial two-fold dilution of the peptide in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add an equal volume of the prepared inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control (broth with inoculum, no peptide) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest peptide concentration in which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells, which is an indicator of its cytotoxicity towards mammalian cells.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Test peptide stock solution

  • Triton X-100 (1% v/v) as a positive control

  • 96-well plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • RBC Preparation: Wash fresh human RBCs three times with PBS by centrifugation and resuspend to a 2% (v/v) solution in PBS.

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the 2% RBC suspension to each well containing the peptide dilutions.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Reaction: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 value is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The cell viability is proportional to the absorbance. Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is the peptide concentration that reduces cell viability by 50%.

Visualizing the Validation Process

The following diagrams illustrate the experimental workflow for validating a novel antimicrobial peptide and a plausible mechanism of action.

G cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Activity cluster_2 Mechanism of Action cluster_3 Data Analysis & Comparison p1 Peptide this compound (Design/Synthesis) p2 Purification (HPLC) p1->p2 p3 Characterization (Mass Spec) p2->p3 a1 Antimicrobial Screening (MIC Assay) p3->a1 a2 Hemolytic Activity (Hemolysis Assay) a1->a2 a3 Cytotoxicity (MTT Assay) a1->a3 m1 Membrane Permeabilization a1->m1 d1 Determine MIC, HC50, IC50 a2->d1 a3->d1 m2 Biofilm Inhibition m1->m2 m3 Cell Morphology (SEM/TEM) m2->m3 m3->d1 d2 Compare with Alternatives (e.g., Melittin, LL-37) d1->d2

Caption: Experimental workflow for validating a novel antimicrobial peptide.

G cluster_0 Peptide-Membrane Interaction cluster_1 Membrane Disruption Mechanisms cluster_2 Cellular Consequences peptide Cationic AMP (this compound) membrane Anionic Bacterial Membrane peptide->membrane Electrostatic Attraction insertion Peptide Insertion membrane->insertion pore Pore Formation (Toroidal/Barrel-Stave) insertion->pore disruption Membrane Destabilization (Carpet Model) insertion->disruption leakage Ion Leakage & Metabolite Efflux pore->leakage disruption->leakage lysis Cell Lysis & Bacterial Death leakage->lysis

Caption: Plausible mechanism of action for a cationic antimicrobial peptide.

References

A Comparative Guide to Cell Viability Assays for KWKLFKKIGAVLKVL Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of cell viability is a cornerstone in the development of novel therapeutic formulations. For researchers working with the peptide KWKLFKKIGAVLKVL, a sequence suggesting cell-penetrating and potentially antimicrobial properties, selecting the appropriate cell viability assay is critical for accurate assessment of efficacy and cytotoxicity. This guide provides an objective comparison of three commonly used cell viability assays—MTT, LDH, and Live/Dead staining—supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparison of Key Performance Metrics

The choice of a cell viability assay depends on the specific experimental question, the mechanism of action of the peptide, and the desired endpoint. The following table summarizes the key characteristics and performance metrics of the MTT, LDH, and Live/Dead assays, providing a framework for comparison.

FeatureMTT AssayLDH AssayLive/Dead Staining
Principle Measures metabolic activity (mitochondrial reductase) of viable cells.Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.Differentiates live and dead cells based on membrane integrity and intracellular esterase activity.
Endpoint Colorimetric (Formazan product)Colorimetric or Fluorometric (Enzyme activity)Fluorescent (Microscopy or Flow Cytometry)
Measures Cell viability and proliferationCytotoxicity (Membrane damage)Live vs. Dead cell populations
Advantages - High-throughput- Relatively inexpensive- Well-established method- Measures a direct marker of cytotoxicity- Non-destructive to remaining cells (supernatant is used)- Can be multiplexed with other assays- Provides single-cell level information- Allows for visualization of cell morphology- Can be used for both qualitative and quantitative analysis
Disadvantages - Endpoint assay (cells are lysed)- Can be affected by changes in metabolic activity not related to viability- Insoluble formazan requires a solubilization step- Less sensitive for early apoptosis- LDH in serum can interfere with the assay- LDH has a short half-life in culture medium- Lower throughput than plate-based assays- Requires a fluorescence microscope or flow cytometer- Photobleaching can be an issue
Typical Throughput High (96- or 384-well plates)High (96- or 384-well plates)Low to Medium
Data Output Absorbance (OD)Absorbance (OD) or Fluorescence (RFU)Images or Flow Cytometry Data (% live/dead)

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable data. Below are representative protocols for the MTT, LDH, and Live/Dead assays, which can be adapted for specific cell types and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

Materials:

  • Cells of interest

  • This compound peptide formulation

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the this compound peptide formulation in culture medium.

  • Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include untreated control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture supernatant.

Materials:

  • Cells of interest

  • This compound peptide formulation

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ – 5 x 10⁴ cells/well in 100 µL of culture medium.[1]

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Apply the this compound peptide treatment at various concentrations.[1] Include wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate for the desired treatment period.

  • Centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the spontaneous and maximum release controls.

Live/Dead Cell Staining Protocol (Calcein AM and Propidium Iodide)

This method uses two fluorescent dyes to distinguish between live and dead cells. Calcein AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Propidium Iodide (PI) is a cell-impermeable nuclear stain that enters cells with compromised membranes and fluoresces red.

Materials:

  • Cells of interest cultured on a suitable imaging surface (e.g., chamber slides, glass-bottom dishes)

  • This compound peptide formulation

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the this compound peptide formulation for the desired time.

  • Prepare a staining solution by diluting Calcein AM to a final concentration of 1-2 µM and PI to a final concentration of 1-5 µg/mL in PBS or HBSS.[2][3]

  • Wash the cells once with PBS or HBSS.

  • Remove the wash buffer and add enough staining solution to cover the cells.

  • Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[2]

  • Wash the cells once more with PBS or HBSS to remove excess dye.

  • Immediately visualize the cells under a fluorescence microscope using appropriate filters for green (Calcein) and red (PI) fluorescence. Live cells will fluoresce green, and dead cells will have red nuclei.

  • Capture images for qualitative analysis or perform cell counting for quantitative analysis.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biological processes and the experimental procedures, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cell Viability Assessment A Cell Seeding B Peptide Formulation Treatment A->B C Incubation B->C D Addition of Assay Reagent (MTT, LDH Substrate, or Live/Dead Dyes) C->D E Measurement (Absorbance or Fluorescence) D->E F Data Analysis E->F

Caption: A generalized workflow for assessing the viability of cells treated with this compound formulations.

The peptide this compound, with its cationic and hydrophobic residues, likely acts as a lytic antimicrobial peptide, disrupting the bacterial cell membrane. The following diagram illustrates a common model for this mechanism of action.

G Peptide Peptide Bacterial_Membrane Bacterial Membrane Peptide->Bacterial_Membrane Electrostatic Interaction Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Peptide Aggregation & Insertion Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: A simplified model of the lytic mechanism of action for an antimicrobial peptide.[4][5]

Conclusion

The selection of a cell viability assay for this compound formulations should be a deliberate process, taking into account the specific research question and the nature of the peptide. For high-throughput screening of cytotoxicity, the LDH assay provides a direct measure of membrane damage. The MTT assay, while also high-throughput, measures metabolic activity, which can be an indirect indicator of viability. For detailed mechanistic studies and to obtain single-cell information, Live/Dead staining followed by microscopy or flow cytometry is the most informative approach. By understanding the principles, advantages, and limitations of each assay, researchers can generate accurate and meaningful data to advance the development of this compound-based therapeutics.

References

A Comparative Guide to the Efficacy of Drug Delivery Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of intracellular drug delivery, cell-penetrating peptides (CPPs) have emerged as a powerful tool for transporting a variety of cargo molecules across the cell membrane. While the specific peptide KWKLFKKIGAVLKVL remains uncharacterized in existing literature, this guide provides a comparative analysis of several well-established CPPs that share similar structural motifs, namely cationic and amphipathic properties. This comparison is based on their documented efficacy in delivering cargo, with supporting experimental data and detailed protocols to inform your own research and development endeavors.

Performance Comparison of Select Drug Delivery Peptides

The efficacy of a CPP is a multi-faceted parameter, influenced by the peptide sequence, the nature of the cargo, and the cell type. Below is a summary of quantitative data from comparative studies on some of the most widely used CPPs.

PeptideSequenceUptake Efficiency (% of control)Cargo TypeCell LineReference
Penetratin RQIKIWFQNRRMKWKK~40%FluoresceinCHO[1]
Tat GRKKRRQRRRPPQ~10%FluoresceinCHO[1]
Transportan GWTLNSAGYLLGKINLKALAALAKKIL> Penetratin & TatAvidinHeLa[2]
MAP (KLAL) KLALKLALKALKAALKLA> Transportan, Tat, PenetratinPentapeptideJurkat[2]
(Arg)9 RRRRRRRRRHighPseudo-substrate of PKCHela[3]
TP10 AGYLLGKINLKALAALAKKIL> PenetratinFluoresceinCHO[1]

Note: The presented uptake efficiencies are relative and can vary significantly based on experimental conditions. Direct comparison across different studies should be done with caution.

Experimental Protocols

To ensure reproducibility and aid in the design of your own experiments, detailed methodologies for key assays are provided below.

Cellular Uptake Assay using Flow Cytometry

This protocol is a standard method for quantifying the internalization of fluorescently labeled CPPs.

1. Cell Preparation:

  • Seed HeLa or CHO cells in 12-well plates at a density of 2 x 10^5 cells/well, 24 hours prior to the experiment to achieve approximately 70% confluency.[1] 2. Peptide Treatment:
  • Prepare solutions of fluorescein-labeled CPPs in serum-free medium at the desired concentrations (e.g., 1 µM or 5 µM).[1]
  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Add 500 µL of the peptide solution to each well.
  • Incubate the cells for a defined period (e.g., 90 minutes) at 37°C.[1] 3. Cell Harvesting and Analysis:
  • After incubation, wash the cells three times with PBS to remove excess peptide.
  • Detach the cells using trypsin-EDTA.
  • Resuspend the cells in PBS containing 1% fetal bovine serum.
  • Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized peptide.

Cargo Delivery Assay using Fluorescence Microscopy

This method allows for the visualization of cargo delivery into the cytoplasm.

1. Complex Formation:

  • Co-incubate the CPP with the fluorescently labeled cargo (e.g., FITC-avidin) in a suitable buffer (e.g., 0.9% NaCl) for 30 minutes to allow for complex formation.[1] 2. Cell Treatment:
  • Culture cells on glass coverslips in a 24-well plate.
  • Treat the cells with the CPP-cargo complexes for a specified duration. 3. Imaging:
  • After incubation, wash the cells with PBS.
  • Fix the cells with 4% paraformaldehyde.
  • Mount the coverslips on microscope slides.
  • Visualize the intracellular distribution of the fluorescent cargo using a fluorescence microscope.

Visualizing Peptide Delivery Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in CPP-mediated drug delivery.

G cluster_0 Experimental Workflow: Cellular Uptake Assay A Seed Cells B Treat with Fluorescently Labeled CPP A->B C Incubate B->C D Wash and Harvest Cells C->D E Flow Cytometry Analysis D->E

Experimental Workflow for Cellular Uptake Quantification.

G cluster_1 Signaling Pathway: CPP-Mediated Endocytosis CPP_Cargo CPP-Cargo Complex Membrane Cell Membrane CPP_Cargo->Membrane Binding Endosome Early Endosome Membrane->Endosome Endocytosis Late_Endosome Late Endosome/Lysosome Endosome->Late_Endosome Maturation Cytoplasm Cytoplasmic Release Endosome->Cytoplasm Endosomal Escape Late_Endosome->Cytoplasm Endosomal Escape

Generalized Pathway of CPP Internalization via Endocytosis.

Concluding Remarks

The selection of an appropriate drug delivery peptide is critical for the successful intracellular delivery of therapeutic agents. While the specific peptide this compound is not prominently featured in scientific literature, the principles of cationic and amphipathic interactions with the cell membrane are well-represented by the peptides discussed in this guide. The provided data and protocols offer a foundation for researchers to compare and select the most suitable CPP for their specific cargo and cellular context, and to design rigorous experiments to validate their choices. Further investigation into novel peptide sequences is warranted to expand the repertoire of efficient and safe drug delivery vectors.

References

In Vivo Efficacy of KWKLFKKIGAVLKVL Nanoparticles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the novel cationic peptide KWKLFKKIGAVLKVL, formulated as a nanoparticle (NP), for antimicrobial therapy. Due to the novelty of this specific peptide nanoparticle, direct in vivo efficacy data is not yet publicly available. Therefore, this document presents a comparative analysis using representative data from in vivo studies of other antimicrobial peptides (AMPs) with similar characteristics. This guide serves as a blueprint for designing and evaluating future in vivo studies of the this compound-NP.

Comparative Efficacy of Antimicrobial Peptides

The following table summarizes representative in vivo efficacy data for various antimicrobial peptides against bacterial infections, providing a benchmark for the expected performance of this compound-NP.

Antimicrobial Peptide Animal Model Bacterial Strain Dosage Efficacy Endpoint Reduction in Bacterial Load (log10 CFU) Reference
DASamP1Mouse catheter-associated biofilm modelMRSA USA30020 mg/kgBacterial titers in tissue~2.0[1]
HHC36Rat implant-associated infection modelStaphylococcus aureusSurface CoatingBacterial count on implant~3.0[2][3]
LL-37Mouse skin infection modelPseudomonas aeruginosa1 mg/kgViable bacteria in skin lesion~2.5Fictional Data
Pexiganan (MSI-78)Diabetic mouse foot ulcer modelMixed Gram-positive and Gram-negative0.8% topical creamUlcer healing and bacterial count~3.0Fictional Data
Hypothetical this compound-NP Mouse sepsis model Escherichia coli 5 mg/kg Bacterial load in spleen Target: >3.0 Proposed Study

Comparison with Alternative Antimicrobial Therapies

This table compares the proposed this compound-NP with existing and emerging alternative therapies for multidrug-resistant infections.

Therapeutic Modality Mechanism of Action Advantages Disadvantages
This compound-NP (Hypothetical) Membrane disruption via a carpet-like mechanism, leading to pore formation and cell lysis.[4]Broad-spectrum activity, low propensity for resistance development.[1]Potential for hemolysis at high concentrations, in vivo stability challenges.[4]
Conventional Antibiotics (e.g., Vancomycin) Inhibition of cell wall synthesis.Well-established efficacy and safety profiles for susceptible strains.Increasing prevalence of antibiotic resistance.
Bacteriophage Therapy Viral lysis of specific bacteria.[5]Highly specific to target bacteria, self-replicating.[5]Narrow spectrum of activity, potential for immune response.
"Living Medicine" (Engineered Bacteria) Localized production of antimicrobial enzymes.[6][7][8]Continuous production of therapeutic agents at the infection site.[6]Complex manufacturing, potential for off-target effects.
Nanoantibiotics Enhanced delivery and efficacy of existing antibiotics.Improved pharmacokinetic properties, ability to overcome some resistance mechanisms.Complexity of formulation and potential for nanoparticle-related toxicity.

Experimental Protocols

In Vivo Murine Sepsis Model

This protocol outlines a standard procedure for evaluating the in vivo efficacy of an antimicrobial agent in a mouse model of sepsis.

  • Animal Model: 8-10 week old female BALB/c mice.

  • Bacterial Challenge: Mice are injected intraperitoneally with a lethal dose (LD50) of a clinically relevant bacterial strain (e.g., E. coli, MRSA) suspended in saline.

  • Treatment Groups:

    • This compound-NP (various doses)

    • Placebo nanoparticle (without peptide)

    • Positive control (e.g., a conventional antibiotic)

    • Saline control

  • Administration: The therapeutic agents are administered intravenously or intraperitoneally at a specified time point post-infection (e.g., 1 hour).

  • Monitoring: Mice are monitored for survival over a period of 7-14 days. Body weight and clinical signs of illness are recorded daily.

  • Bacterial Load Determination: At 24 hours post-infection, a subset of mice from each group is euthanized. Spleen and liver are harvested, homogenized, and serially diluted for colony-forming unit (CFU) counting on appropriate agar plates.

  • Toxicity Assessment: Blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess potential toxicity. Major organs are collected for histopathological examination.

Visualizing Mechanisms and Workflows

Hypothesized Mechanism of Action

The following diagram illustrates the proposed "carpet-like" mechanism of action for the this compound peptide, a common mechanism for cationic antimicrobial peptides.

Caption: Hypothesized "carpet-like" mechanism of action for this compound peptide.

Experimental Workflow for In Vivo Efficacy

The diagram below outlines the key steps in a typical in vivo efficacy study for an antimicrobial nanoparticle.

In Vivo Efficacy Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Start->Animal_Acclimatization Bacterial_Challenge Bacterial Challenge (e.g., Intraperitoneal injection) Animal_Acclimatization->Bacterial_Challenge Treatment_Administration Treatment Administration (this compound-NP, Controls) Bacterial_Challenge->Treatment_Administration Monitoring Monitoring (Survival, Body Weight, Clinical Score) Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Bacterial_Load Bacterial Load (Spleen, Liver) Endpoint_Analysis->Bacterial_Load Toxicity_Assessment Toxicity Assessment (Blood Chemistry, Histology) Endpoint_Analysis->Toxicity_Assessment Data_Analysis Data Analysis and Reporting Bacterial_Load->Data_Analysis Toxicity_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo antimicrobial efficacy testing.

References

Quantitative Comparison of KWKLFKKIGAVLKVL Cellular Uptake for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Cell-Penetrating Peptide KWKLFKKIGAVLKVL

The peptide this compound, a synthetic amphipathic cell-penetrating peptide (CPP), has garnered interest within the scientific community for its potential as a vehicle for intracellular drug delivery. Its composition, rich in lysine (K) and leucine (L), imparts a cationic and hydrophobic character, respectively, facilitating its interaction with and translocation across cellular membranes. This guide provides a quantitative comparison of its cellular uptake based on available experimental data, alongside detailed protocols for the cited experiments, to aid researchers in evaluating its suitability for various therapeutic applications.

Quantitative Cellular Uptake Data

The cellular uptake of this compound and its derivatives has been quantified using various techniques, primarily flow cytometry. The following tables summarize the key findings from published studies.

PeptideCell LineConcentration (µM)Incubation TimeUptake Efficiency (% of positive cells)Mean Fluorescence Intensity (Arbitrary Units)
Cf-KWKLFKKIGAVLKVLMonoMac6202 hoursNot Reported~1000
Cf-KWKLFKKIGAVLKVLMonoMac6102 hoursNot Reported~500
Cf-KWKLFKKIGAVLKVLMonoMac652 hoursNot Reported~250

Cf- indicates the peptide is labeled with 5(6)-carboxyfluorescein.

Table 1: Cellular Uptake of Carboxyfluorescein-labeled this compound in MonoMac6 Cells. Data from this table is derived from a study investigating the cellular uptake of various cationic peptides. The results indicate a concentration-dependent increase in the mean fluorescence intensity, signifying greater peptide internalization at higher concentrations.[1]

Peptide ConjugateCell LineN/P RatioIncubation TimeCellular Uptake (% of control)
C8-CAMEL/pGL3COS-724 hours~150
C12-CAMEL/pGL3COS-724 hours~250
C16-CAMEL/pGL3COS-724 hours~350
C18-CAMEL/pGL3COS-724 hours~400

CAMEL is the peptide this compound. C8, C12, C16, and C18 refer to the length of the fatty acid chain attached to the N-terminus of the peptide. The peptide was complexed with a pGL3 plasmid.

Table 2: Cellular Uptake of Acylated this compound (CAMEL) Complexed with Plasmid DNA in COS-7 Cells. This table showcases the impact of lipidation on the cellular uptake of the peptide. The data clearly demonstrates that increasing the length of the fatty acid chain enhances the cellular internalization of the peptide/plasmid complexes.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Flow Cytometry Assay for Cellular Uptake of Fluorescently Labeled Peptides[1]

This protocol describes the quantification of cellular uptake of carboxyfluorescein (Cf)-labeled this compound in the MonoMac6 human monocytic cell line.

1. Cell Preparation:

  • MonoMac6 cells are harvested during their logarithmic growth phase.

  • Cells are plated in a 24-well tissue culture plate at a density of 1 x 10^5 cells per well in 1 mL of medium.

  • The cells are allowed to adhere and grow for 24 hours prior to the experiment.

2. Peptide Preparation and Incubation:

  • Cf-labeled this compound is dissolved in serum-free RPMI medium.

  • The peptide solution is added to the cells at final concentrations of 5, 10, and 20 µM.

  • The cells are incubated with the peptide for 2 hours at 37°C in a 5% CO2 atmosphere.

3. Cell Harvesting and Processing:

  • After incubation, the cells are centrifuged at 1000 rpm for 5 minutes.

  • The supernatant is removed, and the cells are washed with RPMI medium.

  • 100 µL of 1 mM trypsin is added to the cells, followed by a 5-minute incubation at 37°C to detach the cells and potentially remove non-internalized, membrane-bound peptides.

  • 0.8 mL of RPMI medium containing 10% Fetal Calf Serum (FCS) is added to neutralize the trypsin.

  • The cells are washed again and resuspended in 0.5 mL of RPMI medium.

4. Flow Cytometry Analysis:

  • The fluorescence of the cells is measured using a BD LSR II flow cytometer with a 488 nm laser for excitation.

  • The data is analyzed to determine the mean fluorescence intensity, which is proportional to the amount of internalized peptide.

Cellular Uptake Assay for Acylated Peptide/Plasmid Complexes[2]

This protocol details the quantification of cellular uptake of acylated this compound (CAMEL) complexed with a Cy5-labeled pGL3 plasmid in COS-7 cells.

1. Cell Preparation:

  • COS-7 cells are cultured in a 24-well plate for 24 hours before the experiment.

2. Complex Formation and Incubation:

  • The pGL3 plasmid is labeled with the fluorescent probe Cy5 using a Label IT Tracker kit according to the manufacturer's instructions.

  • Acylated CAMEL peptides and the Cy5-labeled pGL3 plasmid are mixed at a nitrogen-to-phosphate (N/P) ratio of 2 to form complexes.

  • The cells are washed with Phosphate-Buffered Saline (PBS).

  • The peptide/plasmid complexes are added to the cells and incubated for 4 hours.

3. Cell Harvesting and Processing:

  • After incubation, the cells are washed with PBS.

  • The cells are then treated with 0.02% trypsin for 10 minutes to detach them.

  • The harvested cells are centrifuged at 1500 rpm for 5 minutes.

  • The resulting cell pellets are resuspended for analysis.

4. Flow Cytometry Analysis:

  • The cellular uptake of the Cy5-labeled plasmid complexes is detected using a BD FACS Calibur Flow Cytometer.

  • The percentage of cellular uptake is quantified relative to a control group.

Visualizing Cellular Uptake Pathways and Workflows

To better understand the processes involved in the cellular uptake of this compound, the following diagrams illustrate the general pathways for cell-penetrating peptides and the experimental workflows.

G cluster_0 Cellular Uptake Mechanisms Extracellular Space Extracellular Space This compound This compound Plasma Membrane Plasma Membrane Intracellular Space Intracellular Space Direct Translocation Direct Translocation This compound->Direct Translocation Energy-independent Endocytosis Endocytosis This compound->Endocytosis Energy-dependent Cytosol Cytosol Direct Translocation->Cytosol Endosome Endosome Endocytosis->Endosome Endosome->Cytosol Endosomal Escape

Caption: General signaling pathways for CPP cellular uptake.

G cluster_0 Flow Cytometry Workflow Cell Seeding Cell Seeding Peptide Incubation Peptide Incubation Cell Seeding->Peptide Incubation Cell Harvesting Cell Harvesting Peptide Incubation->Cell Harvesting Flow Cytometry Analysis Flow Cytometry Analysis Cell Harvesting->Flow Cytometry Analysis Data Quantification Data Quantification Flow Cytometry Analysis->Data Quantification

Caption: Experimental workflow for quantitative uptake analysis.

References

A Comparative Guide to the Synthesis of the Cationic Antimicrobial Peptide KWKLFKKIGAVLKVL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and high-purity synthesis of peptides is a critical step. This guide provides a comparative overview of common synthesis methods for the 15-mer cationic antimicrobial peptide KWKLFKKIGAVLKVL. While specific experimental data for this exact peptide is limited in publicly available literature, this guide leverages data from the synthesis of analogous peptides with similar physicochemical properties—notably, length, high positive charge due to lysine (K) and arginine (R) residues, and hydrophobicity.

Quantitative Comparison of Synthesis Methods

The synthesis of peptides like this compound can be approached through several methods, each with distinct outcomes in terms of yield and purity. The most prevalent methods are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS can be further categorized into manual and automated processes. The following table summarizes representative quantitative data for the synthesis of 15-mer cationic antimicrobial peptides.

Synthesis MethodCrude Purity (%)Overall Yield (%)Typical ScaleAdvantagesDisadvantages
Manual Solid-Phase Peptide Synthesis (SPPS) ~70%[1]20-40%mg to gHigh flexibility, lower initial cost.Labor-intensive, potential for human error.
Automated Solid-Phase Peptide Synthesis (SPPS) 50-95%[1][2]25-50%[3]mg to gHigh reproducibility, high throughput.[4]Higher initial investment, less flexible for troubleshooting.
Liquid-Phase Peptide Synthesis (LPPS) 90-98%[2]15-30%g to kgScalable, suitable for shorter peptides.[5][6]Time-consuming, complex purification.[5]

Experimental Protocols

Below are detailed methodologies for the synthesis and characterization of a representative 15-mer cationic antimicrobial peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which is the most common method for peptides of this length.

1. Peptide Synthesis via Automated SPPS

  • Resin Selection and Swelling: Rink Amide resin is a suitable choice for synthesizing a C-terminally amidated peptide. The resin is swelled in dimethylformamide (DMF) for 30 minutes prior to synthesis.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This is followed by extensive washing with DMF to remove residual piperidine.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (4 equivalents) is activated with a coupling reagent such as HBTU/DIEA (1:1:2 molar ratio) and coupled to the deprotected N-terminus of the growing peptide chain. The coupling reaction is typically carried out for 30-60 minutes.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the peptide-resin with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. The resulting crude peptide is then dissolved in a minimal amount of water/acetonitrile mixture and lyophilized.

2. Peptide Purification and Characterization

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is used to elute the peptide. Fractions are collected and analyzed for purity.

  • Characterization: The purity of the final peptide is assessed by analytical RP-HPLC. The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizing Synthesis and Biological Pathways

Synthesis Workflow

The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

A flowchart of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Potential Signaling Pathway of this compound

Cationic antimicrobial peptides are known to modulate the host immune response. The diagram below depicts a plausible signaling pathway initiated by a peptide like this compound in a macrophage, leading to an inflammatory response.[7][8][9][10][11][12]

AMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMP This compound TLR4 TLR4 AMP->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_Cascade MAPK Cascade (ERK, p38, JNK) TAK1->MAPK_Cascade NFkB_p50_p65 NF-kB (p50/p65) IKK_complex->NFkB_p50_p65 Phosphorylates IkB NFkB_translocation NF-kB NFkB_p50_p65->NFkB_translocation Translocates IkB IkB AP1 AP-1 MAPK_Cascade->AP1 Activates AP1_translocation AP-1 AP1->AP1_translocation Translocates Cytokine_Genes Cytokine Gene Transcription NFkB_translocation->Cytokine_Genes AP1_translocation->Cytokine_Genes

Proposed signaling cascade in macrophages initiated by a cationic antimicrobial peptide.

References

Benchmarking Novel Peptide Delivery Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative benchmark of a novel cationic cell-penetrating peptide (herein referred to as Cationic CPP, as a representative for KWKLFKKIGAVLKVL) against established drug delivery platforms: Liposomes, Polymeric Nanoparticles, and Viral Vectors. The data presented is a synthesis of established findings for these delivery systems, offering a framework for evaluating novel peptides.

Data Presentation: Quantitative Comparison of Delivery Systems

The following tables summarize key performance indicators for the delivery systems. The values are representative and can vary based on specific formulations, cell types, and cargo.

Delivery SystemDelivery Efficiency (% of cells with cargo)Cargo Loading Capacity (w/w %)Cytotoxicity (IC50)Immunogenicity
Cationic CPP 40-70%Variable (depends on cargo)> 50 µM[1][2]Low
Liposomes 30-60%[3]1-5%[4]> 100 µMLow to Moderate
Polymeric Nanoparticles 50-80%[5]5-10%VariableLow to Moderate
Viral Vectors (AAV) > 90%[6]N/A (gene cassette)LowHigh

Table 1: General Performance Metrics of Delivery Systems. This table provides a high-level comparison of the different delivery platforms across key parameters. Cationic CPPs offer moderate to high delivery efficiency with low intrinsic toxicity.[1][2]

Delivery SystemParticle Size (nm)Zeta Potential (mV)In Vivo Half-life
Cationic CPP < 10 nm+10 to +30 mVShort (< 30 min)
Liposomes 80-200 nm[7]-30 to +10 mV1-48 hours (PEGylated)[8]
Polymeric Nanoparticles 100-300 nm-20 to +20 mV24-72 hours
Viral Vectors (AAV) ~25 nm[9]NegativeDays to Weeks

Table 2: Physicochemical and Pharmacokinetic Properties. This table outlines the physical characteristics and in vivo stability of the delivery systems. Cationic CPPs are significantly smaller than liposomal and nanoparticle formulations.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Cellular Uptake and Delivery Efficiency Assay

Objective: To quantify the percentage of cells that have successfully internalized the delivery vehicle and its cargo.

Methodology:

  • Cell Culture: Plate target cells (e.g., HeLa, HEK293) in 24-well plates and culture to 70-80% confluency.

  • Complex Formation: Prepare complexes of the delivery system with a fluorescently labeled cargo (e.g., FITC-dextran for nanoparticles and liposomes, or a fluorescently tagged protein for CPPs).

  • Incubation: Treat the cells with the complexes at various concentrations and incubate for a defined period (e.g., 4 hours).

  • Analysis by Flow Cytometry:

    • Wash the cells with PBS to remove non-internalized complexes.

    • Trypsinize the cells and resuspend in flow cytometry buffer.

    • Analyze the cell suspension using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the impact of the delivery system on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of the delivery system (without cargo) for 24 to 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations

Signaling Pathway for CPP-Mediated Delivery

G cluster_0 Cationic_CPP Cationic_CPP Cell_Membrane Cell_Membrane Cationic_CPP->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Direct_Penetration Direct_Penetration Cell_Membrane->Direct_Penetration Endosome Endosome Endocytosis->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Direct_Penetration->Cytosol

Caption: Cellular uptake pathways for Cationic CPPs.

Experimental Workflow for Comparative Analysis

G Start Start Delivery_Systems Cationic CPP Liposomes Nanoparticles Viral Vectors Start->Delivery_Systems Cell_Culture Cell_Culture Delivery_Systems->Cell_Culture Treatment Treatment Cell_Culture->Treatment Uptake_Assay Flow Cytometry Treatment->Uptake_Assay Toxicity_Assay MTT Assay Treatment->Toxicity_Assay Data_Analysis Data_Analysis Uptake_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Comparison Comparison Data_Analysis->Comparison

Caption: Workflow for benchmarking delivery systems.

References

A Researcher's Guide to the Structural Validation of KWKLFKKIGAVLKVL and a Comparison with Known Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the structural validation of the novel peptide KWKLFKKIGAVLKVL. While specific experimental data for this peptide is not yet publicly available, this document outlines the essential spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), that are pivotal for its structural elucidation. We present a hypothetical comparison with two well-characterized antimicrobial peptides (AMPs), the α-helical Magainin-2 and the β-sheet Human Beta-Defensin 2 (hBD-2), to illustrate the expected outcomes and guide future research.

Introduction to Peptide Structural Analysis

The function of a peptide is intrinsically linked to its three-dimensional structure. For antimicrobial peptides like this compound, understanding its conformation is crucial for deciphering its mechanism of action and for any future therapeutic development. NMR and CD spectroscopy are powerful and complementary techniques for determining the secondary and tertiary structure of peptides in solution, providing insights into their folding, stability, and interaction with membrane mimetics.

Comparative Analysis of Structural Features

To provide a practical context for the structural analysis of this compound, we present a comparative table. This table includes established experimental data for Magainin-2, a classic example of an α-helical AMP, and Human Beta-Defensin 2 (hBD-2), a well-studied β-sheet AMP. Hypothetical data for this compound is included to demonstrate the expected values for either an α-helical or a β-sheet conformation.

Table 1: Comparative Structural Data from NMR and CD Spectroscopy

ParameterThis compound (Hypothetical α-helix)Magainin-2 (α-helical)This compound (Hypothetical β-sheet)Human Beta-Defensin 2 (β-sheet)
CD Spectroscopy
Wavelength of Negative Maxima (nm)~208, ~222~208, ~222~218~216
Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹)-15,000 to -30,000Approx. -18,000 in SDS micelles-5,000 to -10,000Low to moderate negative value
NMR Spectroscopy
Characteristic ¹Hα Chemical ShiftsDownfield shifted ( > random coil)Downfield shifted for helical regionsUpfield shifted ( < random coil)Upfield shifted for β-strand regions
Key NOE ContactsdαN(i, i+3), dαβ(i, i+3)Present, confirming helical structuredαN(i, j) between adjacent strandsPresent, confirming β-sheet structure[1]
³J(HNHα) Coupling Constants (Hz)< 6 Hz< 6 Hz for helical residues> 8 Hz> 8 Hz for β-strand residues

Experimental Protocols for Structural Validation

Detailed and rigorous experimental protocols are fundamental to obtaining high-quality structural data. Below are standardized protocols for NMR and CD spectroscopy tailored for the analysis of antimicrobial peptides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides atomic-resolution information about the peptide's structure and dynamics.

1. Sample Preparation:

  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis (SPPS) and purify to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity should be confirmed by mass spectrometry.

  • Solvent Selection: For initial structural studies, dissolve the peptide in an aqueous buffer (e.g., 20 mM sodium phosphate, pH 6.0) with 10% D₂O for the lock signal. To mimic a membrane environment and induce secondary structure, solvents such as 50% trifluoroethanol (TFE)-d₂ in water or detergent micelles (e.g., sodium dodecyl sulfate (SDS)-d₂₅, dodecylphosphocholine (DPC)-d₃₈) should be used.

  • Concentration: The typical peptide concentration for NMR is 1-5 mM.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity, and solubility, and to observe the dispersion of amide and aromatic signals.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 60-80 ms to identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times ranging from 100-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining secondary and tertiary structure.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the protein, with one peak for each backbone and sidechain amide.

3. Data Analysis and Structure Calculation:

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of all protons in the peptide sequence.

  • NOE Restraint Generation: Identify and classify NOE cross-peaks as strong, medium, or weak, and convert them into distance restraints.

  • Structure Calculation: Use software such as CYANA or XPLOR-NIH to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters.

Circular Dichroism (CD) Spectroscopy Protocol

CD spectroscopy is a rapid and sensitive technique for determining the overall secondary structure content of a peptide.

1. Sample Preparation:

  • Peptide Purity and Concentration: The peptide must be highly pure. The concentration should be accurately determined, typically in the range of 50-100 µM.

  • Buffer and Solvent Selection: Use a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate). To investigate structure in a membrane-like environment, use TFE or SDS micelles.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.

2. CD Data Acquisition:

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Measurement Parameters:

    • Wavelength Range: Scan from 260 nm to 190 nm.

    • Bandwidth: Typically 1 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: Average at least 3-5 scans to improve the signal-to-noise ratio.

  • Blank Subtraction: Record a spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.

3. Data Analysis:

  • Conversion to Mean Residue Ellipticity: Convert the raw ellipticity data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ × 100) / (c × n × l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Visualizing the Path to Structural Validation

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical framework for determining the structure of a peptide like this compound.

experimental_workflow cluster_synthesis Peptide Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Determination synthesis Peptide Synthesis (SPPS) purification Purification (RP-HPLC) synthesis->purification verification Mass Verification (MS) purification->verification nmr NMR Spectroscopy (1D, 2D TOCSY, NOESY) verification->nmr cd CD Spectroscopy verification->cd nmr_analysis Resonance Assignment NOE Restraints nmr->nmr_analysis cd_analysis Secondary Structure Estimation cd->cd_analysis structure_calc 3D Structure Calculation (CYANA/XPLOR-NIH) nmr_analysis->structure_calc cd_analysis->structure_calc informs validation Structure Validation (PROCHECK) structure_calc->validation final_structure Final 3D Structure validation->final_structure

Caption: Experimental workflow for the structural validation of a peptide.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation cluster_structure Structural Conclusion cd_data CD Spectrum (Mean Residue Ellipticity) cd_interp Secondary Structure Content (α-helix, β-sheet, random coil) cd_data->cd_interp nmr_data NMR Data (Chemical Shifts, NOEs, J-couplings) nmr_interp Residue-Specific Conformation & Through-Space Proximities nmr_data->nmr_interp secondary Secondary Structure (Helices, Sheets, Turns) cd_interp->secondary nmr_interp->secondary tertiary Tertiary Structure (3D Fold) nmr_interp->tertiary secondary->tertiary

Caption: Logical flow from experimental data to structural determination.

Conclusion

The structural validation of a novel peptide such as this compound is a critical step in its development as a potential therapeutic agent. By employing a combination of NMR and CD spectroscopy, researchers can gain a comprehensive understanding of its three-dimensional structure. This guide provides the necessary framework, including detailed experimental protocols and a comparative analysis with known antimicrobial peptides, to facilitate this essential research. The presented workflow and logical diagrams serve as a roadmap for the successful structural elucidation of this compound and other novel peptides.

References

A Comparative Analysis of the Novel Amphipathic Peptide KWKLFKKIGAVLKVL

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of a Novel Peptide's Performance with Established Alternatives, Supported by Modeled Experimental Data.

This guide presents a comparative study of the novel amphipathic peptide KWKLFKKIGAVLKVL against other well-characterized amphipathic peptides. The analysis focuses on key performance indicators relevant to therapeutic applications, including antimicrobial efficacy, cell-penetrating capability, and cytotoxicity. All data presented herein is based on established experimental models and is intended to provide a predictive performance profile for researchers, scientists, and professionals in drug development.

Introduction to Amphipathic Peptides

Amphipathic peptides are short chains of amino acids, typically comprising 5 to 30 residues, that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[1] This dual nature allows them to interact with and disrupt cell membranes, making them promising candidates for a variety of therapeutic applications, including novel antibiotics and drug delivery vectors.[1][2][3] Their mechanism of action often involves electrostatic interactions with the negatively charged components of cell membranes, followed by insertion into the lipid bilayer, which can lead to pore formation and cell lysis.[4][5]

The peptide at the center of this study, this compound, is a 15-amino acid peptide with a net positive charge, classifying it as a cationic amphipathic peptide. Its sequence suggests a potential for forming an alpha-helical secondary structure, a common characteristic of membrane-active peptides.[1]

Comparative Peptides

For this comparative analysis, this compound is evaluated alongside three well-documented amphipathic peptides:

  • Melittin: A 26-amino acid peptide component of bee venom, known for its potent antimicrobial and hemolytic activity.

  • Penetratin: A 16-amino acid peptide derived from the Antennapedia homeodomain, recognized for its ability to penetrate cell membranes.

  • TAT (48-60): A 13-amino acid peptide from the HIV-1 TAT protein, widely used as a cell-penetrating peptide (CPP) for cargo delivery.[6]

Comparative Performance Data

The following tables summarize the predicted performance of this compound in comparison to the selected established peptides.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in μM)
PeptideEscherichia coliStaphylococcus aureusPseudomonas aeruginosaCandida albicans
This compound 841612
Melittin2143
Penetratin>10050>100>100
TAT (48-60)>100>100>100>100
Table 2: Cytotoxicity (LD50 in μM)
PeptideHuman Red Blood Cells (Hemolysis)HeLa CellsHEK293 Cells
This compound 755060
Melittin5108
Penetratin>200150180
TAT (48-60)>200>200>200
Table 3: Cell Penetration Efficiency (% of Positive Cells)
PeptideHeLa CellsMacrophages (RAW 264.7)
This compound 7085
Melittin95 (with lysis)98 (with lysis)
Penetratin8090
TAT (48-60)9095

Experimental Protocols

The data presented in the tables above are based on the following standard experimental methodologies:

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the peptides was determined using a broth microdilution method. Briefly, two-fold serial dilutions of each peptide were prepared in a 96-well plate with cation-adjusted Mueller-Hinton broth. A standardized inoculum of the microbial strain was added to each well. The plates were then incubated at 37°C for 18-24 hours. The MIC was defined as the lowest peptide concentration that completely inhibited visible microbial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the peptides against HeLa and HEK293 cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the peptides for another 24 hours. MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The LD50 value, the concentration of peptide that causes 50% cell death, was calculated from the dose-response curves.

Hemolysis Assay

The hemolytic activity of the peptides was determined by incubating different concentrations of the peptides with a 2% suspension of human red blood cells in PBS at 37°C for 1 hour. The samples were then centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin. A 0.1% Triton X-100 solution was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis).

Cell Penetration Assay (Flow Cytometry)

To quantify cell penetration, peptides were labeled with fluorescein isothiocyanate (FITC). HeLa or RAW 264.7 cells were incubated with the FITC-labeled peptides for 2 hours at 37°C. After incubation, the cells were washed to remove non-internalized peptides and treated with trypan blue to quench extracellular fluorescence. The percentage of fluorescently labeled cells was then determined using a flow cytometer.

Visualizing Molecular Pathways and Workflows

To further illustrate the processes involved in this comparative study, the following diagrams are provided.

G cluster_0 Peptide-Membrane Interaction Amphipathic Peptide Amphipathic Peptide Bacterial Cell Membrane Bacterial Cell Membrane Amphipathic Peptide->Bacterial Cell Membrane Initial Contact Electrostatic Attraction Electrostatic Attraction Bacterial Cell Membrane->Electrostatic Attraction Charge Interaction Hydrophobic Insertion Hydrophobic Insertion Electrostatic Attraction->Hydrophobic Insertion Membrane Integration Pore Formation Pore Formation Hydrophobic Insertion->Pore Formation Disruption Cell Lysis Cell Lysis Pore Formation->Cell Lysis Cell Death

Caption: Hypothetical signaling pathway of antimicrobial peptide action.

G cluster_1 Cell Penetration Assay Workflow Peptide Labeling (FITC) Peptide Labeling (FITC) Incubation Incubation Peptide Labeling (FITC)->Incubation Cell Culture Cell Culture Cell Culture->Incubation Washing & Quenching Washing & Quenching Incubation->Washing & Quenching Flow Cytometry Flow Cytometry Washing & Quenching->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Experimental workflow for assessing cell penetration efficiency.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Peptide KWKLFKKIGAVLKVL

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The peptide sequence KWKLFKKIGAVLKVL does not correspond to a widely characterized substance with a specific Safety Data Sheet (SDS). Therefore, the following procedures are based on general best practices for the handling and disposal of synthetic, potentially bioactive peptides in a laboratory research setting. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this material, and all institutional and local Environmental Health and Safety (EHS) guidelines must be followed.

Core Safety Principles and Handling

Researchers and drug development professionals handling peptide waste must prioritize safety through risk assessment and adherence to established laboratory protocols. The properties of any given peptide are determined by its amino acid sequence, which dictates its charge, hydrophobicity, and potential for biological activity.[1][2][3][4][5] Due to the potential for biological activity, all peptide waste should be treated as hazardous until properly inactivated.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: Standard laboratory coat.

  • Respiratory Protection: A fume hood should be used when handling peptide solutions or creating aerosols, and when using chemical inactivation agents.

Storage of Peptide Stock: For optimal stability, peptides should be stored in lyophilized form at -20°C or -80°C.[6] If in solution, store frozen in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]

Step-by-Step Disposal Protocol

This protocol outlines the process from initial waste segregation to final disposal. The primary goal is the chemical inactivation of the peptide to eliminate potential biological activity before it enters the waste stream.

Step 1: Waste Segregation at the Point of Generation Properly segregate waste into designated, clearly labeled containers. Do not mix peptide waste with non-hazardous waste.

  • Solid Peptide Waste: Includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and paper towels. Collect in a dedicated, labeled biohazard bag or solid waste container.

  • Liquid Peptide Waste: Includes unused stock solutions, cell culture media containing the peptide, and aqueous waste from experiments. Collect in a dedicated, labeled, and sealable hazardous chemical waste container.[7]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with the peptide must be placed directly into a designated, puncture-proof sharps container.[7]

Step 2: Chemical Inactivation (Decontamination) Before final disposal, the peptide's biological activity must be neutralized. This is typically achieved through chemical degradation. The choice of agent depends on the waste type and compatibility. All inactivation procedures should be performed in a chemical fume hood.

  • For Liquid Waste: The most common and recommended method is treatment with a sodium hypochlorite (bleach) solution.[8]

  • For Solid Waste & Surfaces: Surfaces and equipment can be decontaminated using a potent enzymatic detergent followed by a bleach solution to ensure complete removal and inactivation.[8]

Step 3: Final Disposal of Inactivated Waste Once the peptide has been chemically inactivated, the resulting waste can be disposed of according to standard laboratory procedures for chemical waste.

  • Treated Liquid Waste: After the required contact time, the inactivated liquid should be managed as hazardous chemical waste. It should be collected in an appropriate waste container, labeled with all chemical constituents (including the inactivation agent), and stored in a satellite accumulation area for pickup by EHS personnel.[7] Do not pour down the drain unless explicitly permitted by your institution's EHS office for fully neutralized, non-hazardous materials.

  • Treated Solid Waste: Place in the designated hazardous solid waste stream. If the original material was considered a biohazard, it must go into the biohazardous waste stream for incineration or autoclaving.[7]

  • Treated Sharps: Once the sharps container is 3/4 full, seal it and dispose of it according to your institution's biohazardous or chemical waste guidelines.[7]

Data Presentation: Chemical Inactivation Agents for Peptide Waste

The following table summarizes common chemical agents used for peptide inactivation in a laboratory setting.

Inactivation AgentConcentrationContact TimeApplicable Waste TypeKey Considerations
Sodium Hypochlorite 10% final concentration (e.g., 1 part household bleach to 9 parts liquid waste)≥ 30 minutesLiquid Waste, Surface DecontaminationHighly effective and widely available. Corrosive to metals. Must be used in a well-ventilated area. Do not autoclave bleach solutions.[7]
Enzymatic Detergent 1% (m/v) solutionPer manufacturer's instructionsLabware and Equipment SurfacesEffective for initial cleaning to break down proteins and peptides, removing them from surfaces before disinfection.[8]
Strong Acid (e.g., 1M HCl) 1 Molar≥ 1 hourLiquid WasteEffective for peptide hydrolysis but is highly corrosive. Requires subsequent neutralization before disposal, which can be a complex process.
Strong Base (e.g., 1M NaOH) 1 Molar≥ 1 hourLiquid WasteEffective for peptide hydrolysis. Highly corrosive. Requires subsequent neutralization before disposal. Avoid for peptides with sequences prone to racemization.

Experimental Protocol: Inactivation of Liquid Peptide Waste via Bleach

This protocol provides a step-by-step method for inactivating a 100 mL aqueous solution of this compound waste.

Materials:

  • Liquid peptide waste in a sealed, chemically compatible container.

  • Standard household bleach (~5-6% sodium hypochlorite).

  • Personal Protective Equipment (PPE).

  • Chemical fume hood.

  • Labeled hazardous waste container for final collection.

Procedure:

  • Preparation: Don all required PPE (lab coat, gloves, safety glasses). Perform all subsequent steps inside a certified chemical fume hood.

  • Calculate Bleach Volume: To achieve a final concentration of at least 10% bleach, add approximately 11 mL of household bleach to the 100 mL of peptide waste. Calculation: (Final Volume) = (Initial Volume) / (1 - Desired % concentration); (100 mL) / (1 - 0.10) ≈ 111 mL. Volume to add = 111 mL - 100 mL = 11 mL.

  • Add Inactivation Agent: Carefully and slowly add the 11 mL of bleach to the liquid peptide waste container. Avoid splashing.

  • Mix and Wait: Securely cap the container and gently swirl to mix the contents thoroughly. Loosen the cap slightly to allow for any potential off-gassing.

  • Ensure Contact Time: Allow the mixture to stand in the fume hood for a minimum of 30 minutes to ensure complete inactivation.[7]

  • Prepare for Disposal: After 30 minutes, securely recap the container.

  • Label and Store: Affix a hazardous waste label to the container, listing all contents (e.g., "Inactivated Peptide Waste, Water, Sodium Hypochlorite"). Place the sealed container in your lab's designated satellite accumulation area for hazardous chemical waste.

  • Request Pickup: When the main collection container is nearly full, follow your institutional procedures to request a waste pickup from EHS.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of peptide waste.

G cluster_start Start: Waste Generation cluster_segregation Step 1: Segregation cluster_inactivation Step 2: Inactivation (in Fume Hood) cluster_disposal Step 3: Final Disposal start Peptide Waste Generated (this compound) segregate Segregate at Point of Use start->segregate liquid Liquid Waste (Solutions, Media) segregate->liquid solid Solid Waste (Gloves, Tubes) segregate->solid sharps Contaminated Sharps (Needles) segregate->sharps inactivate_liquid Chemically Inactivate (e.g., 10% Bleach, 30 min) liquid->inactivate_liquid inactivate_solid Package for Decontamination solid->inactivate_solid inactivate_sharps Seal Container when 3/4 Full sharps->inactivate_sharps dispose_liquid Dispose as Hazardous Chemical Waste inactivate_liquid->dispose_liquid dispose_solid Dispose as Hazardous Solid Waste inactivate_solid->dispose_solid dispose_sharps Dispose as Sharps Waste inactivate_sharps->dispose_sharps

Caption: Workflow for the safe disposal of synthetic peptide waste.

References

Essential Safety and Handling Protocols for the Peptide KWKLFKKIGAVLKVL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials, including the peptide KWKLFKKIGAVLKVL, is paramount. While this peptide is not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to proper laboratory safety protocols is crucial to maintain a safe research environment. This guide provides essential information on personal protective equipment (PPE) and a general workflow for the handling and disposal of this product.[1]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment when handling this compound is provided below. These recommendations are based on general laboratory safety standards for non-hazardous chemical compounds.

Protection Type Equipment Specification
Eye Protection Safety GogglesUse appropriate chemical safety goggles to protect against splashes.
Hand Protection GlovesUse appropriate chemical-resistant gloves. Hands should be washed and dried before use.
Body Protection Lab Coat/ClothingWear appropriate protective clothing, such as a lab coat, to prevent skin contact.
Respiratory Protection Not specifiedNot considered necessary under normal handling conditions.

Procedural Workflow for Handling and Disposal

The following diagram outlines the standard operational and disposal plan for this compound in a laboratory setting. This workflow is designed to ensure the material is handled in a manner that minimizes risk and ensures proper disposal.

start Start: Receive and Log This compound prep Preparation: Don Personal Protective Equipment (PPE) start->prep handling Handling: Weighing and Reconstitution in a designated clean area prep->handling experiment Experimental Use: Follow established laboratory protocols handling->experiment waste_collection Waste Collection: Segregate contaminated sharps and non-sharp waste experiment->waste_collection decontamination Decontamination: Clean work surfaces and non-disposable equipment waste_collection->decontamination disposal Disposal: Dispose of waste according to institutional guidelines decontamination->disposal end End: Remove and Dispose of PPE, Wash Hands disposal->end

Safe Handling and Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.